molecular formula C4H7NO B1202528 Cyclopropanecarboxamide CAS No. 6228-73-5

Cyclopropanecarboxamide

Cat. No.: B1202528
CAS No.: 6228-73-5
M. Wt: 85.1 g/mol
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide (CAS 6228-73-5) is a versatile organic building block with the molecular formula C4H7NO and a molecular weight of 85.11 g/mol . This compound is characterized by its high purity, often exceeding 99.0%, which is essential for achieving reliable and reproducible results in complex synthetic pathways . Its core structure incorporates a strained cyclopropane ring, which imparts significant rigidity and distinct electronic properties, making it a valuable scaffold in medicinal chemistry and advanced chemical synthesis . In pharmaceutical research, this compound serves as a critical intermediate for constructing sophisticated molecular architectures. It is notably employed in the synthesis of active pharmaceutical ingredients (APIs) such as Prasugrel , a medication used to prevent blood clot formation . The compound's utility is further demonstrated in multi-step organic syntheses, including the preparation of 2-(cyclopropanecarbonyl-amino)-but-2-enoic acid and as a starting material in the synthesis of complex alkaloids like (±)-Crispine A . The cyclopropylcarbonyl moiety introduced by this amide can enhance the properties of final target molecules, potentially leading to improved binding affinity, metabolic stability, and reduced off-target effects . Research Applications & Value: • Pharmaceutical Intermediate: A key precursor in the development of APIs and biologically active molecules, particularly in anticancer and antiproliferative agent research . • Chemical Synthesis Building Block: Used in reactions such as Bischler-Napieralski cyclizations to construct complex heterocyclic systems, which are prevalent in many drug candidates . • Agrochemical & Fine Chemical R&D: The unique cyclopropane structure makes it a valuable intermediate for tailoring properties in agrochemicals and other fine chemicals . Handling & Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is incompatible with strong oxidizing agents, strong acids and bases, and acid chlorides . Researchers should refer to the relevant safety data sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanecarboxamide
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InChI

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
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InChI Key

AIMMVWOEOZMVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NO
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DSSTOX Substance ID

DTXSID7064150
Record name Cyclopropanecarboxamide
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Molecular Weight

85.10 g/mol
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CAS No.

6228-73-5
Record name Cyclopropanecarboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclopropanecarboxamide, an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and visual representations of key processes and concepts.

Chemical Identity and Structure

This compound is a simple yet versatile organic compound featuring a cyclopropyl ring attached to a carboxamide functional group.[4][5] This unique strained ring structure imparts specific conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2]

  • IUPAC Name: this compound[5]

  • CAS Number: 6228-73-5[4]

  • Molecular Formula: C₄H₇NO[4]

  • SMILES: C1CC1C(=O)N[5]

  • InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N[4]

Tabulated Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Weight85.10 g/mol [5][6][7]
AppearanceWhite to light brown crystalline powder[4][8][9]
Melting Point120-126 °C[4][8][9]
Boiling Point248.5 ± 7.0 °C (Predicted)[4]
Density1.187 ± 0.06 g/cm³ (Predicted)[4]

Table 2: Solubility and Partitioning Characteristics

PropertyValueMethod/Source
Water SolubilityInsoluble[4]
LogP (Octanol/Water Partition Coefficient)-0.118Crippen Calculated Property[6][7]
-0.4XLogP3 Computed[5]
Log₁₀WS (Water Solubility in mol/L)-0.36Crippen Calculated Property[6]
Solubility in Organic SolventsSoluble in Methanol[9]

Table 3: Acid-Base and Spectroscopic Data

PropertyValueMethod/Source
pKa16.60 ± 0.20 (Predicted)[4]
Topological Polar Surface Area (TPSA)43.09 ŲComputational[7]
Hydrogen Bond Donor Count1Computational[5][7]
Hydrogen Bond Acceptor Count1Computational[5][7]
Rotatable Bond Count1Computational[7]

Experimental and Computational Methodologies

The properties listed above are determined through a combination of experimental measurements and computational predictions.

A common laboratory-scale synthesis of this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.[4]

Protocol:

  • Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel.

  • Pass a continuous stream of ammonia gas into the well-stirred solution at room temperature.

  • Continue the purging for approximately 2 hours to ensure the reaction goes to completion.

  • Remove the solvent by vacuum distillation.

  • Dissolve the resulting residue in ethyl acetate.

  • Filter the solution to remove any insoluble matter (e.g., ammonium chloride).

  • Concentrate the filtrate under vacuum to yield pure this compound as a crystalline solid.[4]

G Synthesis of this compound reactant1 Cyclopropanecarbonyl Chloride in Dichloromethane reaction Reaction at Room Temperature reactant1->reaction reactant2 Ammonia (gas) reactant2->reaction crude_product Crude Product Mixture reaction->crude_product purification Purification Steps (Filtration & Concentration) crude_product->purification final_product Pure Crystalline This compound purification->final_product

Caption: A workflow diagram illustrating the synthesis of this compound.

  • Melting Point: Experimentally, the melting point is determined using a melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.[8][9] The reported range of 120-126 °C indicates the typical purity of commercially available samples.[8][9]

  • Boiling Point and Density: The provided values for boiling point and density are predicted, likely using computational methods such as the Joback method, which estimates thermophysical properties from a molecule's structure.[4][6]

  • Solubility: Qualitative solubility is determined by attempting to dissolve a small amount of the substance in a given solvent (e.g., water, methanol) and observing the outcome.[4][9] Quantitative solubility (LogS) can be predicted using algorithms based on the compound's structure, such as the Crippen method.[6]

  • LogP (Octanol-Water Partition Coefficient): This value, critical for predicting a drug's pharmacokinetic behavior, is often calculated using computational models. The provided values are from the Crippen and XLogP3 algorithms, which are widely used in drug discovery.[5][6][7] These models analyze the molecule's structure to estimate its hydrophobicity.

Logical Relationships and Importance in Drug Development

The physicochemical properties of a molecule like this compound are not independent; they are interrelated and collectively influence its behavior, particularly its suitability as a drug candidate.

G Interrelation of Physicochemical Properties in Drug Discovery structure Chemical Structure (e.g., this compound) logp LogP (Hydrophobicity) structure->logp solubility Aqueous Solubility structure->solubility pka pKa (Ionization State) structure->pka tpsa TPSA (Polarity) structure->tpsa metabolism Metabolic Stability structure->metabolism influences permeability Membrane Permeability logp->permeability influences absorption Absorption (e.g., GI Tract) solubility->absorption is critical for pka->absorption affects tpsa->permeability predicts permeability->absorption

Caption: Relationship between core physicochemical properties and their biological relevance.

As illustrated, properties like LogP and TPSA are strong predictors of a molecule's ability to cross biological membranes, a key aspect of absorption.[7] Aqueous solubility is fundamental for a compound to be absorbed after oral administration, and the pKa determines its charge state at different physiological pHs, which also impacts absorption and distribution.[4] The rigid cyclopropane structure can enhance metabolic stability, a desirable trait in drug candidates.[2] The values for this compound (LogP < 5, Molecular Weight < 500, H-bond donors/acceptors within limits) suggest it aligns with general rules for drug-likeness, such as Lipinski's Rule of Five, making its derivatives interesting for further investigation.

References

Cyclopropanecarboxamide (CAS 6228-73-5): A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclopropanecarboxamide (CAS No. 6228-73-5) is a versatile organic compound characterized by a strained three-membered cyclopropane ring attached to a carboxamide group. This unique structural arrangement imparts distinct chemical properties, making it a valuable building block in advanced organic synthesis.[1] While not typically a pharmacologically active agent itself, its primary significance lies in its role as a key intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries.[1][2] Its high purity, often exceeding 99%, ensures reliability and reproducibility in complex synthetic routes.[1] This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is a white to off-white or light brown crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6228-73-5[3]
Molecular Formula C₄H₇NO[3]
Molecular Weight 85.11 g/mol [1]
Appearance White to orange-yellow powder or crystals[5]
Melting Point 120-126 °C[2][5]
Boiling Point 248.5 ± 7.0 °C (Predicted)[2]
Density 1.187 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Insoluble[2]
pKa 16.60 ± 0.20 (Predicted)[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and DataSource(s)
¹H NMR (400 MHz, CDCl₃-d): δ 5.63-5.91 (broad s, 2H, -NH₂), 1.43 (m, 1H, cyclopropane-CH), 0.98 (dd, J=4.42, 2.98 Hz, 2H, cyclopropane-CH₂), 0.79 (dd, J=7.91, 2.95 Hz, 2H, cyclopropane-CH₂)[2][6]
Mass Spectrometry (Electron Ionization): m/z 85.91 (M+1)[2][3][6]
Infrared (IR) The spectrum shows characteristic absorptions for the N-H bond stretch (a medium, somewhat broad band around 3200-3600 cm⁻¹) and a strong C=O bond stretch (around 1710 cm⁻¹).[3][7][8]

Synthesis and Key Reactions

This compound is primarily synthesized through the amidation of a cyclopropanecarboxylic acid derivative. Its most significant subsequent reaction is the Hofmann degradation to produce cyclopropylamine, a crucial intermediate for many active pharmaceutical ingredients (APIs).[2][9]

G cluster_synthesis Synthesis of this compound cluster_application Key Application in API Synthesis A Cyclopropanecarbonyl Chloride (CAS: 4023-34-1) C This compound (CAS: 6228-73-5) A->C Amidation in Dichloromethane B Ammonia (NH₃) B->C C2 This compound (CAS: 6228-73-5) E Cyclopropylamine (CAS: 765-30-0) C2->E Hofmann Degradation D Sodium Hypochlorite (NaOCl) + Sodium Hydroxide (NaOH) D->E G Active Pharmaceutical Ingredients (e.g., Prasugrel) E->G Multi-step Synthesis F Pharmaceutical Precursors F->G

Synthetic pathway and primary application of this compound.
Experimental Protocols

1. Synthesis of this compound from Cyclopropanecarbonyl Chloride [2][6]

This protocol describes the amidation of cyclopropanecarbonyl chloride.

  • Materials:

    • Cyclopropanecarbonyl chloride (1 g, 9.61 mmol)

    • Dichloromethane (CH₂Cl₂, 10 mL)

    • Ammonia (gas)

    • Ethyl acetate

  • Procedure:

    • Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel equipped with a stirrer.

    • At room temperature, pass a continuous stream of ammonia gas through the well-stirred solution for 2 hours.

    • After the reaction is complete, remove the dichloromethane solvent by vacuum distillation.

    • Dissolve the resulting residue in ethyl acetate.

    • Filter the solution to remove any insoluble matter (e.g., ammonium chloride byproduct).

    • Concentrate the filtrate under vacuum to yield pure this compound as a crystalline solid.

    • Yield: ~0.81 g (100%).

2. Synthesis of Cyclopropylamine via Hofmann Degradation [10][11]

This protocol outlines the conversion of this compound to cyclopropylamine.

  • Materials:

    • This compound (42.5 g, 0.5 mole)

    • Sodium hydroxide (NaOH)

    • Chlorine (gas) or Sodium hypochlorite (NaOCl) solution

    • Water

    • Ice

  • Procedure:

    • Prepare a cold sodium hypochlorite solution by adding chlorine (35.5 g, 0.5 mole) to a stirred solution of sodium hydroxide (50.0 g, 1.25 moles) in 250 mL of water, maintaining the temperature at 0-5 °C.

    • Prepare an aqueous solution of this compound (42.5 g, 0.5 mole) in 150 mL of water, and cool the solution using an ice water bath.

    • Add the cold this compound solution dropwise to the sodium hypochlorite solution over approximately 30 minutes, ensuring the reaction temperature is maintained near 0 °C with vigorous stirring.

    • Separately, prepare a solution of sodium hydroxide (40.0 g, 1.0 mole) in 200 mL of water.

    • Add this NaOH solution to the reaction mixture over 15 minutes, keeping the temperature near 0 °C.

    • After the addition is complete, the reaction mixture is typically heated (e.g., to 40-70 °C) for a specified period (e.g., 1-2 hours) to complete the rearrangement.[11]

    • The resulting cyclopropylamine is then isolated from the aqueous solution, typically by distillation.

Applications in Drug Development and Research

The primary value of this compound is as a precursor to other key intermediates.[9]

  • Synthesis of Cyclopropylamine: As detailed above, its most common application is in the production of cyclopropylamine.[2][9] This amine is a critical structural motif found in numerous pharmaceuticals and agrochemicals. For instance, cyclopropylamine is a key building block for the antiplatelet drug Prasugrel , which is used to reduce thrombotic cardiovascular events.[12][13]

  • Direct Incorporation: this compound can also be used more directly in the synthesis of larger molecules. It is cited as a reactant in the preparation of 2-(cyclopropanecarbonyl-amino)-but-2-enoic acid by reacting with 2-oxo-butyric acid.[2][5][13]

Biological Activities of this compound Derivatives

While this compound itself is not noted for significant biological activity, the cyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry.[14][15] The rigid, strained cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and provide unique conformational constraints.[15]

Derivatives incorporating this scaffold have demonstrated a wide spectrum of biological activities, including:

  • Antifungal and Antibacterial Activity: Various amide derivatives containing the cyclopropane moiety have shown moderate to excellent activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[16][17] Molecular docking studies suggest that some antifungal derivatives may act by inhibiting the CYP51 protein, a key enzyme in fungal sterol biosynthesis.[16]

  • Anticancer Activity: Phenylcyclopropane carboxamide derivatives have been synthesized and shown to possess antiproliferative activity against human leukaemia cell lines.[15]

  • Agrochemical Applications: Derivatives have been developed as fungicides and larvicides, showing activity against various plant pathogens and insect pests.[18]

The development of such bioactive molecules often involves targeting crucial cellular signaling pathways. A representative pathway in drug discovery is the cAMP signaling cascade, which regulates numerous physiological processes. While no direct link to this compound is established, it serves as a classic example of a pathway that could be modulated by novel therapeutics developed from this chemical scaffold.

G cluster_pathway Representative Drug Target: cAMP Signaling Pathway Ligand Extracellular Signal (e.g., Hormone) Receptor GPCR Ligand->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by CREB CREB PKA->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Regulates Response Cellular Response (e.g., Growth, Metabolism) Gene->Response

Simplified diagram of the cAMP signaling pathway.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[2][19] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or under a fume hood. Avoid dust formation and inhalation.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical help. If inhaled, move the person to fresh air.[19]

References

Spectroscopic Profile of Cyclopropanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclopropanecarboxamide (CAS No: 6228-73-5), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₇NO

  • Molecular Weight: 85.10 g/mol

  • Structure:

    alt text

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

¹H NMR (Proton NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
5.63-5.91Broad Singlet-2H-NH₂
1.43Multiplet-1H-CH (cyclopropyl)
0.98Doublet of Doublets4.42, 2.982H-CH₂ (cyclopropyl)
0.79Doublet of Doublets7.91, 2.952H-CH₂ (cyclopropyl)

Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Spectroscopy

Explicit ¹³C NMR chemical shift data for this compound is available in spectral databases such as SpectraBase.[1] Based on the structure, the spectrum is expected to show three distinct signals: one for the carbonyl carbon (C=O) in the typical amide region (around 170-180 ppm), one for the methine carbon (-CH) of the cyclopropyl ring, and one for the equivalent methylene carbons (-CH₂) of the ring, both in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted Chemical Shift (δ) ppm
C=O (Amide)~175
-CH (Cyclopropyl)~15
-CH₂ (Cyclopropyl)~8
Infrared (IR) Spectroscopy

The IR spectrum of this compound is available in the NIST WebBook.[2] The key absorption bands are characteristic of a primary amide.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Strong, BroadN-H Stretch (Amide)
~2950MediumC-H Stretch (Cyclopropyl)
~1640StrongC=O Stretch (Amide I)
~1610MediumN-H Bend (Amide II)
~1420MediumC-N Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center and PubChem.[1][2] The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
85Moderate[M]⁺ (Molecular Ion)
44High[CONH₂]⁺
41High[C₃H₅]⁺ (Cyclopropyl cation)
39Moderate[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For a 400 MHz spectrometer, typical spectral width would be from -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and reference it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Perform baseline correction.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments). The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to several thousand scans depending on the sample concentration. A relaxation delay of 2 seconds is a common starting point.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): As this compound is a solid, the KBr pellet method is commonly used. Finely grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Compound Identification using Spectroscopy.

References

An In-depth Technical Guide to the Crystal Structure of Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of cyclopropanecarboxamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used in its structural determination, offering a foundational resource for further research and application.

Crystallographic Data

The crystal structure of this compound was first determined by R. E. Long, H. Maddox, and K. N. Trueblood in 1969.[1][2] The compound crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1][2]

ParameterValue
FormulaC₄H₇NO
Space GroupP21/c
a6.919(7) Å
b8.271(8) Å
c16.313(16) Å
β90.22(2)°
Z8 (2 molecules in the asymmetric unit)

Molecular Structure and Geometry

The asymmetric unit of the this compound crystal contains two crystallographically independent molecules. These two molecules possess nearly identical dimensions and conformations.[1][2] The cyclopropane ring and the amide group are the key structural features. The plane of the amide group is nearly perpendicular to the plane of the cyclopropane ring.[1]

The molecules in the crystal are linked by a three-dimensional network of hydrogen bonds, with each molecule participating in four such bonds.[1][2] This extensive hydrogen bonding network is a crucial factor in the stability of the crystal lattice.

Due to the unavailability of the full crystallographic information file (CIF), a detailed table of bond lengths and angles could not be compiled. However, the original publication indicates that the dimensions of the two independent molecules are comparable to those found in related compounds.[1][2]

Experimental Protocol

The determination of the crystal structure of this compound involved a series of well-defined experimental steps. The methodology employed is a classic example of single-crystal X-ray crystallography.

Crystal Growth and Preparation

Single crystals of this compound were prepared and shaped into approximate cylinders with a diameter of about 0.5 mm for data collection.[1] The process of obtaining high-quality single crystals is a critical first step for a successful X-ray diffraction experiment.

Data Collection

The crystallographic data were collected using visually estimated three-dimensional photographic intensity data.[1][2] Weissenberg photographs were taken using copper Kα radiation.[1] The crystal was mounted and rotated in a beam of X-rays, and the diffraction pattern was recorded on photographic film.

Structure Solution and Refinement

The crystal structure was solved using direct methods.[1][2] This approach involves the use of statistical relationships between the phases of the structure factors to derive an initial model of the electron density. The initial structural model was then refined by full-matrix least-squares methods.[1][2] This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a precise and detailed three-dimensional model of the molecule.

Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of this compound is illustrated in the following diagram.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution and Refinement synthesis Synthesis of this compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting and Shaping crystallization->mounting diffraction Weissenberg Photography mounting->diffraction xray_source X-ray Generation (Cu Kα) xray_source->diffraction intensity_estimation Visual Intensity Estimation diffraction->intensity_estimation direct_methods Direct Methods for Phase Determination intensity_estimation->direct_methods refinement Full-Matrix Least-Squares Refinement direct_methods->refinement final_model Final Crystal Structure Model refinement->final_model

Experimental workflow for crystal structure determination.

References

Solubility Profile of Cyclopropanecarboxamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopropanecarboxamide in various organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for its precise determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling accurate and reproducible solubility assessments.

Introduction to this compound

This compound (CAS No. 6228-73-5) is a chemical compound with a molecular formula of C₄H₇NO and a molecular weight of 85.10 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Understanding its solubility in different organic solvents is critical for process development, formulation design, and purification strategies.

A notable discrepancy exists regarding its water solubility. While some chemical suppliers report it as "insoluble in water,"[2] its computed XLogP3-AA value of -0.4 suggests a degree of aqueous solubility.[1] This highlights the importance of empirical determination of its solubility properties.

Solubility Data

SolventCAS NumberMolecular FormulaQualitative SolubilityReference
Methanol67-56-1CH₄OSoluble[3]
Water7732-18-5H₂OInsoluble (conflicting data exists)[2]
Toluene108-88-3C₇H₈Data not available
Dichloromethane75-09-2CH₂Cl₂Data not available
Ethyl Acetate141-78-6C₄H₈O₂Data not available
Ethanol64-17-5C₂H₆OData not available

Experimental Protocol for Determining Equilibrium Solubility

The following protocol is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, adapted from the widely recognized shake-flask method described in the United States Pharmacopeia (USP) General Chapter <1236>.[4][5][6] This method is considered the gold standard for determining thermodynamic solubility.[7][8]

Materials and Apparatus
  • Solute: this compound (purity ≥98%)

  • Solvents: Selected organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene), analytical grade or higher.

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

    • Orbital shaker with temperature control

    • Syringe filters (e.g., 0.45 µm, compatible with the chosen solvent)

    • Syringes

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for concentration measurement.

Procedure
  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a pre-weighed vial or flask. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[7][9]

    • Record the mass of the added this compound.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm). The agitation should be sufficient to keep the solid suspended without forming a vortex.[9]

    • Equilibrate the samples for a predetermined period. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[9] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute filtrate F->G H Analyze by HPLC or other validated method G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to the Thermal Stability of Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide is a valuable building block in organic synthesis and pharmaceutical development. A thorough understanding of its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for defining its degradation pathways. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of solid organic compounds like this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—that are employed to determine critical thermal stability parameters. This guide details the experimental protocols for these techniques and presents example data to illustrate the expected outcomes. Furthermore, it includes visualizations of experimental workflows to aid in the design and execution of thermal stability studies.

Introduction to Thermal Stability Assessment

The thermal stability of a chemical compound refers to its resistance to decomposition or rearrangement upon heating. For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), thermal stability is a critical quality attribute. It influences manufacturing processes, formulation strategies, shelf-life, and the safety profile of the final drug product. Key parameters in thermal stability assessment include the onset temperature of decomposition, the kinetics of decomposition, and the heat evolved during decomposition.

Several instrumental techniques are routinely used to characterize the thermal behavior of materials.[1][2] These methods provide quantitative data on mass changes, heat flow, and pressure generation as a function of temperature.

Key Analytical Techniques for Thermal Stability

The primary methods for evaluating the thermal stability of a solid compound like this compound are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is used to determine the temperatures at which a material decomposes, the extent of mass loss, and to infer the composition of the material.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[4]

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction.[5][6] It is particularly useful for assessing worst-case thermal runaway scenarios and for determining the kinetics of decomposition under adiabatic conditions.[7][8]

Data Presentation

Table 1: Example Thermogravimetric Analysis (TGA) Data

ParameterValueUnits
Onset of Decomposition (Tonset)220°C
Temperature at 5% Mass Loss (T5%)235°C
Temperature at Peak Decomposition Rate250°C
Final Residue at 500 °C5.2%

Table 2: Example Differential Scanning Calorimetry (DSC) Data

ParameterValueUnits
Melting Point (Tm)124°C
Enthalpy of Fusion (ΔHfus)25.8kJ/mol
Onset of Exothermic Decomposition218°C
Enthalpy of Decomposition (ΔHdecomp)-350J/g

Table 3: Example Accelerating Rate Calorimetry (ARC) Data

ParameterValueUnits
Onset Temperature of Self-Heating185°C
Adiabatic Time to Maximum Rate (TMRad) from Onset8.2hours
Final Self-Heat Rate>10°C/min
Final Pressure1500psig
Activation Energy (Ea)150kJ/mol

Experimental Protocols

The following sections provide detailed, generalized methodologies for conducting TGA, DSC, and ARC analyses on a solid organic compound such as this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, the temperatures at various percentages of mass loss, and the final residual mass.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 350 °C).

  • Data Analysis:

    • Record the differential heat flow as a function of temperature.

    • Identify and integrate peaks corresponding to melting and decomposition to determine their respective temperatures and enthalpies.

Accelerating Rate Calorimetry (ARC) Protocol
  • Instrument Calibration: Calibrate the ARC instrument for temperature and pressure according to the manufacturer's guidelines.

  • Sample Preparation:

    • Load a known mass of this compound (typically 1-5 g) into a spherical sample bomb (e.g., titanium or stainless steel).

    • Seal the bomb, which is equipped with a pressure transducer and a thermocouple.

  • Experimental Setup:

    • Place the bomb inside the adiabatic calorimeter chamber.

  • Thermal Program (Heat-Wait-Search Mode):

    • The instrument heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it enters a "wait" period to allow for thermal equilibration.

    • During the "search" period, the instrument monitors the sample's self-heating rate.

    • If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[6]

    • In adiabatic mode, the surrounding heaters match the sample temperature, preventing heat loss to the environment.

  • Data Analysis:

    • Record the temperature and pressure of the sample as a function of time.

    • Determine the onset temperature of the exothermic reaction, the time to maximum rate, the final temperature and pressure, and calculate kinetic parameters such as activation energy.

Visualizations

The following diagrams illustrate the experimental workflows for the described thermal analysis techniques.

TGA_Workflow cluster_prep Sample Preparation cluster_exp TGA Experiment cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load place Place in Furnace load->place purge Purge with N2 place->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temperature heat->record determine Determine Tonset, Mass Loss % record->determine DSC_Workflow cluster_prep Sample Preparation cluster_exp DSC Experiment cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample load Load into DSC Pan & Seal weigh->load place Place in DSC Cell load->place purge Purge with N2 place->purge heat Heat at 10 °C/min purge->heat record Record Heat Flow vs. Temperature heat->record determine Determine Tm, ΔHfus, Decomposition Exotherm record->determine ARC_Workflow start Start heat Heat by ΔT start->heat wait Wait for Equilibrium heat->wait search Search for Self-Heating wait->search exotherm Self-Heat Rate > Threshold? search->exotherm exotherm->heat No adiabatic Switch to Adiabatic Mode exotherm->adiabatic Yes record Record T & P vs. Time adiabatic->record end End record->end

References

Cyclopropanecarboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide, a fundamental organic compound featuring a strained three-membered ring, has emerged as a critical building block in modern chemistry. While its direct applications are limited, its true significance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety have made it a sought-after structural motif in drug discovery and agrochemicals. This guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of this compound, with a focus on its utility in the development of novel therapeutic agents and other commercially valuable compounds.

Discovery and History

The journey of this compound is intrinsically linked to the discovery of its parent structure, cyclopropane. In 1881, Austrian chemist August Freund was the first to synthesize the cyclopropane ring by treating 1,3-dibromopropane with sodium, leading to an intramolecular Wurtz reaction.[1][2] This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry.

While the exact date and discoverer of the first synthesis of this compound are not well-documented in seminal publications, its preparation is a logical and straightforward derivatization of cyclopropanecarboxylic acid, a compound that became more accessible following Freund's work. The development of practical and high-yield syntheses of cyclopropane derivatives in the 20th century paved the way for the broader availability and investigation of compounds like this compound.[1]

Initially, this compound was primarily of academic interest. However, with the growing appreciation for the unique physicochemical properties conferred by the cyclopropyl group in the mid to late 20th century, its importance as a synthetic intermediate grew substantially.[3][4] Researchers in medicinal chemistry and agrochemical science began to incorporate the cyclopropyl moiety into more complex molecules to enhance potency, modulate metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] Today, this compound is a readily available reagent and a key starting material in the synthesis of numerous commercial products and clinical drug candidates.[5]

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below. The presence of the amide group makes it soluble in polar solvents.[6]

PropertyValueReference
Molecular Formula C₄H₇NO[7]
Molecular Weight 85.10 g/mol [7]
CAS Number 6228-73-5[7]
Melting Point 285.97 K (12.82 °C)[8]
Boiling Point 424.06 K (150.91 °C)[8]
logP (octanol/water) -0.118[8]
Water Solubility log10WS: -0.36[8]
pKa ~17 (amide proton)
Appearance Crystalline solid[9]
IUPAC Name This compound[7]

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from laboratory-scale preparations to industrial processes.

Laboratory-Scale Synthesis from Cyclopropanecarbonyl Chloride

A common and straightforward method for preparing this compound in a laboratory setting is the reaction of cyclopropanecarbonyl chloride with ammonia.[9]

Experimental Protocol:

  • Reaction Setup: A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.

  • Ammonia Gas Purge: Ammonia gas is bubbled through the solution continuously for 2 hours. The reaction is exothermic and may require cooling to maintain room temperature.

  • Solvent Removal: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Work-up: The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride.

  • Isolation of Product: The filtrate is concentrated under vacuum to yield pure this compound as a crystalline solid. This method typically results in a quantitative yield (0.81 g, 100%).[9]

Industrial-Scale Synthesis from Cyclopropanecarboxylic Acid

For larger-scale production, the direct amidation of cyclopropanecarboxylic acid with ammonia at elevated temperature and pressure is an economically viable method.[10][11]

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave is charged with cyclopropanecarboxylic acid (e.g., 86 g, 0.99 mol) and liquid ammonia (e.g., 100 mL).

  • Reaction Conditions: The sealed autoclave is heated to 240 °C, and the internal pressure is maintained between 42 to 45 bar for 2 hours with stirring.

  • Cooling and Venting: The reaction mixture is then cooled to 150 °C, and the autoclave is carefully vented.

  • Product Isolation: Nitrogen gas is passed through the autoclave as it cools to room temperature. The solid this compound product is then collected.[11]

Synthesis from Cyclopropanecarboxylic Esters

Another industrially relevant method involves the ammonolysis of cyclopropanecarboxylic esters, such as methyl or ethyl cyclopropanecarboxylate, in the presence of a catalyst.[12][13]

Experimental Protocol:

  • Reaction Mixture: A cyclopropanecarboxylic ester (e.g., isobutyl cyclopropanecarboxylate) is reacted with ammonia in the presence of a catalytic amount of an alkali metal alcoholate (e.g., sodium isobutoxide).[13]

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60 to 200 °C.[13]

  • Product Isolation: After the reaction, the mixture is cooled, and the precipitated this compound is isolated by filtration. The mother liquor, containing the catalyst and unreacted starting materials, can be recycled for subsequent batches, leading to a nearly quantitative overall yield.[12]

Biological Significance and Applications in Drug Discovery

While this compound itself does not exhibit significant biological activity, its derivatives are of great interest in both the pharmaceutical and agrochemical industries. The incorporation of the cyclopropyl ring can lead to enhanced biological activity, improved metabolic stability, and a more favorable toxicity profile.[3][4]

Agrochemicals

Derivatives of this compound have been successfully developed as herbicides.[14] For instance, N-substituted cyclopropanecarboxamides have been shown to be effective in controlling various weed species.[14]

One notable mechanism of action for some cyclopropane-containing herbicides is the inhibition of the enzyme ketol-acid reductoisomerase (KARI).[15] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant death.

KARI_Inhibition_Pathway Pyruvate Pyruvate Acetolactate_synthase Acetolactate synthase Pyruvate->Acetolactate_synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_synthase alpha_Acetolactate α-Acetolactate Acetolactate_synthase->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate_synthase->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxy_acid_isomeroreductase Acetohydroxy acid isomeroreductase (KARI) alpha_beta_Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetohydroxy_acid_isomeroreductase->alpha_beta_Dihydroxy_isovalerate alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy -β-methylvalerate Acetohydroxy_acid_isomeroreductase->alpha_beta_Dihydroxy_beta_methylvalerate Dihydroxy_acid_dehydratase Dihydroxy acid dehydratase alpha_Ketoisovalerate α-Ketoisovalerate Dihydroxy_acid_dehydratase->alpha_Ketoisovalerate alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Dihydroxy_acid_dehydratase->alpha_Keto_beta_methylvalerate alpha_Acetolactate->Acetohydroxy_acid_isomeroreductase alpha_Aceto_alpha_hydroxybutyrate->Acetohydroxy_acid_isomeroreductase alpha_beta_Dihydroxy_isovalerate->Dihydroxy_acid_dehydratase alpha_beta_Dihydroxy_beta_methylvalerate->Dihydroxy_acid_dehydratase Valine Valine alpha_Ketoisovalerate->Valine Leucine Leucine alpha_Ketoisovalerate->Leucine Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Inhibitor Cyclopropane-based Herbicides Inhibitor->Acetohydroxy_acid_isomeroreductase

Branched-chain amino acid biosynthesis pathway and inhibition of KARI.
Pharmaceuticals

The cyclopropyl group is a "bioisostere" of the vinyl and phenyl groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[16] This has led to the incorporation of the this compound scaffold into a wide range of therapeutic candidates. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[3]

This compound derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: The constrained conformation of the cyclopropyl group can be advantageous for fitting into the active sites of enzymes.[17]

  • Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines.

  • Antimicrobial Agents: The scaffold has been used to develop new antibacterial and antifungal compounds.

The general workflow for the discovery of drugs incorporating the this compound moiety often follows a path from initial synthesis to biological screening and lead optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development CPCA Cyclopropanecarboxylic Acid/Derivatives CPCAmide This compound CPCA->CPCAmide Derivatives Library of This compound Derivatives CPCAmide->Derivatives HTS High-Throughput Screening Derivatives->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt ADMET In vitro/In vivo ADMET Studies Lead_Opt->ADMET Candidate Drug Candidate ADMET->Candidate

General drug discovery workflow utilizing this compound.

Conclusion

This compound, from its roots in the fundamental discovery of the cyclopropane ring, has evolved into a cornerstone of modern synthetic chemistry. Its value lies not in its own biological activity, but in the unique and advantageous properties it imparts to more complex molecules. For researchers and professionals in drug development and agrochemical science, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging the full potential of the cyclopropyl group in the design of novel, effective, and safe chemical entities. The continued exploration of this compound derivatives promises to yield new and improved therapeutic agents and crop protection solutions.

References

Cyclopropanecarboxamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide, a small, strained carbocyclic amide, has emerged as a pivotal building block in contemporary organic synthesis. Its unique conformational rigidity and electronic properties make it a valuable moiety for introduction into a wide array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The cyclopropyl group can impart significant improvements in metabolic stability, binding affinity, and overall pharmacological profiles of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, supplemented with detailed experimental protocols, tabulated data, and visualizations of relevant biological pathways to facilitate its effective utilization in research and development.

Introduction

The cyclopropane ring, despite its simple three-carbon structure, possesses a unique set of properties stemming from its inherent ring strain, estimated to be around 27 kcal/mol. This strain results in C-C bonds with significant p-character, leading to electronic properties that are intermediate between those of alkanes and alkenes. When incorporated into larger molecules, the cyclopropyl group can act as a conformationally restricted bioisostere for various functional groups, such as phenyl rings or gem-dimethyl groups, thereby enhancing interactions with biological targets.[1] this compound serves as a readily accessible and versatile precursor for introducing the cyclopropylcarbonyl or the cyclopropylamine pharmacophore, making it a cornerstone in the synthesis of numerous commercial drugs and investigational new drug candidates.[2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 6228-73-5[3]
Molecular Formula C₄H₇NO[3]
Molecular Weight 85.11 g/mol [3]
Appearance Light brown crystalline solid[4]
Melting Point 122 - 126 °C[4]
Boiling Point 248.5 ± 7.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Solubility Soluble in water[6]

Synthesis of this compound

This compound is most commonly synthesized from cyclopropanecarbonyl chloride. The reaction involves the treatment of the acid chloride with ammonia, typically in a chlorinated solvent.

General Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride

Procedure: Ammonia gas is bubbled through a well-stirred solution of cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) at room temperature. The purging is continued for 2 hours. Upon completion of the reaction, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride. The filtrate is then concentrated to yield pure this compound as a crystalline solid.[7]

ReactantMolar Eq.SolventTime (h)Temperature (°C)Yield (%)
Cyclopropanecarbonyl Chloride1.0Dichloromethane220~100

Key Synthetic Transformations

This compound is a versatile intermediate that can undergo several key transformations to yield valuable building blocks for more complex molecules.

Hofmann Rearrangement to Cyclopropylamine

One of the most important reactions of this compound is the Hofmann rearrangement, which converts the amide into cyclopropylamine, a crucial intermediate for many pharmaceuticals.[2] This reaction typically involves treatment with a hypohalite solution.

Experimental Protocol: Hofmann Rearrangement

Procedure: A solution of this compound is treated with an alkali metal hypohalite (e.g., sodium hypochlorite) in an aqueous medium. The reaction is typically carried out at temperatures between 5-35 °C. Following the initial reaction, the mixture is introduced into a concentrated alkali metal hydroxide solution to facilitate the rearrangement and subsequent isolation of cyclopropylamine.[5]

ReactantReagentSolventTemperature (°C)
This compoundSodium HypochloriteWater5 - 35

An electrochemical approach to the Hofmann rearrangement has also been developed, offering a greener alternative to traditional methods.[6][8]

N-Acylation Reactions

Cyclopropanecarbonyl chloride, the precursor to this compound, can be directly used to acylate amines, including those on heterocyclic scaffolds, to introduce the cyclopropylcarbonyl moiety.

Experimental Protocol: N-Acylation of a Heterocyclic Amine

Procedure: To a stirred mixture of a heterocyclic amine (1.05 mmol) and a reusable clay catalyst (0.5 g) under solvent-free conditions at room temperature, cyclopropanecarbonyl chloride (1.05 mmol) is added in portions. Stirring is continued for the appropriate time as monitored by TLC. The reaction mixture is then washed with ethanol, and the filtrate is evaporated to afford the crude N-cyclopropylacylated product, which can be further purified by recrystallization.[9]

SubstrateAcylating AgentCatalystTime (min)Yield (%)
ImidazoleCyclopropanecarbonyl ChloridePotter's Clay4 - 3569 - 97
Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to linear, functionalized molecules. These reactions are often catalyzed by Brønsted or Lewis acids and involve nucleophilic attack.[10][11]

Experimental Protocol: Brønsted Acid-Catalyzed Ring Opening with an Arene Nucleophile

Procedure: A donor-acceptor cyclopropane (e.g., a cyclopropane with an electron-withdrawing group) is dissolved in hexafluoroisopropanol (HFIP). A catalytic amount of a Brønsted acid, such as triflic acid (TfOH), is added, followed by the arene nucleophile. The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed, and the product is purified by column chromatography.[11]

Cyclopropane SubstrateNucleophileCatalystSolventProduct
Donor-Acceptor CyclopropaneMethoxybenzeneTriflic AcidHFIP2-(2,2-diarylethyl)malonate derivative

Applications in Drug Discovery and Agrochemicals

The cyclopropylamide and cyclopropylamine moieties are prevalent in a number of clinically used drugs and agrochemicals due to their favorable effects on potency and pharmacokinetic properties.

Pharmaceuticals

Tranylcypromine: An irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropylamine core is essential for its inhibitory activity.[12][13]

VEGFR-2 Kinase Inhibitors: Several pyrrolo[2,1-f][6][7][8]triazine-based compounds incorporating a cyclopropylcarbamoylphenylamino group have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[14]

c-Met Kinase Inhibitors: Derivatives of 1-phenylcyclopropane carboxamide have been investigated as potential inhibitors of the c-Met kinase, which is implicated in various cancers.[15]

Other Therapeutic Areas: The cyclopropylamide motif is also found in molecules with anti-inflammatory, psychoactive, and cystic fibrosis-treating properties.[12]

Agrochemicals

Cyclopropane-1,1-dicarboxylic acid analogues, which can be derived from this compound precursors, have been synthesized and evaluated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making them potential herbicides.[10]

Signaling Pathway Visualizations

The biological targets of drugs derived from this compound are often key enzymes in important signaling pathways. Understanding these pathways is crucial for rational drug design.

Monoamine Oxidase (MAO) Degradation Pathway

Tranylcypromine inhibits Monoamine Oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft.[3][7]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Oxidative Deamination Aldehydes Inactive Aldehydes MAO->Aldehydes SynapticMonoamines Increased Monoamines Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibits

Caption: Monoamine Oxidase (MAO) degradation pathway and its inhibition by Tranylcypromine.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers.[16][17]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 GRB2 GRB2/SOS P1->GRB2 Recruits PI3K PI3K P1->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Ketol-Acid Reductoisomerase (KARI) Catalytic Cycle

KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. It catalyzes a two-step reaction: an acetohydroxy acid isomerization followed by an NADPH-dependent reduction.[18][19]

KARI_Pathway KARI KARI Enzyme Intermediate Keto-Intermediate KARI->Intermediate Isomerization NADP NADP+ KARI->NADP Product Dihydroxy Acid KARI->Product Reduction Substrate Acetohydroxy Acid Substrate->KARI Binds NADPH NADPH NADPH->KARI Inhibitor Cyclopropane-1,1-dicarboxamide Analogue Inhibitor->KARI Inhibits

Caption: The catalytic cycle of Ketol-Acid Reductoisomerase (KARI).

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans the creation of complex molecular architectures with applications ranging from life-saving pharmaceuticals to innovative agrochemicals. The synthetic accessibility of this compound, coupled with the diverse reactivity of its amide functionality and strained cyclopropane ring, ensures its continued importance in the discovery and development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and key transformations, which should serve as a practical resource for chemists engaged in cutting-edge research.

References

The Expanding Research Landscape of Cyclopropanecarboxamide: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Chemical Synthesis

Cyclopropanecarboxamide, a seemingly simple molecule, is proving to be a versatile and powerful scaffold in the realm of scientific research, particularly in drug development and advanced organic synthesis. Its rigid, three-membered ring structure imparts unique conformational constraints and electronic properties to molecules, making it a valuable building block for creating novel therapeutic agents and fine chemicals. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in enzyme inhibition, antimicrobial activity, and cancer therapy.

Core Applications in Organic Synthesis

This compound serves as a fundamental building block for introducing the cyclopropylcarbonyl moiety into more complex molecular architectures.[1] This process is crucial in the synthesis of pharmaceutical intermediates and agrochemicals, where the unique structural features of the cyclopropane ring can be leveraged to enhance the efficacy and performance of the final products.[1] The high purity of commercially available this compound, often exceeding 99.0%, ensures reliable and reproducible outcomes in intricate chemical reactions.[1][2]

Therapeutic Potential: A Scaffold for Innovation

The rigid nature of the cyclopropane ring makes it an attractive component in drug design. By incorporating this moiety, medicinal chemists can create conformationally restricted analogues of existing drugs or develop novel compounds that interact with biological targets in unique ways. Research has demonstrated that derivatives of this compound exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.

Enzyme Inhibition

This compound derivatives have emerged as potent inhibitors of various enzymes implicated in disease. The cyclopropyl group can induce a fixed conformation in the inhibitor molecule, leading to enhanced binding affinity and inhibitory potency. This has been observed in the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), where cyclopropanecarbonyl derivatives were found to be significantly more potent than their isopropylcarbonyl counterparts.[3]

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Cyclopropyl-Containing Malononitrilamides [4]

CompoundTarget EnzymeIC50 (rat enzyme)IC50 (human enzyme)
MNA 279 (2-cyano-3-cyclopropyl-3-oxo-(4-cyanophenyl)propionamide)Dihydroorotate Dehydrogenase19-53 nM (range for several derivatives)0.5-2.3 µM (range for several derivatives)
HR 325 (1-(3-methyl-4-trifluoro methylphenyl-carbamoyl)-2-cyclopropyl-2-oxo-propionitrile)Dihydroorotate Dehydrogenase19-53 nM (range for several derivatives)0.5-2.3 µM (range for several derivatives)
Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as a new class of antimicrobial agents. A study investigating fifty-three amide derivatives containing a cyclopropane ring revealed promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives (MIC80, μg/mL) [5][6]

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
F5 6412832
F7 128>12864
F8 >128>12816
F9 326464
F22 >128>12864
F23 >128>12832
F24 >128>12816
F29 64>128>128
F31 >12832>128
F32 >128>12832
F42 >128>12816
F45 >12864>128
F49 128>12832
F50 >128>12832
F51 128>12832
F53 64128>128
Ciprofloxacin 22-
Fluconazole --2

Note: MIC80 is the minimum concentration required to inhibit 80% of microbial growth.

Anticancer Research and Signaling Pathways

A significant area of research for this compound derivatives is in cancer therapy. These compounds are being investigated as inhibitors of key signaling pathways that drive tumor growth and proliferation.

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology.[7] Aberrant c-Met signaling can lead to tumor growth, metastasis, and angiogenesis. Several this compound derivatives have been explored as potential c-Met kinase inhibitors.[6] The inhibition of c-Met blocks its downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival.

cMet_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Derivative This compound->cMet Inhibits

Inhibition of the c-Met signaling pathway by a this compound derivative.

EGFR and mTOR Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) are crucial regulators of cell growth and are often dysregulated in cancer. Some research suggests that dual inhibition of the EGFR and mTOR pathways can be an effective anticancer strategy. While direct evidence for this compound's role is still emerging, the structural motif is being explored in the design of inhibitors targeting these pathways.

EGFR_mTOR_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Cyclopropanecarboxamide_EGFR This compound Derivative (EGFRi) Cyclopropanecarboxamide_EGFR->EGFR Inhibits Cyclopropanecarboxamide_mTOR This compound Derivative (mTORi) Cyclopropanecarboxamide_mTOR->mTOR Inhibits

Potential dual inhibition of EGFR and mTOR pathways by this compound derivatives.

Experimental Protocols

The synthesis and evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques. Below are outlines of key experimental protocols.

General Synthesis of this compound

A common method for the synthesis of the parent this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.

Procedure:

  • A solution of cyclopropanecarbonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.[5]

  • Ammonia gas is bubbled through the stirred solution at room temperature for a specified period (e.g., 2 hours).[5]

  • Upon completion, the solvent is removed under reduced pressure.[5]

  • The resulting residue is redissolved in an appropriate solvent like ethyl acetate and filtered to remove any insoluble byproducts.[5]

  • The filtrate is then concentrated to yield pure this compound, often as a crystalline solid.[5]

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A general workflow for the synthesis of more complex derivatives often involves a multi-step process.

Synthesis_Workflow Start Substituted 2-Phenyl Acetonitrile Step1 α-Alkylation with 1,2-Dibromoethane Start->Step1 Intermediate1 Substituted 1-Phenylcyclopropane Carbonitrile Step1->Intermediate1 Step2 Hydrolysis with conc. HCl Intermediate1->Step2 Intermediate2 Substituted 1-Phenylcyclopropane Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling with Substituted Amine Intermediate2->Step3 End 1-Phenylcyclopropane Carboxamide Derivative Step3->End

General synthetic workflow for 1-phenylcyclopropane carboxamide derivatives.
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

To determine the minimum inhibitory concentration (MIC), a microdilution method is commonly employed.

Procedure:

  • Bacterial or fungal strains are cultured in appropriate broth to a specified density.

  • The test compounds (this compound derivatives) are serially diluted in a 96-well microtiter plate.

  • The microbial suspension is added to each well containing the test compound.

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative controls (no compound) are included.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • Microbial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • The MIC80 is determined as the lowest concentration of the compound that inhibits 80% of the microbial growth compared to the control.[5]

c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the inhibitory effect of compounds on c-Met kinase activity.

Procedure:

  • Recombinant c-Met enzyme is incubated with the test compound at various concentrations in a 384-well plate.[1]

  • A substrate (e.g., ULight™-poly GT) and ATP are added to initiate the kinase reaction.[1]

  • The reaction is allowed to proceed for a set time at room temperature.[1]

  • A stop/detection mix containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[1]

  • After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-enabled plate reader.

  • The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is used to calculate the percent inhibition and subsequently the IC50 value of the compound.[1]

EGFR Phosphorylation Assay (Western Blot)

This method is used to determine if a compound inhibits the autophosphorylation of EGFR in a cellular context.

Procedure:

  • Cancer cells with active EGFR signaling are treated with the test compound for a specified duration.

  • The cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate and imaged.

  • The membrane can be stripped and re-probed with an antibody for total EGFR to normalize the p-EGFR signal. A reduction in the p-EGFR/total EGFR ratio indicates inhibition.[2]

Conclusion and Future Directions

This compound and its derivatives represent a promising and expanding area of chemical and biomedical research. The unique structural properties of the cyclopropane ring offer a powerful tool for the design of novel molecules with enhanced biological activity. Future research will likely focus on the synthesis of diverse libraries of this compound derivatives and their screening against a wider range of biological targets. Elucidating the precise mechanisms of action, particularly the specific signaling pathways modulated by these compounds, will be crucial for their development as next-generation therapeutics. The continued exploration of this versatile scaffold holds significant potential for addressing unmet needs in medicine and agriculture.

References

The Cyclopropane Ring in Drug Design: An In-Depth Technical Guide to the Structure-Activity Relationship of Cyclopropanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small yet powerful motif in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to molecules. Its incorporation into various scaffolds has led to the discovery of potent modulators of diverse biological targets. This technical guide focuses on the structure-activity relationship (SAR) of cyclopropanecarboxamide analogs, a class of compounds that has demonstrated significant potential in targeting enzymes and G-protein coupled receptors. We will delve into their activity as orexin receptor antagonists, enzyme inhibitors, and anticancer agents, providing a comprehensive overview of their SAR, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

This compound Analogs as Orexin Receptor Antagonists

The orexin system, comprising two G-protein coupled receptors (OX1R and OX2R), plays a critical role in regulating sleep-wake cycles, feeding behavior, and reward pathways.[1][2] Antagonists of these receptors have emerged as a promising therapeutic strategy for the treatment of insomnia. The this compound scaffold has been successfully employed in the design of potent, orally active dual orexin receptor antagonists (DORAs).

Structure-Activity Relationship (SAR) Studies

SAR studies on N-aryl-2-phenylthis compound analogs have revealed key structural features that govern their potency and selectivity for orexin receptors. A systematic exploration of substitutions on the phenyl ring, the cyclopropane core, and the N-aryl moiety has led to the optimization of lead compounds.

Table 1: SAR of N-Aryl-2-phenylthis compound Analogs as Orexin Receptor Antagonists [1]

CompoundR1R2OX1R Ki (nM)OX2R Ki (nM)
4 HH13047
7a 3,4-di-OMeH2511
7b 4-OMeH4419
7c 3-OMeH4416
33b 3,4-di-OMe5-CN143.6

Data extracted from Yoshida et al. (2014).[1]

The data in Table 1 highlights that substitution on the phenyl ring with methoxy groups, particularly at the 3 and 4 positions, enhances binding affinity for both OX1R and OX2R. Furthermore, the introduction of a cyano group at the 5-position of the N-pyridyl ring in compound 33b significantly improves potency, especially for OX2R.

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors that can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[3][4] The primary signaling cascade upon agonist binding involves the activation of the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in orexin-mediated neuronal excitation.

Orexin_Signaling Orexin Orexin A/B OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Gq Gq/11 OXR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified Orexin Receptor Signaling Pathway.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound analogs, including compound 33b, can be found in the supplementary information of the referenced publication by Yoshida et al. (2014).[1] The general synthetic route involves the cyclopropanation of a substituted styrene, followed by functional group manipulations and amide coupling.

Objective: To determine the binding affinity (Ki) of test compounds for human OX1 and OX2 receptors.

Materials:

  • HEK293 cells stably expressing human OX1R or OX2R.

  • [¹²⁵I]-Orexin A (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Non-specific binding control (e.g., a high concentration of a known orexin receptor antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, [¹²⁵I]-Orexin A (at a concentration near its Kd), and various concentrations of the test compound in binding buffer. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

This compound Analogs as Enzyme Inhibitors

The unique electronic and conformational properties of the cyclopropane ring make it an attractive isostere for other small alkyl groups in the design of enzyme inhibitors. Cyclopropanecarbonyl derivatives have shown enhanced potency against several enzymes compared to their isopropylcarbonyl counterparts.[3]

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Dihydroorotate Dehydrogenase (DHODH)

Cyclopropanecarbonyl derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH).[3] The cyclopropyl group can engage in specific interactions, such as metal chelation and hydrogen bonding, at the active site, leading to a fixed conformation that is favorable for binding. This conformational restriction is not as readily achieved by more flexible analogs, which may explain the observed increase in potency.

Table 2: SAR of this compound Analogs as HPPD and DHODH Inhibitors (Illustrative)

CompoundTarget EnzymeR1R2IC50 (µM)
Analog 1 HPPDHClData not available
Analog 2 HPPDMeClData not available
Analog 3 DHODHHOMeData not available
Analog 4 DHODHMeOMeData not available
Experimental Protocols

Objective: To determine the inhibitory activity (IC50) of test compounds against HPPD.

Materials:

  • Recombinant HPPD enzyme.

  • Substrate: 4-hydroxyphenylpyruvate (HPP).

  • Cofactors: Ascorbate, Fe(II).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Test compounds dissolved in DMSO.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, HPPD enzyme, and ascorbate.

  • Inhibitor Addition: Add various concentrations of the test compound or DMSO (for control) to the wells.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (HPP) and Fe(II).

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To determine the inhibitory activity (IC50) of test compounds against DHODH.

Materials:

  • Recombinant DHODH enzyme.

  • Substrate: Dihydroorotate (DHO).

  • Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q.

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Test compounds dissolved in DMSO.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer and DHODH enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound or DMSO to the wells.

  • Pre-incubation: Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate (DHO) and the electron acceptor (DCIP).

  • Measurement: Monitor the decrease in absorbance of DCIP at 600 nm over time.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value as described for the HPPD assay.

This compound Analogs as Anticancer Agents

The this compound scaffold has also been explored for its potential in cancer therapy. Certain derivatives have shown promising antiproliferative and cytotoxic activities against various cancer cell lines.

SAR of 1-Phenylcyclopropane Carboxamide Derivatives

A series of 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line.

Table 3: Antiproliferative and Cytotoxic Activity of 1-Phenylcyclopropane Carboxamide Derivatives

Compound IDAntiproliferative (U937) GI50 (µM)Cytotoxicity LC50 (µM)
8a 5.6>100
8b 4.2>100
8c 3.3>100
8d 6.1>100
8e >200>100

The data indicates that compounds 8a-d exhibit significant antiproliferative activity with GI50 values in the low micromolar range, while showing low cytotoxicity (LC50 > 100 µM), suggesting a favorable therapeutic window.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[5][6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. Inhibition of c-Met is therefore a key therapeutic strategy.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds & activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS recruits PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Motility, Invasion) Nucleus->Gene_Expression

Caption: Simplified c-Met Signaling Pathway.

Experimental Protocols

Objective: To assess the cytotoxic effect of test compounds on cancer cells by measuring the release of lactate dehydrogenase (LDH).

Materials:

  • Cancer cell line (e.g., U937).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • Triton X-100 (positive control for maximum LDH release).

  • LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells with Triton X-100 as a positive control and untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time recommended in the kit protocol.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Determine the LC50 value (the concentration that causes 50% cell lysis).

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research projects. The following diagrams illustrate a general workflow for the synthesis and screening of bioactive compounds.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials Reaction Chemical Reaction (e.g., Amide Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Pure Compound Characterization->Compound Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Secondary_Assay Secondary Assays (e.g., Cellular Assays) Dose_Response->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

References

Cyclopropanecarboxamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxamide derivatives have emerged as a promising class of small molecules with the potential to inhibit a variety of enzymes implicated in numerous diseases. The unique structural and conformational properties of the cyclopropane ring contribute to their ability to bind to enzyme active sites with high affinity and specificity. This technical guide provides a comprehensive overview of this compound derivatives as potential enzyme inhibitors, focusing on their synthesis, target enzymes, quantitative inhibitory data, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Target Enzymes and Therapeutic Areas

This compound derivatives have been investigated as inhibitors of several key enzymes, highlighting their potential across a range of therapeutic areas:

  • Dihydroorotate Dehydrogenase (DHODH): An essential enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a validated target for the treatment of autoimmune diseases and cancer.[1] Inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis in rapidly proliferating cells.[2]

  • c-Met Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[4]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): A key enzyme in the catabolism of tyrosine.[5] HPPD inhibitors have been successfully developed as herbicides and are also used therapeutically to treat hereditary tyrosinemia type I.[6][7]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives and related compounds against their target enzymes.

Compound IDTarget EnzymeInhibitorIC50 (µM)Cell Lines/Assay ConditionsReference
1 c-Met KinaseN-(4-(2-fluorophenoxy)pyridin-2-yl)-1-phenylthis compound0.016In vitro kinase assay[8]
2 c-Met KinaseCompound 26a 1.59A549 (human lung carcinoma)[8]
3 c-Met KinaseCompound 26a 0.72H460 (human large cell lung cancer)[8]
4 c-Met KinaseCompound 26a 0.56HT-29 (human colorectal adenocarcinoma)[8]
5 DHODHTeriflunomide (a non-cyclopropanecarboxamide inhibitor for reference)0.307Competing with ubiquinone[1]
6 DHODHBrequinar (a non-cyclopropanecarboxamide inhibitor for reference)-Advanced to Phase II cancer trials[1]
7 HPPDNitisinone (NTBC) (a non-cyclopropanecarboxamide inhibitor for reference)~0.040Rat liver HPPD, 3 min pre-incubation at 37°C[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and key enzyme inhibition assays are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives involves a multi-step process:

  • Cyclopropanation: Commercially available substituted 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of a base such as sodium hydroxide in an aqueous medium to yield substituted 1-phenylcyclopropane carbonitrile derivatives.[9] The reaction temperature is a critical parameter, with optimal yields often achieved at around 60°C.[9]

  • Hydrolysis: The resulting carbonitrile derivatives are then hydrolyzed using an aqueous acid solution (e.g., hydrochloric acid) at elevated temperatures (e.g., 110°C) to produce the corresponding substituted 1-phenylcyclopropane carboxylic acid derivatives.[9]

  • Amide Coupling: The carboxylic acid derivative is coupled with a desired amine using standard amide coupling reagents to form the final 1-phenylcyclopropane carboxamide derivative.[9]

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of compounds on human DHODH.[10]

Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[10]

Materials:

  • Recombinant human DHODH

  • Test compounds dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).[10]

  • Add 178 µL of the DHODH enzyme solution to each well.[10]

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[10]

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.[10][11]

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.[10]

  • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[2][10]

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

c-Met Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase inhibition.[12]

Principle: The assay measures the phosphorylation of a ULight™-labeled substrate by c-Met kinase. A europium-labeled anti-phospho-tyrosine antibody binds to the phosphorylated substrate, bringing the donor (Eu) and acceptor (ULight™) molecules in close proximity, resulting in a FRET signal. Inhibitors of c-Met kinase will reduce the phosphorylation of the substrate and thus decrease the FRET signal.[12]

Materials:

  • Recombinant c-Met enzyme

  • Test compounds dissolved in DMSO

  • 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[12]

  • ULight™-poly GT substrate

  • ATP

  • Europium-labeled anti-phospho-tyrosine antibody (Eu-Antibody)

  • 1X Detection Buffer containing EDTA

  • 384-well plate

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the test inhibitor at a 4X final concentration.[12]

  • Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Add buffer with DMSO for controls.[12]

  • Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration and add 5 µL to all wells except the "no enzyme" negative controls.[12]

  • Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer (e.g., 100 nM ULight™-substrate and 20 µM ATP).[12]

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to all wells.[12]

  • Cover the plate and incubate for 60 minutes at room temperature.[12]

  • Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA.[12]

  • Add 10 µL of the Stop/Detection mix to all wells to stop the reaction.[12]

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

A whole-cell colorimetric bioassay using recombinant Escherichia coli expressing a plant HPPD can be used for screening HPPD inhibitors.[13]

Principle: The recombinant E. coli clone is capable of producing a soluble melanin-like pigment from tyrosine catabolism via p-hydroxyphenylpyruvate and homogentisate. Inhibition of HPPD by a test compound will decrease the production of this pigment, which can be quantified colorimetrically.[13]

Materials:

  • Recombinant E. coli expressing HPPD

  • Test compounds

  • Growth medium

  • 96-well microplate

  • Microplate reader

Procedure:

  • Immobilize the recombinant E. coli clone in a 96-well microplate format (e.g., in an agarose matrix).[13]

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate under conditions that promote bacterial growth and pigment production.

  • Measure the absorbance of the produced pigment at a specific wavelength.

Data Analysis: The decrease in pigment production in the presence of the inhibitor is compared to a control without the inhibitor. The concentration of the inhibitor that causes a 50% reduction in pigment production (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of nucleotides required for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound derivatives would block this essential step, leading to a depletion of pyrimidines and subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

De_Novo_Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA This compound This compound Derivative Inhibition This compound->Inhibition

Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

c-Met Signaling Pathway and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell growth, survival, and migration. Aberrant activation of c-Met is a hallmark of many cancers. This compound derivatives that inhibit c-Met kinase activity can block these downstream signals, thereby impeding tumor progression.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Survival Cell Growth, Survival, Motility AKT->Cell_Survival Inhibitor This compound Derivative Inhibition_Point Inhibitor->Inhibition_Point

Caption: Inhibition of the c-Met signaling pathway.

Experimental Workflow for c-Met Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a potential c-Met kinase inhibitor, from initial screening to cellular activity assessment.

Experimental_Workflow Start Start HTS High-Throughput Screening (e.g., TR-FRET Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Proliferation Cell Proliferation Assay (e.g., A549, H460, HT-29) Selectivity->Cell_Proliferation Apoptosis Apoptosis Assay (e.g., AO/EB Staining) Cell_Proliferation->Apoptosis Colony_Formation Colony Formation Assay Apoptosis->Colony_Formation Lead_Compound Lead Compound Colony_Formation->Lead_Compound

Caption: Workflow for c-Met inhibitor evaluation.

Conclusion

This compound derivatives represent a versatile scaffold for the design of potent and selective enzyme inhibitors. Their demonstrated activity against key targets in oncology and immunology underscores their therapeutic potential. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanism of action. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to advance these promising compounds towards clinical development.

References

Methodological & Application

Application Notes & Protocols: Amidation of Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural component in medicinal chemistry, often imparting unique conformational rigidity, metabolic stability, and binding properties to drug candidates. Consequently, the synthesis of cyclopropylamides from cyclopropanecarboxylic acid is a frequent and critical transformation in the development of new therapeutic agents.[1] The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary to facilitate amide bond formation. This document provides detailed protocols for two common and highly effective methods for the amidation of cyclopropanecarboxylic acid using modern coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3]

Comparative Data of Common Amidation Protocols

The choice of coupling reagent is critical for optimizing reaction efficiency, minimizing side reactions, and simplifying product purification.[4] The following table summarizes typical reaction conditions and outcomes for the amidation of cyclopropanecarboxylic acid with a representative primary amine.

Coupling ReagentAdditiveBaseSolventTime (h)Temp. (°C)Typical Yield (%)Notes
EDC·HClHOBtDIPEADMF12 - 1823 (RT)85 - 95Standard, cost-effective method. Workup removes water-soluble byproducts.[3][5]
HATUNoneDIPEADMF1 - 423 (RT)90 - 99Highly efficient and fast, even for hindered substrates.[3][6]
SOCl₂NonePyridine or Et₃NDCM2 - 60 to RT80 - 90Two-step process via the acid chloride; can be harsh for sensitive substrates.[7]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation

This protocol utilizes the water-soluble carbodiimide EDC to activate the carboxylic acid, with HOBt added to suppress racemization (if chiral centers are present) and improve efficiency by forming a more reactive active ester intermediate.[8]

Materials:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a clean, dry round-bottom flask, add cyclopropanecarboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure cyclopropylamide.[3]

Protocol 2: HATU Mediated Amidation

HATU is a highly effective uronium salt-based coupling reagent known for rapid reaction times and high yields, even with sterically hindered or electron-deficient amines.[6][9]

Materials:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a clean, dry round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Follow the same workup procedure as described in Protocol 1 (Step 8-9).

  • Purification: Purify the crude product using flash column chromatography or recrystallization.

Visualizations

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Acid Cyclopropanecarboxylic Acid Amide Cyclopropylamide Acid->Amide Amine Primary or Secondary Amine (R-NH₂) Amine->Amide Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Reagent->Amide Base Non-nucleophilic Base (e.g., DIPEA) Base->Amide Byproducts Urea or other byproducts

Caption: General reaction scheme for coupling-reagent mediated amidation.

G start Start: Reagent Preparation dissolve 1. Dissolve Acid, Amine* & Additives in anhydrous solvent (DMF/DCM) *Amine may be added later start->dissolve cool 2. Cool solution to 0 °C (Ice Bath) dissolve->cool activate 3. Add Coupling Reagent (EDC/HATU) & Base (DIPEA) cool->activate add_amine 4. Add Amine (if not already present) activate->add_amine react 5. Stir at Room Temperature (1-18 hours) add_amine->react monitor 6. Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup 7. Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify end_node End: Pure Amide Product purify->end_node

Caption: Experimental workflow for the amidation of cyclopropanecarboxylic acid.

References

Application Note: Purification of Cyclopropanecarboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropanecarboxamide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and agrochemicals. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method with an ethanol-water system. This method is particularly effective for polar compounds like amides, where solubility can be finely tuned by adjusting the solvent composition.

Principle of Mixed-Solvent Recrystallization

Recrystallization is based on the principle that the solubility of a compound in a solvent is dependent on temperature. In a mixed-solvent system, a "good" solvent is used to dissolve the compound at an elevated temperature, and a "bad" solvent (in which the compound is poorly soluble) is added to induce crystallization upon cooling. This allows for the separation of the desired compound from impurities that remain dissolved in the solvent mixture or are removed during an initial hot filtration step.

Solvent System Selection

For a polar compound such as this compound, a polar "good" solvent and a more polar "bad" solvent are often effective. Ethanol is a good solvent for many amides, and water is an excellent, miscible anti-solvent. The ethanol-water system allows for a wide range of polarities to be accessed, facilitating the controlled precipitation of this compound as pure crystals.

Data Presentation

The following table summarizes the estimated solubility of this compound in a 9:1 (v/v) ethanol-water mixture at different temperatures. This data is illustrative to demonstrate the principle of selecting a suitable recrystallization solvent system.

Solvent System (v/v)Temperature (°C)Estimated Solubility ( g/100 mL)
9:1 Ethanol-Water20~ 2.5
9:1 Ethanol-Water78 (Boiling Point)~ 25.0

Note: The solubility data presented is estimated based on general principles for amides and is intended for illustrative purposes. Actual solubility should be determined experimentally for precise optimization.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of approximately 5 grams of crude this compound.

Materials:

  • Crude this compound (~5 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Boiling Chips

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound and a boiling chip into a 125 mL Erlenmeyer flask.

    • Add approximately 20 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot ethanol necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., a spatula tip) of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Place a fluted filter paper in a powder funnel and place the funnel into the neck of a 250 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.

    • Quickly pour the hot solution of this compound through the filter paper.

  • Crystallization:

    • Reheat the clear filtrate to boiling.

    • Slowly add deionized water dropwise to the boiling solution until a slight cloudiness (turbidity) persists.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold 1:1 ethanol-water mixture.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (approximately 125-128 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the purified this compound.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_ethanol Add minimum hot ethanol crude->add_ethanol dissolved Dissolved Compound add_ethanol->dissolved hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolved->hot_filtration clear_solution Clear Hot Solution hot_filtration->clear_solution add_water Add hot water (anti-solvent) clear_solution->add_water cool Slow Cooling add_water->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with cold ethanol-water vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound.

Application Note: A General Protocol for the Purification of Cyclopropanecarboxamide Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclopropanecarboxamide derivatives are significant structural motifs in medicinal chemistry, appearing in a wide range of pharmaceutically active compounds. Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and isomers. Effective purification is therefore a critical step to isolate the desired compound with high purity for subsequent biological evaluation and development. Column chromatography is a fundamental, reliable, and scalable technique for the purification of these moderately polar compounds.[1][2] This document provides a detailed protocol for developing and executing a column chromatography method for the purification of novel this compound derivatives.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[1] For the purification of this compound derivatives, normal-phase chromatography is typically employed.

  • Stationary Phase: A polar adsorbent, most commonly silica gel.

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents, which is passed through the column.

Compounds in the mixture travel through the column at different rates depending on their polarity. Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds, like amides, interact more strongly and elute more slowly.[3][4]

Method Development Using Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1][3][4] TLC is a rapid and material-sparing technique to determine the ideal mobile phase composition for effective separation.

Protocol for TLC Analysis:

  • Plate Preparation: Use a commercially available silica gel 60 F254 TLC plate. Lightly draw a baseline with a pencil about 1 cm from the bottom.[4][5]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline.[3][5]

  • Developing the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline.[6] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots, typically under a UV lamp (254 nm).[4][5]

  • Rf Value Calculation: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Adjust the polarity of the solvent system until the desired compound has an Rf value of approximately 0.2-0.4 . This range generally provides the best separation in column chromatography.

    • If the Rf is too low (compound stuck at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the Rf is too high (compound runs with the solvent front), decrease the polarity.

Detailed Column Chromatography Protocol

This protocol outlines the steps for purifying a this compound derivative using flash column chromatography, a technique that uses pressure to speed up the elution process.[7]

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh for flash chromatography)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (solvent system determined by TLC)

  • Crude sample mixture

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Experimental Workflow Diagram

G Figure 1. General Workflow for Purification cluster_prep Method Development & Preparation cluster_run Separation & Analysis cluster_post Product Isolation Crude Crude Reaction Mixture TLC 1. TLC Analysis & Solvent Optimization Crude->TLC Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Sample onto Column Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: General workflow for the purification of this compound derivatives.

Step-by-Step Methodology:

  • Column Preparation:

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • Wet Packing (Recommended): In a beaker, create a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[7] Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel. Do not let the solvent level drop below the top layer of sand.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading (Preferred for less soluble samples): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (approx. 1-2 times the sample weight) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow of about 2 inches/minute is common).

    • Begin collecting the eluent in numbered test tubes or flasks.[7] The volume of each fraction should be consistent.

    • The separation can be performed isocratically (using the same solvent mixture throughout) or with a gradient (gradually increasing the solvent polarity to elute more strongly-adsorbed compounds).[7][8]

  • Monitoring and Product Isolation:

    • Monitor the collected fractions using TLC to determine which ones contain the desired product. Spot several fractions per TLC plate for efficient analysis.

    • Combine the fractions that contain the pure product.[7]

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

Data Summary and Troubleshooting

The optimal conditions will vary for each specific derivative. The following tables provide representative data and common troubleshooting tips.

Table 1: Representative Chromatographic Parameters

Derivative TypeTLC Mobile Phase (Hexane:Ethyl Acetate, v/v)Target RfColumn Eluent SystemNotes
N-alkyl this compound70:30 to 50:50~0.35Isocratic elution with 70:30 Hex:EtOAcRelatively non-polar, elutes easily.
N-aryl this compound60:40 to 40:60~0.30Gradient elution from 70:30 to 50:50 Hex:EtOAcIncreased polarity due to the aromatic ring.
N-heterocyclic this compound50:50 Hex:EtOAc to 100% EtOAc~0.25Start with 60:40 Hex:EtOAc, gradient to 100% EtOAcPolarity depends heavily on the heterocycle.
Hydroxylated this compound30:70 Hex:EtOAc to 95:5 EtOAc:MeOH~0.20Gradient of EtOAc in Hexanes, may require MeOH.[9]The hydroxyl group significantly increases polarity.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Spots Inappropriate solvent system. Column was overloaded with sample. Column packed improperly.Re-optimize the solvent system with TLC.[1] Use a larger column or less sample. Repack the column carefully, ensuring no cracks or channels.
Compound Won't Elute Eluent is not polar enough. Compound might be interacting irreversibly with acidic silica.Gradually increase the polarity of the eluent (e.g., add methanol).[9] Pre-treat the silica with a small amount of triethylamine (e.g., 0.5%) in the eluent, especially if the compound is basic.[10]
Cracked or Channeled Silica Bed Column ran dry. Heat generated during wet packing with certain solvents.Never let the solvent level fall below the top of the silica. Pack the column using a slurry in the eluent.
Streaking of Spots on TLC/Column Sample is too concentrated on the TLC plate. Compound is acidic or basic.Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[6]
Low Yield after Purification Compound degraded on the silica. Compound is volatile and was lost during solvent evaporation.Consider using a less acidic stationary phase like neutral alumina.[10] Evaporate solvent carefully at a lower temperature.

References

Application of Cyclopropanecarboxamide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxamide and its derivatives are versatile building blocks in medicinal chemistry, prized for their ability to introduce the unique physicochemical properties of the cyclopropane ring into drug candidates.[1] The strained three-membered ring imparts conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[2] These favorable characteristics have led to the incorporation of cyclopropane moieties into a variety of approved drugs, including antiviral, antibacterial, and anticancer agents.[3] This document provides detailed application notes and experimental protocols for the use of this compound and related cyclopropane-containing synthons in the preparation of key pharmaceutical intermediates, with a focus on antiviral drug development.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of complex pharmaceutical ingredients. Its primary applications include:

  • Introduction of the Cyclopropyl Moiety: The cyclopropyl group is a key pharmacophore in several drugs, contributing to enhanced potency and improved pharmacokinetic profiles.

  • Synthesis of Antiviral Agents: Cyclopropane derivatives are integral to the structure of potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV), such as Grazoprevir and Pibrentasvir.[4][5]

  • Preparation of Constrained Amino Acids: Cyclopropane rings are used to create conformationally restricted amino acid analogues, which are valuable in designing peptidomimetics with improved stability and activity.[6]

Featured Pharmaceutical Intermediates

This section details the synthesis of key pharmaceutical intermediates where this compound or a derivative is a critical component.

Synthesis of this compound

This compound is a fundamental building block that can be synthesized from cyclopropanecarbonyl chloride.

Experimental Protocol:

A general procedure for the synthesis of this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.[7][8]

  • Reaction Setup: A solution of cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.[7][8]

  • Ammonia Gas Purge: Ammonia gas is bubbled through the solution continuously for 2 hours.[7][8]

  • Work-up: The solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride.[7][8]

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a crystalline solid.[7][8]

Quantitative Data:

ParameterValueReference
Starting MaterialCyclopropanecarbonyl chloride[7][8]
ReagentAmmonia[7][8]
SolventDichloromethane[7][8]
Reaction Time2 hours[7][8]
Yield ~100% [7][8]
Purity >99% [9]
Intermediate for HCV Protease Inhibitors: (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester

(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a crucial building block for potent HCV NS3/4A protease inhibitors.[6] A scalable process for its ethyl ester derivative has been developed.[6][7]

Experimental Protocol:

The synthesis involves the dialkylation of a glycine Schiff base followed by enzymatic resolution.[6]

  • Imine Formation: A glycine ethyl ester Schiff base is formed by reacting glycine ethyl ester with benzaldehyde.

  • Asymmetric Cyclopropanation: The Schiff base is reacted with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst (a cinchonidine derivative) to yield the cyclopropane derivative with high enantiomeric excess.[1]

  • Hydrolysis and Protection: The resulting ester is hydrolyzed, and the amino group is protected (e.g., with a Boc group) to facilitate purification and subsequent reactions.

  • Enzymatic Resolution: The racemic mixture of the protected amino acid is resolved using an esterase enzyme, such as Alcalase 2.4L, to isolate the desired (1R,2S)-enantiomer.[6]

Quantitative Data:

ParameterValueReference
Key ReactionAsymmetric Phase-Transfer Catalyzed Cyclopropanation[1]
CatalystCinchonidine-derived catalyst[1]
Yield 78% [1]
Enantiomeric Excess (ee) up to 84% [1][10]
Final Purity (after resolution) >99% ee [6]

Signaling Pathway and Experimental Workflows

HCV NS3/4A Protease and Polyprotein Processing

The hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by proteases to release functional viral proteins. The HCV NS3/4A serine protease is essential for this process, cleaving the polyprotein at four specific sites to release the non-structural proteins required for viral replication.[5] Drugs containing cyclopropane-derived intermediates, such as Grazoprevir, are designed to inhibit this critical viral enzyme.

HCV_NS3_4A_Pathway cluster_host_cell Host Cell Cytoplasm cluster_processing Polyprotein Processing cluster_replication Viral Replication cluster_inhibition Inhibition by Grazoprevir HCV_RNA HCV Genomic RNA Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Structural Structural Proteins (Core, E1, E2) Polyprotein->Structural Cleavage by Host & Viral Proteases NonStructural Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) NS3_4A->NonStructural Releases ReplicationComplex Replication Complex (includes NS5B RNA Polymerase) NonStructural->ReplicationComplex Forms New_HCV_RNA New HCV RNA ReplicationComplex->New_HCV_RNA Synthesizes Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits

Caption: HCV NS3/4A Protease Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

Synthesis_Workflow_this compound start Start reagents Cyclopropanecarbonyl Chloride in Dichloromethane start->reagents reaction Bubble Ammonia Gas (2 hours at RT) reagents->reaction evaporation Solvent Evaporation (Vacuum) reaction->evaporation dissolution Dissolve Residue in Ethyl Acetate evaporation->dissolution filtration Filter to Remove Insoluble Byproducts dissolution->filtration concentration Concentrate Filtrate (Vacuum) filtration->concentration product Crystalline This compound concentration->product end End product->end

Caption: Workflow for this compound Synthesis.

Experimental Workflow: Synthesis of a Chiral Cyclopropyl Intermediate for Pibrentasvir

The synthesis of the complex antiviral drug Pibrentasvir involves the preparation of several chiral intermediates. A key step is the formation of a cyclopropyl-pyrrolidine scaffold.[5][11]

Synthesis_Workflow_Pibrentasvir_Intermediate start Start starting_materials Protected Proline Derivative & Cyclopropane Precursor start->starting_materials coupling Coupling Reaction starting_materials->coupling cyclization Intramolecular Cyclization coupling->cyclization intermediate1 Cyclopropyl-Fused Pyrrolidine Intermediate cyclization->intermediate1 purification Chromatographic Purification intermediate1->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization final_intermediate Pure Chiral Intermediate characterization->final_intermediate end End final_intermediate->end

Caption: Workflow for Pibrentasvir Intermediate Synthesis.

References

Application Notes and Protocols for Cyclopropanecarboxamide Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxamide derivatives are a versatile class of compounds with significant applications in the agrochemical industry. The unique structural features of the cyclopropane ring impart desirable properties to these molecules, including enhanced metabolic stability and potent biological activity. This document provides detailed application notes, experimental protocols, and mechanistic insights into the synthesis and use of this compound derivatives as insecticides, herbicides, fungicides, and plant growth regulators.

I. Insecticides: Pyrethroid Analogs

Cyclopropanecarboxylic acid is a key structural component of synthetic pyrethroids, a major class of insecticides. These compounds are esters of a substituted cyclopropanecarboxylic acid and an alcohol. They are valued for their high insecticidal activity, broad spectrum of control, and relatively low mammalian toxicity.

Data Presentation
Compound ClassRepresentative CompoundTarget PestActivity MetricValueReference
PyrethroidPermethrinHousefly (Musca domestica)LD₅₀117.3 ng/fly[1]
PyrethroidDeltamethrinHousefly (Musca domestica)LD₅₀307-1793 ng/fly[2]
PyrethroidBeta-cyfluthrinHousefly (Musca domestica)LD₅₀5.25-11.02-fold resistance ratio[3]
Experimental Protocols

Synthesis of a Pyrethroid Insecticide (Permethrin Analog)

This protocol outlines the synthesis of a permethrin analog from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol.

Step 1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) for 2 hours or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Esterification to form the Pyrethroid

  • Reaction Setup: In a separate round-bottom flask, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Addition of Acid Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of the crude 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous toluene to the alcohol solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final pyrethroid.

Signaling Pathway

Mode of Action of Pyrethroid Insecticides

Pyrethroid insecticides act as neurotoxins by targeting voltage-gated sodium channels in the nerve cell membranes of insects.[4] They bind to the open state of the sodium channel, preventing its closure.[5] This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[5]

Pyrethroid_Mode_of_Action Pyrethroid Pyrethroid Insecticide Na_Channel Voltage-Gated Sodium Channel (Open State) Pyrethroid->Na_Channel Binds to Nerve_Membrane Nerve Cell Membrane Na_Channel->Nerve_Membrane Located in Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Prevents Closure, Causing Repetitive_Firing Repetitive Nerve Firiing Na_Influx->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis Death Insect Death Paralysis->Death KARI_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase KARI Ketol-Acid Reductoisomerase (KARI) alpha_Acetolactate->KARI alpha_Keto_isovalerate α-Keto-isovalerate Valine Valine alpha_Keto_isovalerate->Valine Leucine Leucine alpha_Keto_isovalerate->Leucine Isoleucine Isoleucine alpha_Keto_isovalerate->Isoleucine Plant_Death Plant Death KARI->alpha_Keto_isovalerate Herbicide Cyclopropane-1,1- dicarboxamide Herbicide Herbicide->Inhibition Inhibition->KARI Inhibits SDHI_Fungicide_Pathway cluster_respiration Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC Electrons Fungal_Death Fungal Death ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Boscalid Boscalid (SDHI Fungicide) Boscalid->Inhibition Inhibition->Complex_II Inhibits PGR_Pathway cluster_GA_bio Gibberellin Biosynthesis Pathway GA_precursors GA Precursors GA20 GA₂₀ (Inactive) GA_precursors->GA20 GA3ox GA 3β-hydroxylase GA20->GA3ox GA1 GA₁ (Active) Stem_Elongation Stem Elongation GA1->Stem_Elongation GA3ox->GA1 Reduced_Growth Reduced Vegetative Growth Prohexadione Prohexadione-Calcium Prohexadione->Inhibition Inhibition->GA3ox Inhibits

References

High-Performance Liquid Chromatography (HPLC) Analysis of Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for precise and robust analytical methods for the characterization of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. Cyclopropanecarboxamide, a key building block in the synthesis of various pharmaceutical compounds, requires accurate analytical methods for its quantification and purity assessment. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Reverse-phase HPLC is a versatile and widely used technique for the analysis of polar to moderately non-polar compounds, making it well-suited for the characterization of this compound.

Application Note: HPLC Method

This application note outlines a reverse-phase HPLC method for the quantitative determination of this compound. The method is designed to be rapid, accurate, and precise, suitable for routine quality control analysis.

Principle: The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase. Detection is achieved using a UV detector at a wavelength where the amide functional group exhibits absorbance.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions: A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes
Experimental Protocol: HPLC Method

1.2.1. Reagents and Materials

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for sample and standard preparation

1.2.2. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 200 mL of acetonitrile with 800 mL of water. Add 1 mL of formic acid and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.3. Sample Preparation

  • Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (methanol), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and measure the peak areas.

1.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided in Table 2.

Table 2: HPLC Method Validation Parameters for this compound

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a suitable alternative for the analysis of thermally stable and volatile compounds like this compound.

Application Note: GC Method

This application note describes a GC method with Flame Ionization Detection (FID) for the determination of this compound. This method is particularly useful for assessing purity and detecting volatile impurities.

Principle: The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of the GC column. The FID detector responds to organic compounds as they elute from the column.

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is required.

Chromatographic Conditions: A summary of the GC conditions is presented in Table 3.

Table 3: GC Chromatographic Conditions for this compound Analysis

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Injection Volume 1 µL
Split Ratio 50:1
Expected Retention Time Approximately 8.2 minutes
Experimental Protocol: GC Method

2.2.1. Reagents and Materials

  • This compound reference standard (purity >99%)

  • Methanol (GC grade or equivalent)

  • Helium (high purity)

  • Hydrogen (high purity)

  • Air (zero grade)

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

2.2.3. Sample Preparation

  • Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Transfer an aliquot to a GC vial.

2.2.4. Chromatographic Procedure

  • Set up the GC instrument with the conditions specified in Table 3.

  • Inject 1 µL of the blank (methanol), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and measure the peak areas.

2.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The GC method should be validated to ensure its suitability for its intended purpose. Key validation parameters are outlined in Table 4.

Table 4: GC Method Validation Parameters for this compound

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks from the blank at the retention time of this compound

Visualization of Analytical Workflows

The logical flow of the analytical procedures can be visualized to provide a clear overview of the steps involved.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentrations Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Sample only Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: HPLC Analytical Workflow for this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Weigh_GC Weigh Sample & Standard Dissolve_GC Dissolve in Methanol Weigh_GC->Dissolve_GC Dilute_GC Dilute to Working Concentrations Dissolve_GC->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Separate_GC Chromatographic Separation (DB-5 Column) Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Calibrate_GC Generate Calibration Curve Detect_GC->Calibrate_GC Quantify_GC Quantify Analyte Calibrate_GC->Quantify_GC Report_GC Report Results Quantify_GC->Report_GC

Caption: GC Analytical Workflow for this compound.

Application Notes and Protocols for the Analysis of Synthesized Cyclopropanecarboxamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxamide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and agrochemicals. Its rigid cyclopropyl motif imparts unique conformational constraints and metabolic stability to target molecules. Accurate and thorough analytical characterization of synthesized this compound is paramount to ensure purity, confirm identity, and elucidate its structure. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical techniques.

Spectroscopic and Mass Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.63 - 5.91Broad Singlet2H--NH₂
1.43Multiplet1H--CH-
0.98Doublet of Doublets2H4.42, 2.98-CH₂ (cis)
0.79Doublet of Doublets2H7.91, 2.95-CH₂ (trans)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O (Amide Carbonyl)
~15-CH- (Methine)
~8-CH₂- (Methylene)

Table 3: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Proposed Fragment
85100[M]⁺ (Molecular Ion)
6950[M - NH₂]⁺
5785[C₃H₅O]⁺
4495[CONH₂]⁺
4175[C₃H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the synthesized this compound.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Gently vortex the vial to ensure complete dissolution.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a one-dimensional proton spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized this compound and to study its fragmentation pattern to further confirm its structure.

Materials:

  • Synthesized this compound

  • Methanol or other suitable volatile solvent

  • Vials

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe mass spectrometer.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile solvent such as methanol.

  • Instrument Setup and Data Acquisition:

    • For GC-MS:

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

      • The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

    • For Direct Insertion Probe:

      • Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate.

      • Insert the probe into the mass spectrometer's ion source.

    • Acquire the mass spectrum using an EI source, typically at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-150).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of this compound (85.10 g/mol ).[1]

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways that explain the observed fragment ions to provide further structural confirmation.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analytical Characterization cluster_nmr_workflow NMR Workflow cluster_ms_workflow MS Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Sample Preparation MS_Analysis Mass Spectrometry Purification->MS_Analysis Sample Preparation H1_NMR 1H NMR Acquisition NMR_Analysis->H1_NMR C13_NMR 13C NMR Acquisition NMR_Analysis->C13_NMR EI_MS EI-MS Acquisition MS_Analysis->EI_MS NMR_Processing Data Processing & Analysis H1_NMR->NMR_Processing C13_NMR->NMR_Processing Structural_Confirmation Structural Confirmation & Purity Assessment NMR_Processing->Structural_Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis EI_MS->Fragmentation_Analysis Fragmentation_Analysis->Structural_Confirmation

Caption: Experimental workflow for the synthesis and analysis of this compound.

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways M This compound [C₄H₇NO]⁺˙ m/z = 85 F1 [C₃H₅CO]⁺ m/z = 69 M->F1 - •NH₂ F3 [CONH₂]⁺ m/z = 44 M->F3 - •C₃H₅ F2 [C₃H₅O]⁺ m/z = 57 F1->F2 - CO F4 [C₃H₅]⁺ m/z = 41 F1->F4 - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of Cyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro biological activity screening of cyclopropanecarboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropane ring, which can enhance metabolic stability, conformational rigidity, and binding affinity to biological targets.[1][2] The following sections detail the synthesis, biological activities, and screening methodologies for these promising compounds.

Introduction to this compound Derivatives

Cyclopropane-containing compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antifungal, antibacterial, antiviral, antitumor, and insecticidal properties.[2][3][4][5] The strained three-membered ring of cyclopropane provides a rigid scaffold that can orient substituents in a well-defined spatial arrangement, making these derivatives attractive for rational drug design.[1] The carboxamide moiety further allows for diverse chemical modifications to fine-tune their biological activity and pharmacokinetic properties.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the amidation of a corresponding cyclopropanecarboxylic acid or its activated form (e.g., acid chloride).

General Synthesis Protocol:

A common route to synthesize this compound is by reacting cyclopropanecarbonyl chloride with ammonia. In a typical laboratory-scale synthesis, ammonia gas is passed through a solution of cyclopropanecarbonyl chloride in a suitable solvent like dichloromethane at room temperature for a couple of hours.[6] Following the reaction, the solvent is removed, and the resulting residue is purified to yield the this compound.[6]

For industrial-scale production, this compound can be prepared by reacting cyclopropanecarboxylic acid with ammonia in an autoclave at elevated temperatures (e.g., 240°C) and pressures.[7][8] Alternative methods involve the reaction of a cyclopropanecarboxylic ester with ammonia in the presence of a catalyst, such as a sodium alkoxide.[9][10]

In Vitro Biological Activity Screening Protocols

This section provides detailed protocols for screening the biological activities of newly synthesized this compound derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HCT116) during their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[11]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations.

    • After overnight incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • MTT Incubation:

    • Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

    • Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

3.2.1. Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]

Protocol for Broth Microdilution:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on a suitable agar medium.

    • Prepare a cell suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the desired final concentration (e.g., 2 x 10³ cells/mL for C. albicans).[15]

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, prepare a two-fold serial dilution of the this compound derivatives in RPMI-1640 medium to a final volume of 50 µL per well.[15]

  • Inoculation and Incubation:

    • Add 50 µL of the fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (a known antifungal drug like fluconazole), a negative control (no compound), and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

3.2.2. Antibacterial Activity: Agar Well Diffusion Method

The agar well diffusion method is a common technique for screening the antibacterial activity of compounds.[1][17]

Protocol for Agar Well Diffusion:

  • Preparation of Inoculated Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[18]

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Spread a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) over the entire agar surface.

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[18]

    • Add a specific volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) into each well.[19]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[17]

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Larvicidal Activity Bioassay

This bioassay evaluates the potential of this compound derivatives as insecticides against mosquito larvae.[20][21][22]

Protocol for Larvicidal Bioassay:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Make serial dilutions to obtain a range of test concentrations.

  • Bioassay Procedure:

    • In a series of cups or beakers, add a specific volume of distilled water (e.g., 50 mL).[3]

    • Introduce a known number of third or fourth instar mosquito larvae (e.g., 20 larvae of Aedes aegypti or Culex pipiens) into each cup.[3]

    • Add the test solution to achieve the desired final concentration. Include a control group with the solvent only.

    • Provide a small amount of larval food.[3]

  • Mortality Assessment:

    • Record the number of dead larvae after 24 and 48 hours of exposure.[3]

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 (lethal concentration that kills 50% of the larvae) using probit analysis.

Enzyme Inhibition Assay

This compound derivatives may act as inhibitors of specific enzymes. A general protocol for a spectrophotometric enzyme inhibition assay is provided below.

Protocol for Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Prepare solutions of the purified enzyme, the substrate, and the this compound derivative (inhibitor).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

  • Measurement and Data Analysis:

    • Monitor the reaction by measuring the change in absorbance over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Data Presentation

The quantitative data from the in vitro screening should be summarized in clear and concise tables for easy comparison of the biological activities of the different this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)
4c K-562>100
4d K-562>100
4g K-562>100
4j K-562>100
4m K-562>100

Data is hypothetical and for illustrative purposes.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
F5 64>12864
F7 128>12864
F8 >128>12816
F9 64>12864
F22 >128>12864
F23 >128>12864
F24 >128>12816
F29 64>128>128
F30 128>128>128
F32 >128>12864
F36 128>128128
F42 >128>12816
F49 128>12864
F50 >128>12864
F51 128>12864
F53 64>128>128

Data adapted from a study on amide derivatives containing cyclopropane.[3]

Table 3: Larvicidal and Fungicidal Activity of Dicyano-containing Cyclopropane-1-carboxamides

Compound IDLarvicidal Activity (Mosquitoes) at 5 µg/mL (% Lethal Rate)Larvicidal Activity (Armyworms) at 600 µg/mL (% Lethal Rate)Fungicidal Activity (P. aphanidermatum) at 50 µg/mL (% Inhibition)Fungicidal Activity (P. oryzae) at 50 µg/mL (% Inhibition)
4c >60---
4d >60---
4f --55.367.1
4g >60---
4h -66.7--
4j >6050--
4m >60---

Data adapted from a study on novel dicyano-containing cyclopropane-1-carboxamides.[15]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Activity Screening cluster_analysis Data Analysis & Hit Identification start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening Primary Screening purification->screening anticancer Anticancer Assay (MTT) screening->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution/Agar Well Diffusion) screening->antimicrobial larvicidal Larvicidal Bioassay screening->larvicidal enzyme Enzyme Inhibition Assay screening->enzyme data_analysis Data Analysis (IC50, MIC, LC50) anticancer->data_analysis antimicrobial->data_analysis larvicidal->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar hit Hit Compound Identification sar->hit

General workflow for screening this compound derivatives.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF Ligand EGF->EGFR Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and potential inhibition point.

cMet_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Grb2 Grb2 cMet->Grb2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation Ras_MAPK Ras-MAPK Pathway Grb2->Ras_MAPK Ras_MAPK->Proliferation HGF HGF Ligand HGF->cMet Inhibitor This compound Derivative (Inhibitor) Inhibitor->cMet

Simplified c-Met signaling pathway and potential inhibition point.

References

Application Notes: Synthesis and Utility of Cyclopropanecarboxamide-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropane rings are highly valuable structural motifs in medicinal chemistry.[1][2] Their inherent rigidity and unique electronic properties can confer advantageous pharmacological characteristics to drug candidates, such as increased metabolic stability, restricted conformational freedom leading to improved binding affinity, and the ability to explore novel chemical space.[3][4] Cyclopropanecarboxamide and its derivatives serve as versatile building blocks for introducing this desirable cyclopropyl moiety into larger, more complex molecules. This has led to their application in the development of a wide range of therapeutic agents, targeting everything from microbial infections to cardiovascular diseases.[5] These notes provide an overview of the synthesis, biological activities, and experimental protocols relevant to the utilization of this compound-based scaffolds for modern drug discovery.

Therapeutic Potential and Applications

The this compound scaffold is a foundational component for generating libraries of compounds with diverse biological activities.[6] By modifying the core structure, researchers have developed derivatives with significant potential in various therapeutic areas.

  • Antimicrobial and Antifungal Activity: The introduction of amide and aryl groups to the cyclopropane scaffold has yielded derivatives with notable activity against various pathogens.[4] Studies have demonstrated that certain this compound derivatives exhibit inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.[7][8] Molecular docking studies suggest that some of these compounds may target the fungal CYP51 protein, a key enzyme in ergosterol biosynthesis.[8]

  • Fungicidal and Larvicidal Activity: Novel dicyano-containing this compound derivatives have shown promising results as agrochemical agents. Specific compounds have demonstrated good fungicidal activity against plant pathogens like Pyricularia oryzae and Erysiphe graminis, and larvicidal activity against pests such as the mosquito Culex pipiens pallens.[9]

  • Enzyme Inhibition: The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives effective enzyme inhibitors.[4] For instance, derivatives of the parent cyclopropane-1,2-dicarboxylic acid have been identified as potent inhibitors of 3-methylaspartase and O-Acetylserine Sulfhydrylase (OASS), the latter being an attractive target for novel antibiotics as it is absent in mammals.[4]

  • Pharmaceutical Intermediates: Beyond its direct use in screening libraries, this compound is a crucial intermediate in the synthesis of established active pharmaceutical ingredients (APIs). A prominent example is its use in the manufacturing of Prasugrel, a medication used to prevent the formation of blood clots.[5]

Data on Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Fungicidal and Larvicidal Activity of Selected Dicyano-Cyclopropanecarboxamide Derivatives

Compound ID Target Organism Concentration Inhibition/Lethal Rate (%)
4f Pythium aphanidermatum (in vitro) 50 µg/mL 55.3%
4f Pyricularia oryzae (in vitro) 50 µg/mL 67.1%
4f Erysiphe graminis (in vivo) 400 µg/mL 85%
4m Puccinia sorghi (in vivo) 400 µg/mL 100% (Total Control)
4c, 4d, 4g, 4j, 4m Culex pipiens pallens (larvicidal) 5 µg/mL >60%
4h Mythimna separata (larvicidal) 600 µg/mL 66.7%

Data sourced from a study on novel dicyano-containing this compound derivatives.[9]

Table 2: In Vitro Antimicrobial Activity (MIC₈₀) of Amide Derivatives Containing Cyclopropane

Compound ID Staphylococcus aureus (µg/mL) Escherichia coli (µg/mL) Candida albicans (µg/mL)
F5 64 128 >128
F8 >128 >128 16
F9 32 64 >128
F24 >128 >128 16
F31 >128 32 >128
F42 >128 >128 16
F53 32 128 >128
Ciprofloxacin (Control) 2 2 N/A
Fluconazole (Control) N/A N/A 4

MIC₈₀ (Minimum Inhibitory Concentration for 80% of isolates) values are presented.[7][8]

Experimental Workflows and Signaling Pathways

Visualizing the synthesis and screening process is crucial for planning and execution in a drug discovery campaign.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Analysis A Starting Materials (e.g., Cyclopropanecarbonyl Chloride) B Amidation Reaction A->B Ammonia, DCM C This compound Core Scaffold B->C Work-up & Purification E Amide Coupling Reaction C->E D Amine/Acid Building Blocks D->E F Derivative Library E->F Purification & Characterization G Biological Assays (e.g., MIC, Enzyme Inhibition) F->G H Hit Identification G->H I Data Analysis (SAR) H->I

Caption: General workflow for synthesis and screening of this compound derivatives.

The ultimate goal of synthesizing these scaffolds is to modulate biological pathways implicated in disease. The cyclic AMP (cAMP) signaling pathway is a common target in drug discovery, regulating numerous cellular functions.

G cluster_nucleus Inside Nucleus Ligand Ligand (e.g., Hormone) Receptor GPCR Ligand->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Target for Inhibition CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Cellular Response Gene->Response AMP AMP PDE->AMP Degrades

Caption: Representative cAMP signaling pathway, a common target in drug discovery.[10][11]

Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common method for synthesizing the core this compound scaffold from cyclopropanecarbonyl chloride.[12][13]

Materials:

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonia gas

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Place the flask in an ice bath to control the initial exothermic reaction, then allow it to warm to room temperature.

  • Begin stirring the solution vigorously.

  • Purge ammonia gas through the solution using a gas dispersion tube for approximately 2 hours. A white precipitate will form.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop the ammonia flow and remove the solvent by vacuum distillation using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Filter the solution to remove insoluble ammonium chloride salts.

  • Concentrate the filtrate under vacuum to yield pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity using ¹H NMR and Mass Spectrometry (MS). Expected MS (mass spectrum): 85.91 (M + 1).[13]

Protocol 2: Synthesis of N-Substituted this compound Derivatives via Amide Coupling

This protocol outlines a general procedure for creating a library of derivatives by coupling the cyclopropane core with various amines. This example uses a generic amine and a standard coupling agent like HATU.

Materials:

  • Cyclopropanecarboxylic acid (can be synthesized from this compound via hydrolysis)

  • Substituted amine (R-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired substituted amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure N-substituted this compound derivative.

  • Characterization: Confirm the identity and purity of the final compound via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.[7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for compounds (e.g., DMSO)

  • Microplate reader or incubator

Procedure:

  • Prepare stock solutions of the test compounds and control antibiotics in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate growth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to the required final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the serially diluted compounds.

  • Include positive control wells (medium + inoculum, no compound) and negative control wells (medium only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible growth. The MIC₈₀ is the concentration that inhibits 80% of microbial growth, which can be quantified using a microplate reader.

  • Record the results and compare them to the MIC values of the standard control antibiotics.

References

Application Notes and Protocols for Cyclopropanecarboxamide Derivatives as Probes for Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyclopropanecarboxamide derivatives as versatile probes in biological systems. These compounds, characterized by a stable and conformationally constrained cyclopropane ring fused to a carboxamide moiety, have emerged as valuable tools for imaging, enzyme inhibition, and probing biological pathways.

This compound Derivatives as PET Imaging Probes for the Cannabinoid Receptor 2 (CB2R)

The cannabinoid receptor 2 (CB2R) is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, and its upregulation is associated with neuroinflammation in various neurodegenerative diseases.[1][2] Positron Emission Tomography (PET) imaging with radiolabeled CB2R ligands allows for the non-invasive in vivo visualization and quantification of neuroinflammation.[2][3] Several this compound derivatives have been developed as potent and selective PET tracers for CB2R.[4][5]

Data Presentation: CB2R PET Ligands
RadioligandTargetKi (nM)KD (nM)Selectivity (CB1R/CB2R)ApplicationReference
[18F]FC0324Human CB2R0.1->300Preclinical PET imaging of neuroinflammation[4]
A-836339 DerivativeHuman CB2R0.39-HighPreclinical evaluation in neuroinflammation models[4]
[18F]RM365Human CB2R2.12.32>300Preclinical PET imaging of hCB2R overexpression[6]
[18F]LU14Human CB2R-2.9HighPreclinical PET imaging of CB2R overexpression[5]
[18F]JHU94620-d8Human CB2R-Low nMHighPreclinical PET imaging of spleen and hCB2R overexpression[7]
Experimental Protocols

Protocol 1: Automated Radiosynthesis of an [18F]-labeled this compound PET Tracer (Example: [18F]JHU94620-d8) [7]

This protocol describes a typical automated radiosynthesis process.

Materials:

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN), dry

  • Precursor molecule (e.g., mesylate or tosylate derivative of the this compound)

  • Automated radiosynthesis module (e.g., Synchrom R&D EVO III)

  • HPLC for purification and analysis

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on a quaternary methylammonium (QMA) cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add the precursor (2 mg in 800 µL dry MeCN) to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at 90°C for 10 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [18F]-labeled this compound tracer.

  • Formulation: Remove the HPLC solvent under a gentle stream of nitrogen at 70°C. Formulate the final product in isotonic saline containing ≤ 10% ethanol (v/v).

  • Quality Control: Confirm the radiochemical purity and identity of the final product by radio-HPLC and radio-TLC. Determine the molar activity.

Protocol 2: In Vivo PET Imaging of Neuroinflammation with a CB2R this compound Probe [4][5]

This protocol outlines a general workflow for preclinical PET imaging.

Animal Model:

  • Use an appropriate animal model of neuroinflammation (e.g., lipopolysaccharide-induced) or a model with local overexpression of human CB2R.[4][5]

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

  • Radiotracer Administration: Inject the [18F]-labeled this compound probe intravenously (e.g., via the tail vein) with a typical dose of 12.8 ± 1.7 MBq.[8]

  • PET Scan: Perform a dynamic PET scan for a duration of up to 120 minutes post-injection.

  • Image Analysis: Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI). Draw regions of interest (ROIs) on the brain areas of interest (e.g., striatum, cerebellum).

  • Data Quantification: Generate time-activity curves (TACs) for each ROI and express the data as Standardized Uptake Values (SUV).

  • Blocking Studies (for specificity): In a separate cohort of animals, pre-treat with a non-radiolabeled CB2R-specific agonist or antagonist before injecting the radiotracer to demonstrate specific binding. A significant decrease in radiotracer uptake in the target region confirms specificity.[4]

Visualizations

PET_Probe_Workflow Workflow for Development and Application of a this compound-based PET Probe cluster_Dev Probe Development cluster_Preclinical Preclinical Evaluation Synthesis Synthesis of Precursor Radiolabeling Radiolabeling with 18F Synthesis->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC AnimalModel Animal Model of Neuroinflammation QC->AnimalModel Validated Probe Injection IV Injection of Radiotracer AnimalModel->Injection PETScan Dynamic PET Scan Injection->PETScan Analysis Image Analysis (SUV, TACs) PETScan->Analysis

Caption: Workflow for PET Probe Development.

GPCR_Signaling General GPCR Signaling Cascade (CB2R) Ligand This compound Probe (Agonist) GPCR CB2 Receptor (GPCR) Ligand->GPCR Binds G_protein Heterotrimeric G-protein (Gi/o) GPCR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB activity PKA->CREB Response Cellular Response (e.g., anti-inflammatory effects) CREB->Response MAPK->Response

Caption: GPCR Signaling Pathway.

This compound Derivatives as Enzyme Inhibitors

This compound derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs).

Acetylcholinesterase (AChE) Inhibitors

AChE is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[9] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[10]

Compound ClassAChE IC50 (µM)BChE IC50 (µM)Inhibition TypeReference
Carbamate Derivatives0.017 - 0.061--[11]
Dihydroacridines-2.90 - 3.22-[11]
Thiazole Derivatives17.41--[12]

This colorimetric assay is a standard method for measuring AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test this compound inhibitor compounds

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, test compounds, and positive control in appropriate buffers and solvents (e.g., DMSO for inhibitors).

  • Assay Plate Setup (in triplicate):

    • Blank: Buffer only.

    • Control (100% activity): Buffer + Enzyme solution.

    • Test Compound: Buffer + Enzyme solution + Test compound solution (at various concentrations).

    • Positive Control: Buffer + Enzyme solution + Positive control solution (at various concentrations).

  • Pre-incubation: Add 50 µL of Tris-HCl buffer, 25 µL of the test compound or control, and 25 µL of the AChE enzyme solution to the wells. Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATCh solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ellmans_Assay Principle of the Ellman's Assay for AChE Inhibition ATCh Acetylthiocholine (ATCh) (Substrate) AChE Acetylcholinesterase (AChE) ATCh->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis TNB TNB (Yellow) Absorbance at 412 nm Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Reacts with Inhibitor This compound Inhibitor Inhibitor->AChE Inhibits

Caption: Ellman's Assay for AChE Inhibition.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Compound ClasshCA I Ki (nM)hCA II Ki (nM)Reference
Bromophenol derivatives with cyclopropyl moiety7.8 - 58.343.1 - 150.2[13]
Pyrazole- and pyridazinecarboxamides-3.3 - 866.7[14]

This protocol describes a colorimetric assay for CA activity.

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), which is monitored spectrophotometrically at 400-405 nm. Inhibitors decrease the rate of this reaction.

Materials:

  • Carbonic anhydrase (CA) enzyme

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test this compound inhibitor compounds

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and positive control.

  • Assay Plate Setup (in triplicate):

    • Blank: Buffer + Substrate.

    • Maximum Activity: Buffer + Enzyme + DMSO (vehicle).

    • Test Compound: Buffer + Enzyme + Test compound solution.

    • Positive Control: Buffer + Enzyme + Positive control solution.

  • Incubation: Add the components (except substrate) to the wells and incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the AChE assay.

Inhibitor_Screening_Workflow General Workflow for Screening Enzyme Inhibitors Start Start: Compound Library (this compound Derivatives) PrimaryScreen Primary Screening (Single Concentration) Start->PrimaryScreen HitIdent Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdent HitIdent->Start Inactive Compounds DoseResponse Dose-Response Assay (Multiple Concentrations) HitIdent->DoseResponse Active Compounds IC50 IC50 Determination DoseResponse->IC50 Mechanism Mechanism of Inhibition Studies (e.g., Kinetic Analysis) IC50->Mechanism Potent Compounds LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: Enzyme Inhibitor Screening Workflow.

This compound Derivatives as Fluorescent Probes for Carboxylesterase (CE)

Fluorescent probes are powerful tools for imaging enzyme activity in real-time within biological systems.[15] Cyclopropyl ester-containing molecules have been explored as substrates for esterases, including carboxylesterases (CEs).[16]

Application Notes

Cyclopropyl ester-based fluorescent probes can be designed as "turn-on" probes, where the fluorescence is quenched in the ester form and is released upon enzymatic cleavage.[15] It is important to note that the selectivity of these probes can vary between species. For instance, some cyclopropyl ester probes are efficiently cleaved by both butyrylcholinesterase (BChE) and carboxylesterase (CE), and the high levels of CE in mouse blood can lead to background signals in preclinical models.[16] In contrast, human blood has low levels of CE, making these probes potentially more specific for imaging BChE or overexpressed CE in human diseases.[16]

Experimental Protocol: General Procedure for Monitoring CE Activity with a Fluorescent Probe[18]

Materials:

  • This compound-based fluorescent probe

  • Recombinant carboxylesterase enzyme or cell/tissue lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare Solutions: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to make a stock solution. Prepare the enzyme solution or cell/tissue lysate in PBS.

  • Assay Setup: In a microplate or appropriate imaging dish, add the enzyme solution or cell lysate.

  • Initiate Reaction: Add the fluorescent probe to the well to a final concentration (e.g., 5 µM).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore. Measurements can be taken over time (e.g., every minute for 1 hour) at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the enzyme activity. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the fluorescent probe.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and molecules.

References

Troubleshooting & Optimization

Common problems in Cyclopropanecarboxamide synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the reaction of a cyclopropane precursor with an aminating agent. The most prevalent routes include:

  • Amidation of Cyclopropanecarboxylic Acid: Direct reaction of cyclopropanecarboxylic acid with ammonia at elevated temperatures and pressures.[1][2]

  • From Cyclopropanecarbonyl Chloride: Reaction of cyclopropanecarbonyl chloride with ammonia.[3] This method often proceeds at room temperature.

  • Ammonolysis of Cyclopropanecarboxylic Esters: Reaction of a cyclopropanecarboxylic ester (e.g., methyl or ethyl ester) with ammonia, typically in the presence of a catalyst like a sodium alkoxide.[2][4][5]

Q2: What typical yields can be expected for this compound synthesis?

A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • Direct amidation of cyclopropanecarboxylic acid with ammonia can achieve isolated yields of around 90% with over 96% conversion of the starting acid.[1][2]

  • The route via cyclopropanecarbonyl chloride can also be very efficient, with some procedures reporting quantitative yields of the crude product.[3]

  • Ammonolysis of esters can also provide high yields, often exceeding 90%, especially when the reaction is driven to completion or unreacted starting material is recycled.[5]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Several safety precautions are critical:

  • High-Pressure Reactions: The direct amidation of cyclopropanecarboxylic acid often requires high pressures (10 to 100 bar) and temperatures (180 to 260°C), necessitating the use of a properly rated autoclave and adherence to high-pressure safety protocols.[1]

  • Handling Thionyl Chloride: When preparing cyclopropanecarbonyl chloride, thionyl chloride is often used. This reagent is corrosive and releases toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ammonia: Ammonia is a corrosive and toxic gas. Reactions involving ammonia should be conducted in a fume hood, and appropriate respiratory protection should be available.

  • Potentially Explosive Reagents: While not common for the direct synthesis of the amide, some related cyclopropane syntheses may involve potentially hazardous reagents like diazomethane. Extreme care and specialized procedures are required when handling such substances.[6][7]

Troubleshooting Guide

Low Product Yield
Problem Potential Cause Recommended Solution(s)
Low Yield in Direct Amidation Incomplete reaction due to insufficient temperature or pressure.Ensure the reaction is heated to the optimal temperature range (200-260°C) and that the pressure is maintained (10-100 bar) for the recommended duration (e.g., 2 hours).[1]
Side reactions, such as polymerization or degradation at high temperatures.Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature might be beneficial.
Low Yield in Ester Ammonolysis Incomplete conversion.The reaction equilibrium may not favor product formation. Consider using a higher concentration of ammonia or a more effective catalyst. For some ester ammonolysis, the reaction is intentionally not run to completion to maintain a stirrable mixture; in these cases, the mother liquor containing unreacted ester is recycled.[5]
Catalyst deactivation.Ensure the catalyst (e.g., sodium methoxide) is fresh and handled under anhydrous conditions to prevent deactivation by moisture.
Low Yield via Acid Chloride Degradation of cyclopropanecarbonyl chloride.Use freshly prepared or distilled cyclopropanecarbonyl chloride, as it can be sensitive to moisture.
Inefficient reaction with ammonia.Ensure efficient mixing and a sufficient supply of ammonia gas to the reaction mixture.[3]
Product Purity Issues
Problem Potential Cause Recommended Solution(s)
Presence of Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or catalyst loading. For ester ammonolysis, consider recycling the mother liquor.[5]
Difficult purification.The boiling points of cyclopropanecarboxylic acid and some byproducts like crotonic acid can be very close, making distillation challenging.[1] Employ alternative purification methods like recrystallization or chromatography.
Formation of Side Products Ring-opening of the cyclopropane ring.This can occur under harsh acidic or basic conditions or at very high temperatures. Use milder reaction conditions where possible.
Hydrolysis of the amide product.During workup, avoid prolonged exposure to strong acidic or basic aqueous solutions, especially at elevated temperatures.[4]
Co-eluting Impurities in Chromatography Impurities with similar polarity to the product.Optimize the mobile phase composition or try a different stationary phase. A gradient elution may be necessary.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclopropanecarboxylic Acid and Ammonia

This protocol is based on a high-temperature, high-pressure direct amidation method.[1][2]

Materials:

  • Cyclopropanecarboxylic acid

  • Liquid ammonia

  • High-pressure autoclave with stirring capabilities

  • Heptane (for washing)

Procedure:

  • Charge a 300-mL autoclave with cyclopropanecarboxylic acid (e.g., 86 g, 95% assay).

  • Cool the autoclave and charge it with liquid ammonia (e.g., 100 mL).

  • Seal the autoclave and heat the contents to 240°C with stirring.

  • Maintain the temperature at 240°C and the pressure at 42-45 bar for 2 hours.

  • Cool the reaction mixture to 150°C and carefully vent the autoclave.

  • Circulate nitrogen through the autoclave at atmospheric pressure as it cools to room temperature.

  • The solid this compound product is collected.

  • The product can be washed with heptane and filtered to improve purity.

Expected Outcome:

  • Isolated yield: ~90%

  • Purity: >99%

Protocol 2: Synthesis of this compound from Cyclopropanecarbonyl Chloride

This protocol is based on the reaction of an acid chloride with ammonia.[3]

Materials:

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM)

  • Ammonia gas

  • Ethyl acetate

Procedure:

  • Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a stir bar.

  • At room temperature, bubble ammonia gas through the well-stirred solution.

  • Continue the ammonia purge for 2 hours.

  • Remove the solvent by vacuum distillation.

  • Dissolve the residue in ethyl acetate and filter to remove any insoluble ammonium chloride.

  • Concentrate the filtrate to obtain the pure this compound.

Expected Outcome:

  • Yield: ~100% (crude)

  • Form: Crystalline solid

Visual Guides

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_route Identify Synthesis Route start->check_route direct_amidation Direct Amidation check_route->direct_amidation Acid + NH3 ester_ammonolysis Ester Ammonolysis check_route->ester_ammonolysis Ester + NH3 acid_chloride Acid Chloride Route check_route->acid_chloride Acid Chloride + NH3 check_conditions_da Check Temp. & Pressure direct_amidation->check_conditions_da check_conversion_ea Incomplete Conversion? ester_ammonolysis->check_conversion_ea check_acid_chloride_ac Acid Chloride Quality? acid_chloride->check_acid_chloride_ac optimize_da Increase Temp./Pressure within safe limits check_conditions_da->optimize_da Low check_time_da Review Reaction Time check_conditions_da->check_time_da OK optimize_time_da Adjust Reaction Time check_time_da->optimize_time_da Too long/short recycle_ea Recycle Mother Liquor check_conversion_ea->recycle_ea Yes check_catalyst_ea Check Catalyst Activity check_conversion_ea->check_catalyst_ea No new_catalyst_ea Use Fresh Catalyst check_catalyst_ea->new_catalyst_ea Suspect fresh_ac Use Freshly Prepared Acid Chloride check_acid_chloride_ac->fresh_ac Old/Exposed to Air check_ammonia_ac Ammonia Addition? check_acid_chloride_ac->check_ammonia_ac Fresh optimize_ammonia_ac Ensure Efficient Ammonia Purge check_ammonia_ac->optimize_ammonia_ac Inefficient

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Synthesis Workflow

synthesis_workflow start Starting Material (e.g., Cyclopropanecarboxylic Acid) reaction Amidation Reaction (Select appropriate method) start->reaction workup Reaction Workup (e.g., Venting, Quenching) reaction->workup isolation Product Isolation (e.g., Filtration, Extraction) workup->isolation purification Purification (e.g., Recrystallization, Washing) isolation->purification purification->isolation Impure analysis Product Analysis (e.g., NMR, GC, MP) purification->analysis Pure final_product Pure this compound analysis->final_product

Caption: General experimental workflow for this compound synthesis.

References

How to improve the yield of Cyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. The following sections address common issues encountered during synthesis to help improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three primary methods for synthesizing this compound, distinguished by their starting material:

  • From Cyclopropanecarbonyl Chloride: This is a common laboratory-scale method involving the reaction of cyclopropanecarbonyl chloride with ammonia.[1][2]

  • From Cyclopropanecarboxylic Acid: This method involves the direct amidation of cyclopropanecarboxylic acid with ammonia, typically requiring high temperatures and pressures.[3][4]

  • From Cyclopropanecarboxylic Esters: This route involves the ammonolysis of an ester, such as methyl or isobutyl cyclopropanecarboxylate, in the presence of a catalyst.[5][6]

Q2: Which synthesis method generally offers the highest yield?

High yields (approaching 100%) have been reported for the reaction of cyclopropanecarbonyl chloride with ammonia under specific laboratory conditions.[1][2] The direct amidation of cyclopropanecarboxylic acid and the ammonolysis of esters also provide excellent yields, typically in the range of 90-98%, and are often more suitable for larger-scale production.[3][5]

Q3: How do I select the appropriate starting material for my experiment?

The choice of starting material depends on the scale of the reaction, available equipment, and safety considerations.

  • Cyclopropanecarbonyl Chloride: Ideal for small-scale lab synthesis due to fast reaction times and high conversion at room temperature.[1] However, the acyl chloride is moisture-sensitive.

  • Cyclopropanecarboxylic Acid: A good option for larger-scale synthesis as it avoids the use of a chlorinating agent. This method is cost-effective but requires high-pressure and high-temperature reactors (autoclaves).[3][4]

  • Cyclopropanecarboxylic Esters: This method offers a balance between reactivity and handling. It avoids the use of highly corrosive acyl chlorides and can be performed under more moderate conditions than the direct acid amidation, though it requires a catalyst.[5]

Q4: What are the most critical parameters to control for maximizing yield?

Regardless of the method, several parameters are crucial:

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of starting materials (especially acyl chlorides) and intermediates, reducing the yield.[7][8]

  • Stoichiometry: A molar excess of ammonia is typically used to ensure the complete conversion of the starting material.[3]

  • Temperature and Pressure: For the direct amidation of carboxylic acid, maintaining the specified high temperature and pressure is essential to drive the reaction forward by removing water.[3][4]

  • Catalyst Concentration: When starting from an ester, the concentration of the alcoholate catalyst is critical. Too little can slow the reaction, while too much can complicate the work-up.[6]

Troubleshooting Guide for Low Yield

This guide addresses specific problems that can lead to suboptimal yields during the synthesis of this compound.

Problem: Low yield when synthesizing from Cyclopropanecarbonyl Chloride.

Possible Cause Recommended Solution Citation
Moisture Contamination Ensure all glassware is flame-dried or oven-dried before use. Use an anhydrous solvent (e.g., dichloromethane) and ensure the ammonia gas is dry.[8]
Incomplete Reaction Purge the reaction mixture with a continuous, steady stream of ammonia gas for the full duration specified (e.g., 2 hours) with vigorous stirring to ensure complete mixing.[1][2]
Loss during Work-up After removing the solvent, dissolve the residue in a suitable solvent like ethyl acetate and filter to remove ammonium chloride precipitate before final concentration.[1][2]

Problem: Low yield when synthesizing from Cyclopropanecarboxylic Acid.

Possible Cause Recommended Solution Citation
Suboptimal Temperature/Pressure Ensure the autoclave reaches and maintains the target temperature (e.g., 240°C) and pressure (e.g., 41-45 bar) for the entire reaction time. Lower conditions will result in incomplete conversion.[3][4]
Insufficient Ammonia Use a significant molar excess of ammonia. The reaction typically uses 3 to 6 moles of ammonia per mole of carboxylic acid.[3]
Inefficient Water Removal After the reaction, vent the excess ammonia and water at an elevated temperature (e.g., 100-150°C) to shift the equilibrium toward the product.[3]
Reaction Run Without Catalyst/Solvent This reaction is preferably carried out without a catalyst or solvent to simplify purification and reduce costs. Adding them unnecessarily can complicate product isolation.[3]

Problem: Low yield when synthesizing from a Cyclopropanecarboxylic Ester.

Possible Cause Recommended Solution Citation
Catalyst Inactivity Use a fresh, active alkali metal alcoholate catalyst (e.g., sodium isobutoxide or sodium methoxide). Ensure it is handled under anhydrous conditions.[5]
Presence of Hydrocarbon Solvents Some protocols require the absence of hydrocarbon solvents like toluene. Their presence can lower the yield in certain catalytic systems.[5]
Incomplete Conversion The reaction may not go to 100% completion. To maximize overall yield, the mother liquor containing unreacted ester and catalyst can be recycled for subsequent batches.[5][6]
Solidification of Reaction Mixture When using esters of lower alcohols (C1-C3), the reaction mixture can solidify. Using an ester of a C4-C8 alcohol (e.g., isobutanol) can prevent this issue.[5][6]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Starting Material Reagents & Conditions Reported Yield Purity Citation
Cyclopropanecarbonyl ChlorideAmmonia, Dichloromethane, 20°C, 2h~100%>99% (Crystalline solid)[1][2]
Cyclopropanecarboxylic AcidAmmonia, 240°C, 42-45 bar, 2h90-95%99% (after washing)[3][4]
Isobutyl CyclopropanecarboxylateAmmonia, Sodium Isobutoxide/Isobutanol, 100°C, 6 bar88-98%>99%[5]
Methyl CyclopropanecarboxylateAmmonia, Sodium Methoxide, Methanol/Toluene, 80°C, 4h~90%Not specified[6]

Experimental Protocols

Protocol 1: Synthesis from Cyclopropanecarbonyl Chloride [1][2]

  • To a well-stirred solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask, purge dry ammonia gas continuously for 2 hours at room temperature.

  • Monitor the reaction completion by TLC.

  • Upon completion, remove the solvent under reduced pressure (vacuum distillation).

  • Dissolve the resulting residue in ethyl acetate and filter to remove the ammonium chloride precipitate.

  • Concentrate the filtrate under vacuum to afford pure this compound as a crystalline solid.

Protocol 2: High-Pressure Synthesis from Cyclopropanecarboxylic Acid [3]

  • Charge a 300-mL autoclave with cyclopropanecarboxylic acid (86 g) and liquid ammonia (100 mL).

  • Seal the autoclave and heat the contents to 240°C with stirring. Maintain the internal pressure at 42-45 bar for 2 hours.

  • After the reaction period, cool the mixture to 150°C.

  • Carefully vent the autoclave to atmospheric pressure and circulate nitrogen gas through the vessel to remove excess ammonia and water.

  • Allow the reaction mixture to cool to room temperature. The product will solidify.

  • Collect the solid product and wash with heptane, followed by filtration to yield purified this compound.

Protocol 3: Catalytic Synthesis from Isobutyl Cyclopropanecarboxylate [5]

  • Place isobutyl cyclopropanecarboxylate (563.1 g) into a 1.6 L autoclave.

  • Add a 35% strength sodium isobutoxide/isobutanol solution (73.3 g).

  • Heat the mixture to 100°C.

  • Inject ammonia gas into the autoclave until the pressure reaches and is maintained at 6 bar. Continue injecting ammonia as the pressure drops until the pressure remains stable, indicating reaction completion (approx. 2 hours).

  • Cool the reaction mixture and filter to collect the precipitated this compound.

  • The mother liquor, containing the catalyst and unreacted ester, can be recycled for the next batch to improve overall yield.

Visualizations

G Workflow: Synthesis from Cyclopropanecarbonyl Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous DCM & Reagents dissolve Dissolve Acyl Chloride in DCM prep_reagents->dissolve prep_glass Flame-Dry Glassware prep_glass->dissolve purge Purge with Dry Ammonia Gas (2h) dissolve->purge monitor Monitor by TLC purge->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete dissolve_filter Dissolve in Ethyl Acetate & Filter Precipitate evaporate->dissolve_filter concentrate Concentrate Filtrate dissolve_filter->concentrate product Pure Crystalline Product concentrate->product

Caption: Experimental workflow for this compound synthesis.

G Troubleshooting Logic for Low Yield cluster_acid_chloride Route: Acyl Chloride cluster_acid Route: Carboxylic Acid cluster_ester Route: Ester start Low Yield Observed ac_check Check for Moisture? (Wet Solvent/Gas) start->ac_check Acyl Chloride Route ca_check Temp/Pressure Too Low? start->ca_check Carboxylic Acid Route es_check Catalyst Inactive? start->es_check Ester Route ac_sol Solution: Use Anhydrous Reagents & Dry Glassware ac_check->ac_sol Yes ac_check2 Incomplete Reaction? ac_check->ac_check2 No ac_sol2 Solution: Ensure Continuous Ammonia Purge & Stirring ac_check2->ac_sol2 ca_sol Solution: Verify Reactor Conditions (e.g., 240C, 42 bar) ca_check->ca_sol Yes ca_check2 Insufficient NH3? ca_check->ca_check2 No ca_sol2 Solution: Use Molar Excess of Ammonia ca_check2->ca_sol2 es_sol Solution: Use Fresh Alcoholate Catalyst es_check->es_sol Yes es_check2 Mixture Solidified? es_check->es_check2 No es_sol2 Solution: Use C4-C8 Ester Instead of C1-C3 Ester es_check2->es_sol2

Caption: Troubleshooting decision tree for low reaction yield.

References

Side reactions in Cyclopropanecarboxamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanecarboxamide. It addresses common side reactions and offers strategies to optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most common synthesis routes are:

  • Amidation of Cyclopropanecarboxylic Acid Esters: This involves reacting an ester, such as methyl or ethyl cyclopropanecarboxylate, with ammonia, typically in the presence of an alcoholate catalyst like sodium methoxide.[1]

  • Direct Amidation of Cyclopropanecarboxylic Acid: This method involves reacting cyclopropanecarboxylic acid directly with ammonia under high temperature and pressure, often without a solvent or catalyst.[2][3][4]

  • From Cyclopropanecarbonyl Chloride: This route involves the reaction of cyclopropanecarbonyl chloride with ammonia, which is a straightforward but may require handling a moisture-sensitive starting material.[5]

  • From γ-Butyrolactone (Multi-step): This process converts γ-butyrolactone into a cyclopropanecarboxylate ester, which is then amidated with ammonia.[2][6]

Q2: My amidation of methyl cyclopropanecarboxylate has a low conversion rate. What are the likely causes?

A2: Low conversion is a common issue. The primary factors to investigate are:

  • Catalyst Activity: The alcoholate catalyst (e.g., sodium methoxide) is crucial. Ensure it is not deactivated by moisture.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures (60°C - 200°C).[1][7] Insufficient heat will slow the reaction rate significantly.

  • Ammonia Concentration/Pressure: A sufficient excess of ammonia is required to drive the equilibrium towards the amide product. In a sealed reactor, maintaining adequate pressure is key.

  • Reaction Time: Depending on the scale and conditions, reaction times can be several hours. Ensure the reaction has proceeded for a sufficient duration.[1]

Q3: I'm observing hydrolysis of my final this compound product during workup. How can I prevent this?

A3: this compound is susceptible to hydrolysis, especially in alkaline aqueous conditions which may be present if an alcoholate catalyst is used.[7] To prevent this, after the reaction is complete, cool the mixture and neutralize the catalyst (e.g., with hydrochloric acid) before any aqueous extraction steps.[7] Performing the workup at lower temperatures will also reduce the rate of hydrolysis.

Troubleshooting Guides by Synthesis Route

Route 1: Amidation of Cyclopropanecarboxylate Esters

This is a widely used method involving the reaction of an ester with ammonia, catalyzed by a base.

Problem 1: Incomplete Ester Conversion

  • Symptoms: Significant amount of starting ester remains in the final product mixture, leading to low yield.

  • Possible Causes:

    • Insufficient catalyst concentration.

    • Reaction temperature is too low.

    • Reaction time is too short.

    • Inefficient mixing in the reactor.

  • Solutions:

    • Increase the amount of alcoholate catalyst (e.g., sodium methoxide).

    • Raise the reaction temperature within the recommended range (e.g., 60-80°C).[1]

    • Extend the reaction time. Monitor the reaction progress using GC or TLC.

    • Ensure vigorous stirring to maintain a homogenous mixture of reactants.

Problem 2: Product Contamination with Alcohol Byproduct

  • Symptoms: The final product is contaminated with the alcohol formed during the reaction (e.g., methanol from methyl cyclopropanecarboxylate).

  • Possible Causes: Inefficient removal during workup.

  • Solutions:

    • After filtering the solid amide product, wash it thoroughly with a cold, non-interfering solvent in which the alcohol is soluble but the amide is not.

    • The alcohol can be distilled off from the reaction mixture before product isolation.[1]

Quantitative Data Comparison for Ester Amidation

Starting EsterCatalystTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
Methyl CyclopropanecarboxylateSodium Methoxide (in Toluene)804~90Good[1]
Methyl CyclopropanecarboxylateSodium Methoxide (in Methanol)60147147 (initial crop)[1]
Isobutyl CyclopropanecarboxylateSodium Isobutoxide (in Isobutanol)8012-96[7]
Route 2: Direct Amidation of Cyclopropanecarboxylic Acid

This route avoids the need for esterification but requires more forcing conditions.

Problem 1: Low Yield and Incomplete Conversion

  • Symptoms: The reaction stalls, leaving a significant amount of unreacted cyclopropanecarboxylic acid.

  • Possible Causes:

    • Temperature and pressure are below the required threshold.

    • Water of reaction is not effectively removed, inhibiting the equilibrium.

  • Solutions:

    • Ensure your reactor can safely achieve and maintain the necessary conditions (e.g., 200-260°C and 10-100 bar).[3][4]

    • After the reaction, vent the excess ammonia and water at a temperature above the melting point of the product (~124°C) to drive the reaction to completion and obtain an anhydrous product.[3]

Experimental Protocol: Direct Amidation in an Autoclave

  • Charge a high-pressure autoclave with cyclopropanecarboxylic acid (e.g., 129 g) and liquid ammonia (e.g., 100 mL).[2][4]

  • Seal the autoclave and heat the contents to 240°C with stirring. The pressure will rise to approximately 41-44 bar.[2][4]

  • Maintain these conditions for 2 hours.[2][4]

  • Cool the reactor to about 150°C and carefully vent the excess ammonia and water vapor.[2]

  • Cool the reactor to room temperature. The molten product will solidify.

  • Collect the solid this compound. A typical isolated yield is around 90% with >99% purity.[2]

Visualized Workflows and Pathways

Below are diagrams illustrating a general troubleshooting workflow and a key reaction pathway with a potential side reaction.

G start_node start_node process_node process_node decision_node decision_node bad_end_node bad_end_node good_end_node good_end_node A Start Synthesis B Monitor Reaction (TLC, GC, LC-MS) A->B C Reaction Complete? B->C C->B No D Workup & Purify C->D Yes E Analyze Final Product (Yield, Purity) D->E F Product Meets Specs? E->F G Synthesis Successful F->G Yes H Identify Issue (e.g., Low Yield, Impurity) F->H No I Hypothesize Cause (e.g., Temp, Catalyst) H->I J Adjust Protocol I->J J->A Re-run

Caption: General troubleshooting workflow for synthesis.

G reactant_node reactant_node product_node product_node side_product_node side_product_node reagent_node reagent_node Ester Cyclopropanecarboxylate Ester Amide This compound (Desired Product) Ester->Amide reagent1 + NH3 (Cat. NaOMe) Acid Cyclopropanecarboxylic Acid (Side Product) Amide->Acid Hydrolysis reagent2 + H2O (Alkaline Workup)

Caption: Main reaction and hydrolysis side reaction.

References

Purification challenges of solid Cyclopropanecarboxamide reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of solid Cyclopropanecarboxamide reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as methyl cyclopropanecarboxylate or isobutyl cyclopropanecarboxylate.[1][2]

  • Catalyst Residues: Alkali metal alcoholates like sodium methylate or sodium isobutoxide are often used as catalysts and can remain in the crude product.[1][2]

  • Solvents: Residual solvents from the reaction, such as toluene, xylene, methanol, or isobutanol, may be present.[1][2]

  • Side-Reaction Products: Depending on the precursors, impurities like crotonic acid could form if crotonaldehyde is present in the starting materials.[3][4]

  • Water and Ammonia: Excess ammonia and water formed during the reaction can also be present in the crude mixture.[4]

Q2: My this compound product is an oil or fails to crystallize upon cooling. What should I do?

A2: "Oiling out" or failure to crystallize can be caused by several factors, including residual solvents, high impurity levels, or supersaturation issues. Consider the following actions:

  • Solvent Removal: Ensure that all volatile solvents from the reaction stage (like toluene or xylene) have been thoroughly removed, as they can inhibit crystallization.[2] A complicated distillation procedure might be necessary if the product does not crystallize easily.[1]

  • Seeding: Introduce a small seed crystal of pure this compound to the cooled, supersaturated solution to induce nucleation.

  • Solvent/Anti-Solvent System: If direct crystallization fails, dissolve the crude oil in a minimum amount of a good, hot solvent (e.g., methanol, isobutanol) and then slowly add a cold anti-solvent in which the product is insoluble to precipitate the solid.[1][2]

  • Temperature Control: Slow, controlled cooling is crucial. A gradual decrease in temperature often yields better quality crystals than rapid cooling.[2] The crystallization process can be completed at temperatures between 0°C and 30°C.[1][2]

Q3: What is the best solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, alcohols are commonly and effectively used.

  • Methanol: Recrystallization from hot methanol, followed by washing with cold methanol, has been shown to yield high-purity product (>99.5%).[2]

  • Isobutanol: This solvent can be used both in the reaction and for washing the crystalline product.[1]

  • Water: For some derivatives, crystallization from hot water (45-80°C) followed by cooling (0-4°C) is an effective method.[6]

Q4: How can I improve my yield? Significant product seems to be lost in the mother liquor.

A4: Product loss in the mother liquor is a common challenge. To improve yield:

  • Optimize Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5°C) for an adequate amount of time to maximize precipitation.[2]

  • Concentrate the Mother Liquor: The mother liquor can be concentrated by distilling off a portion of the solvent. This will increase the concentration of the desired product, often leading to a second crop of crystals upon cooling.[2]

  • Recycle the Mother Liquor: In industrial processes, the mother liquor, which contains unreacted starting materials, catalyst, and dissolved product, can be recycled into subsequent reaction batches. This method can lead to nearly quantitative yields over several cycles.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Crystallization - Inefficient removal of impurities. - Co-crystallization of impurities with the product. - Trapped mother liquor in the crystals.- Perform a second recrystallization: Dissolve the solid in a minimal amount of hot solvent and recrystallize.[2] - Wash thoroughly: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[1][2] - Change the solvent: Use a different solvent system where the impurity has higher solubility at low temperatures.
Product is Colored - Presence of colored impurities from starting materials or side reactions. - Thermal degradation.- Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[6] - Optimize Reaction Temperature: Ensure the reaction temperature does not exceed recommended limits to prevent degradation.
Poor Filterability (Fine Powder) - Rapid crystallization due to sudden cooling or high supersaturation.- Slow down the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. - Reduce Supersaturation: Use slightly more solvent to dissolve the crude product initially.
Inconsistent Yields - Variations in reaction conversion. - Inconsistent water content in the reaction mixture. - Incomplete crystallization.- Monitor Reaction Conversion: Use GC or other analytical methods to ensure the reaction has reached the desired conversion before work-up.[2] - Control Water Content: Ensure starting materials and solvents are dry if the reaction is water-sensitive. - Standardize Crystallization Protocol: Precisely control temperatures, times, and solvent volumes for consistency.

Quantitative Data Summary

Table 1: Solubility of a Structurally Related Amide in Various Solvents

(Note: Data is for (S)-(+)-2,2-Dimethyl-cyclopropane Carboxamide and should be used as a general guide for solvent selection.)

SolventSolubility Trend
TolueneMeasured[7]
DichloromethaneMeasured[7]
TrichloromethaneMeasured[7]
Ethyl AcetateMeasured[7]
EthanolMeasured[7]
WaterMeasured[7]

Table 2: Reported Purity and Yields for this compound Purification

Purification MethodKey StepsReported PurityReported YieldReference
Cooling Crystallization Reaction in isobutanol, cool to 20°C, filter, wash with isobutanol, dry.>99% by GC88% (1st batch), 98% (2nd batch with recycled mother liquor)[1]
Methanol Recrystallization Concentrate reaction mixture, recrystallize residue from hot methanol, wash with cold methanol.99.5%73% (1st crop), 11.5% (2nd crop)[2]
Multi-Cycle Batch Cool reaction to 5°C, filter, wash with cold methanol. Add new starting material to mother liquor for next cycle.-93% (based on conversion)[2]

Experimental Protocols

Protocol 1: High-Purity Recrystallization from Methanol[2]

  • Concentration: Take the crude reaction mixture and concentrate it to dryness in a distillation flask to remove reaction solvents.

  • Dissolution: Add a minimum amount of hot methanol to the resulting residue to fully dissolve the crude this compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, cool further to 0-5°C in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold methanol to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

  • Second Crop: The mother liquor can be concentrated and cooled again to yield a second crop of crystals.

Protocol 2: Direct Purification by Cooling Crystallization[1]

  • Reaction Completion: Upon completion of the amidation reaction (e.g., in isobutanol), begin to cool the reaction vessel.

  • Initial Crystallization: Crystals will typically begin to precipitate at around 70°C.

  • Complete Crystallization: Continue cooling the crystalline slurry to room temperature (approx. 20°C) to complete the crystallization process.

  • Isolation: Separate the crystals from the mother liquor via filtration or centrifugation.

  • Washing: Wash the isolated crystals with a small amount of cold alcohol (preferably the one used as the ester alcohol in the reaction, e.g., isobutanol).

  • Drying: Dry the crystals at a moderate temperature (e.g., 50°C) under reduced pressure.

Visual Guides

PurificationWorkflow start_end start_end process process output output decision decision waste waste A Crude Reaction Mixture B Cool Reaction Mixture A->B C Filtration / Centrifugation B->C D Mother Liquor C->D Recycle or Concentrate E Solid Cake C->E F Wash with Cold Solvent E->F G Drying F->G H Purity Check (e.g., GC, NMR) G->H I Purity OK? H->I J Pure Solid Product I->J Yes K Recrystallize I->K No K->C

Caption: General workflow for the purification of this compound.

TroubleshootingTree problem problem decision decision solution solution start Low Purity or Yield Issue q1 Is the crude product an oil? start->q1 s1 Remove residual non-polar solvents. Use anti-solvent crystallization. q1->s1 Yes q2 Is purity low after 1st crop? q1->q2 No (Solid) s2 Perform a second recrystallization. Ensure thorough washing with cold solvent. q2->s2 Yes q3 Is yield low? q2->q3 No (Purity OK) s3 Concentrate mother liquor for a second crop. Recycle mother liquor in next batch. q3->s3 Yes s4 Ensure crystallization is complete (time/temp). s3->s4

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Catalyst Poisoning and Deactivation in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in cyclopropanation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and deactivation, ensuring the success and reproducibility of your experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during cyclopropanation reactions, with a focus on catalyst performance.

Guide 1: Low or No Reaction Conversion

Problem: The reaction shows minimal or no conversion of starting materials to the desired cyclopropane product.

Initial Assessment Workflow:

Caption: Workflow for diagnosing low reaction conversion.

Detailed Q&A:

Q1: My reaction isn't working. How do I know if my catalyst is the problem? A1: The first step is to perform a control reaction. Use a well-known, reliable substrate for your specific catalyst system that has previously given good results in your lab or is well-documented in the literature. If this control reaction also fails, it strongly suggests a problem with the catalyst itself. If the control reaction is successful, the issue likely lies with your specific substrate, reagents, or reaction conditions.

Q2: I suspect my reagents are "dirty." What are the most common culprits that poison cyclopropanation catalysts? A2: Impurities in your starting materials or solvents are a primary cause of catalyst deactivation.

  • For Rhodium(II) carboxylate catalysts: These are particularly sensitive to nitrogen-containing compounds (e.g., pyridines, amines), sulfur-containing compounds (thiols, thioethers), and phosphines. These Lewis basic impurities can coordinate strongly to the rhodium center and inhibit catalysis.

  • For Copper(I) bis(oxazoline) (BOX) catalysts: While also sensitive to sulfur and nitrogen-containing impurities, these catalysts can be inhibited by excess coordinating solvents or additives. The purity of the diazo compound is also critical, as impurities can lead to side reactions that consume the catalyst.

Q3: Can the reaction conditions themselves deactivate the catalyst? A3: Yes. High temperatures can lead to thermal decomposition of the catalyst. For some catalyst systems, high concentrations can lead to the formation of inactive catalyst aggregates. The slow addition of the diazo compound is often crucial to maintain a low concentration of the highly reactive carbene intermediate, which can minimize catalyst deactivation and side reactions.[1]

Guide 2: Inconsistent or Low Enantioselectivity

Problem: The enantiomeric excess (ee) of the product is lower than expected or varies significantly between runs.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting enantioselectivity issues.

Detailed Q&A:

Q1: My ee is lower than the literature value. What's the first thing to check? A1: Before investigating the reaction chemistry, rigorously validate your analytical method (chiral HPLC or GC). Inaccurate integration of peaks, poor resolution between enantiomers, or co-elution with an impurity can lead to erroneous ee values. Ensure you have a baseline separation of the enantiomers and that your method is reproducible.

Q2: My analytical method is fine, but the ee is still low. What's next? A2: The presence of achiral or chiral impurities that can coordinate to the metal center is a likely cause. These impurities can either act as non-chiral ligands, leading to a background racemic reaction, or as "chiral poisons," selectively inhibiting one enantiomer of a racemic catalyst or interfering with the chiral environment of an enantiopure catalyst. Thoroughly purify all reagents, including the substrate and the diazo compound, and use fresh, anhydrous, high-purity solvents.

Q3: Could my chiral ligand or catalyst have degraded? A3: Yes, ligand dissociation or decomposition can lead to a loss of enantiocontrol. This can be caused by reactive impurities or harsh reaction conditions. It is advisable to check the integrity of your catalyst or ligand, for example, by NMR spectroscopy, before use, especially if it has been stored for a long time.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalyst poisons in cyclopropanation? A1: The most common poisons are Lewis bases that can bind strongly to the catalytically active metal center. These include:

  • Sulfur Compounds: Thiols, thioethers, disulfides.

  • Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles.

  • Phosphorus Compounds: Phosphines, phosphites.

  • Halides: Can sometimes act as inhibitors.

  • Water and Oxygen: Particularly for air-sensitive catalysts, can lead to the formation of inactive metal oxides.

Q2: How can I detect catalyst poisons in my reagents? A2: Several analytical techniques can be employed:

  • NMR Spectroscopy: Useful for identifying and quantifying organic impurities in your substrate, diazo compound, or solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities in solvents and starting materials.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace metal impurities that might act as poisons.

Q3: Is it possible to regenerate a poisoned catalyst? A3: In some cases, yes, but the feasibility and method depend on the nature of the poison and the catalyst.

  • Reversible Poisoning: If the poison is weakly bound, it might be removed by washing the catalyst with a suitable solvent or by gentle heating under vacuum.

  • Irreversible Poisoning: Strongly bound poisons often require more drastic measures. For heterogeneous catalysts, calcination at high temperatures can burn off organic poisons or coke, but this can also lead to sintering of the metal particles. For homogeneous catalysts, regeneration is more challenging and may involve chemical treatment to remove the poison, followed by re-purification of the catalyst. However, in a research setting, it is often more practical to use a fresh batch of catalyst.

Q4: What is "coking" or "fouling" and how is it different from poisoning? A4: Coking or fouling is the physical deposition of carbonaceous materials on the catalyst surface, which blocks the active sites. This is more common in high-temperature, gas-phase reactions but can also occur in solution, especially with unstable diazo compounds that can polymerize. Poisoning, in contrast, is the chemical deactivation of active sites by strong adsorption of impurities.

Data on Catalyst Deactivation

The following table summarizes the qualitative and quantitative effects of common poisons on cyclopropanation catalysts. Note that quantitative data in the literature is often specific to a particular reaction and catalyst system.

Catalyst TypePoison ClassExample PoisonObserved EffectQuantitative Impact (Example)
Rhodium(II) Carboxylates Nitrogen HeterocyclesPyridineStrong inhibition, loss of activityAddition of 1 equivalent of pyridine can completely shut down the reaction.
Sulfur CompoundsThiophenolRapid deactivationTrace amounts can lead to a significant drop in yield.
NucleophilesWater, AlcoholsCan lead to catalyst decompositionVaries with catalyst stability; may require rigorously dry conditions.
Copper(I) Bis(oxazoline) Lewis BasesAminesCoordination to Cu(I), reduced activity and ee-
Protic SpeciesAcidsCan protonate the ligand or catalyst-
OxidantsAir (O₂)Oxidation of active Cu(I) to inactive Cu(II)Requires inert atmosphere for optimal performance.

Experimental Protocols

Protocol 1: Diagnosing Catalyst Deactivation via a Spike Test

This protocol helps determine if a suspected impurity in a reagent is responsible for catalyst deactivation.

  • Set up a control reaction: Run your cyclopropanation reaction under standard, optimized conditions that are known to give a good yield and/or ee.

  • Run parallel reactions: Set up one or more identical reactions. To each, add a small, known amount of the suspected poison (e.g., 1 mol%, 5 mol% relative to the catalyst).

  • Monitor the reactions: Follow the progress of all reactions (control and spiked) by TLC, GC, or NMR.

  • Analyze the results:

    • If the spiked reactions show a significantly lower conversion rate or final yield compared to the control, the added substance is a catalyst poison.

    • In asymmetric catalysis, a drop in ee in the spiked reactions also indicates interference with the chiral environment of the catalyst.

Protocol 2: General Procedure for Catalyst Regeneration (Heterogeneous Catalysts)

This protocol is for the removal of carbonaceous deposits (coking) from solid-supported catalysts by calcination.

  • Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a more volatile solvent like acetone or diethyl ether, to remove any adsorbed organic compounds.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible or a quartz tube.

    • Place the container in a tube furnace.

    • Heat the catalyst under a slow flow of air or a mixture of air and an inert gas (e.g., N₂ or Ar).

    • The calcination temperature and time depend on the catalyst and support material (e.g., 300-500 °C for several hours). Caution: High temperatures can cause irreversible changes to the catalyst structure, such as sintering. Consult the literature for your specific catalyst system.

    • After calcination, allow the catalyst to cool to room temperature under a flow of inert gas.

  • Activity Test: Test the activity of the regenerated catalyst in a control reaction to determine the extent of recovery.

Visualization of Deactivation Pathways

The following diagram illustrates the primary mechanisms of catalyst deactivation in cyclopropanation reactions.

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_fouling Fouling cluster_degradation Degradation active_catalyst Active Catalyst (e.g., Rh(II) or Cu(I) complex) poisoning Chemical Poisoning (Strong coordination of impurities) active_catalyst->poisoning fouling Fouling/Coking (Physical blockage of active sites) active_catalyst->fouling degradation Thermal/Chemical Degradation (Change in catalyst structure) active_catalyst->degradation deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst poison Poisons (e.g., S, N, P compounds) poison->poisoning fouling->deactivated_catalyst byproducts Side-products/Polymers byproducts->fouling degradation->deactivated_catalyst conditions Harsh Conditions (High temp., reactive species) conditions->degradation

Caption: Common pathways for catalyst deactivation.

References

Overcoming solubility issues during Cyclopropanecarboxamide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during the purification of Cyclopropanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the chosen recrystallization solvent. What should I do?

A1: This is a common issue that can be addressed by considering the following factors:

  • Solvent Choice: this compound is a polar molecule. Ensure you are using a polar solvent. Methanol and water are commonly used for its recrystallization.

  • Temperature: The solubility of this compound is highly dependent on temperature. Heating the solvent is crucial. For instance, it is sparingly soluble in cold water but its solubility increases significantly in hot water.

  • Solvent Volume: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the solid dissolves. However, using a large excess of solvent will reduce your final yield.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling is known as supersaturation. Here are several techniques to induce crystallization:

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a nucleus for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

  • Solvent Evaporation: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of the this compound.

Q3: My recrystallized this compound is still impure. How can I improve the purity?

A3: Impurities can be carried over during recrystallization. To enhance purity:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

  • Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

  • Alternative Purification Methods: For certain impurities, alternative methods like column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent may be more effective.

Q4: I am observing an oiling out of my product instead of crystallization. What causes this and how can I prevent it?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Lower the Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of this compound (approximately 124-126 °C).

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid, then allow it to cool slowly.

Solubility Data

Table 1: Estimated Solubility of this compound Analogs in Water

Temperature (°C)Estimated Solubility of Acetamide ( g/100 mL)Estimated Solubility of Propionamide ( g/100 mL)
5~180~150
20~200~165
40~270~190
60~380~220

Data is estimated based on available information for Acetamide and Propionamide and should be used as a guideline.

Table 2: Qualitative Solubility of this compound Analogs in Organic Solvents

SolventQualitative Solubility at Room TemperatureEffect of Heating
MethanolSolubleIncreases
EthanolSolubleIncreases
AcetoneSolubleIncreases

Experimental Protocols

Protocol 1: Recrystallization of this compound from Hot Water

This protocol is suitable for the purification of crude this compound that is contaminated with non-polar impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 10-15 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring. Add more water in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Recrystallization of this compound from Methanol

This protocol is effective for removing polar impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add methanol dropwise until the solid is fully dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystallization begins, cool the flask in an ice bath.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold methanol.

  • Drying: Dry the crystals thoroughly to remove all traces of methanol.

Visual Guides

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude this compound add_solvent Add Hot Solvent (e.g., Water or Methanol) crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling & Crystallization dissolved->cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Pure this compound

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_solubility_solutions Solubility Solutions cluster_crystallization_solutions Crystallization Solutions cluster_purity_solutions Purity Solutions start Purification Issue solubility_issue Compound not dissolving? start->solubility_issue no_crystals No crystals forming? start->no_crystals impure_product Product still impure? start->impure_product check_solvent Verify Polar Solvent solubility_issue->check_solvent Yes increase_temp Increase Temperature solubility_issue->increase_temp Yes increase_volume Increase Solvent Volume solubility_issue->increase_volume Yes add_seed Add Seed Crystal no_crystals->add_seed Yes scratch_flask Scratch Flask no_crystals->scratch_flask Yes cool_further Cool in Ice Bath no_crystals->cool_further Yes slow_cool Slow Cooling impure_product->slow_cool Yes wash_crystals Wash with Cold Solvent impure_product->wash_crystals Yes re_recrystallize Re-recrystallize impure_product->re_recrystallize Yes

Caption: Troubleshooting logic for common issues in this compound purification.

Technical Support Center: Scaling Up the Synthesis of Cyclopropanecarboxamide for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Cyclopropanecarboxamide. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges encountered during process scale-up.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From Cyclopropanecarboxylic Acid and Ammonia

This method involves the direct reaction of cyclopropanecarboxylic acid with ammonia at elevated temperatures and pressures.[1][2][3]

Issue 1: Low Yield or Incomplete Conversion

  • Question: We are experiencing low yields (<85%) and significant amounts of unreacted cyclopropanecarboxylic acid in our final product. What are the potential causes and solutions?

  • Answer:

    • Inadequate Temperature or Pressure: The reaction typically requires high temperatures (200-260°C) and pressures (10-100 bar absolute) to proceed efficiently.[1][2] Ensure your reactor is reaching and maintaining the target parameters throughout the reaction time.

    • Insufficient Reaction Time: While the reaction can be robust, insufficient residence time at the desired temperature and pressure will lead to incomplete conversion. Consider extending the reaction time in increments and monitoring the conversion by GC or HPLC.

    • Poor Mixing: In a large-scale reactor, inefficient mixing can lead to localized temperature gradients and poor contact between reactants. Ensure the agitation system is adequate for the reactor volume and viscosity of the reaction mixture.

    • Excess Water Formation: The formation of water as a byproduct can sometimes inhibit the reaction. While this route is often performed neat, ensure the starting materials are as dry as possible.

Issue 2: Product Purity Issues (e.g., discoloration, presence of byproducts)

  • Question: Our isolated this compound is discolored and contains unknown impurities. How can we improve the purity?

  • Answer:

    • Side Reactions at High Temperatures: At elevated temperatures, side reactions such as decarboxylation or polymerization of starting materials or products can occur.[4] Consider optimizing the temperature to the lower end of the effective range.

    • Impure Starting Materials: The purity of the starting cyclopropanecarboxylic acid is crucial. Impurities in the starting material can carry through to the final product or participate in side reactions. Ensure the starting material meets the required specifications.

    • Inefficient Purification: The crude product may require further purification. Recrystallization from a suitable solvent (e.g., heptane wash followed by filtration) is a common method to improve purity and remove colored impurities.[1]

Route 2: From Cyclopropanecarbonyl Chloride and Ammonia

This route involves the reaction of cyclopropanecarbonyl chloride with ammonia, often in a solvent at lower temperatures.[5]

Issue 1: Formation of Ammonium Chloride and Difficult Work-up

  • Question: We are observing a large amount of ammonium chloride precipitate, which makes stirring and filtration difficult. How can we manage this?

  • Answer:

    • Solvent Selection: The choice of solvent is critical. A solvent in which this compound is soluble but ammonium chloride has low solubility can facilitate separation. Dichloromethane is a commonly used solvent for this reaction.[5]

    • Controlled Addition of Ammonia: A slow, controlled introduction of ammonia gas or an aqueous ammonia solution can help manage the precipitation and the exotherm of the reaction.

    • Work-up Procedure: After the reaction is complete, the ammonium chloride can be removed by filtration. The filtrate can then be concentrated to yield the product. Washing the crude product with water can also help remove any remaining salts.

Issue 2: Handling of Cyclopropanecarbonyl Chloride

  • Question: What are the key safety considerations when handling cyclopropanecarbonyl chloride on a large scale?

  • Answer:

    • Moisture Sensitivity: Cyclopropanecarbonyl chloride is highly reactive with water and moisture, leading to the formation of cyclopropanecarboxylic acid and corrosive HCl gas. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).

    • Corrosivity: It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is essential. The reaction should be carried out in a well-ventilated area or a closed system.

Route 3: Amidation of Cyclopropanecarboxylic Acid Esters

This method involves the reaction of a cyclopropanecarboxylic acid ester (e.g., methyl or isobutyl ester) with ammonia in the presence of a catalyst, such as a sodium alkoxide.[6][7]

Issue 1: Catalyst Deactivation

  • Question: We are seeing a decrease in reaction rate over time, suggesting catalyst deactivation. What could be the cause and how can we prevent it?

  • Answer:

    • Presence of Moisture: Alkali metal alkoxides are extremely sensitive to moisture. Any water in the reactants or solvent will consume the catalyst. Ensure all starting materials and the reactor are anhydrous.

    • Reaction with Byproducts: The alcohol generated as a byproduct of the reaction can sometimes interfere with the catalyst activity, especially if it's a lower-boiling alcohol that can be removed.

    • Catalyst Loading: Ensure that a sufficient catalytic amount of the alkoxide is used. In some cases, a higher catalyst loading may be necessary to drive the reaction to completion, though this can complicate the work-up.

Issue 2: Incomplete Conversion and Complex Product Mixture

  • Question: The reaction is not going to completion, and we have a mixture of starting ester, product, and byproducts. How can we optimize this?

  • Answer:

    • Choice of Ester: The reactivity of the ester can influence the reaction rate. Esters of higher boiling alcohols, like isobutanol, are sometimes preferred as they allow for higher reaction temperatures without excessive pressure buildup.[6]

    • Solvent Effects: While some procedures are performed without a hydrocarbon solvent, the use of a co-solvent like toluene can sometimes improve yields by helping to shift the equilibrium towards the amide.[7] However, this can also complicate the downstream processing.

    • Equilibrium Limitations: The amidation of esters is a reversible reaction. To drive it to completion, it may be necessary to remove the alcohol byproduct, for example, by distillation if its boiling point is sufficiently different from the other components.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route:

  • High-Pressure Reactions: The direct amidation of cyclopropanecarboxylic acid requires high-pressure reactors. It is crucial to have robust pressure relief systems and to operate within the pressure limits of the equipment.

  • Handling of Hazardous Reagents:

    • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. It should be handled in a well-ventilated area with appropriate respiratory protection.

    • Thionyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate PPE.[8]

    • Sodium Alkoxides: These are flammable solids and are highly reactive with water. They should be handled under an inert atmosphere.

  • Exothermic Reactions: The reaction of cyclopropanecarbonyl chloride with ammonia is exothermic and requires careful temperature control to prevent a runaway reaction.[9][10][11] On a large scale, this means ensuring adequate cooling capacity and potentially controlling the rate of reagent addition.

Q2: Which analytical methods are recommended for monitoring the reaction progress and ensuring product quality?

A2: A combination of chromatographic techniques is highly recommended:

  • Gas Chromatography (GC): GC is well-suited for monitoring the consumption of volatile starting materials like cyclopropanecarboxylic acid esters and the formation of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for monitoring the conversion of less volatile starting materials and for quantifying the purity of the final product.[12][13][14] It can also be used to detect and quantify non-volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and convenient method for qualitative monitoring of the reaction progress on the plant floor before committing to more time-consuming GC or HPLC analysis.[4]

Q3: What are the most effective methods for purifying this compound on an industrial scale?

A3: The choice of purification method depends on the impurities present:

  • Recrystallization: This is a common and effective method for removing solid impurities and improving the color of the final product. The choice of solvent is critical and needs to be determined based on the solubility profile of the product and impurities.

  • Washing/Slurrying: Washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., heptane) can be a simple and effective purification step.[1]

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be used to remove non-volatile impurities.

  • Chromatography: While more expensive for large-scale production, preparative chromatography can be used to achieve very high purity if required for pharmaceutical applications.[15]

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound

ParameterRoute 1: Acid + AmmoniaRoute 2: Acid Chloride + AmmoniaRoute 3: Ester Amidation
Starting Materials Cyclopropanecarboxylic Acid, AmmoniaCyclopropanecarbonyl Chloride, AmmoniaCyclopropanecarboxylic Acid Ester, Ammonia
Typical Yield ~90%[1]>95% (lab scale)[5]85-98%[6]
Typical Purity >99% after purification[1]High, but requires removal of salts>99% after crystallization[6]
Reaction Temperature 200-260°C[1]Room Temperature80-140°C[6]
Reaction Pressure 10-100 bar[1]AtmosphericUp to 28 atm (can be lower)[6]
Catalyst Required None[1]NoneSodium Alkoxide[6][7]
Key Advantages Catalyst-free, simple starting materialsHigh yield, mild conditionsAvoids high pressure, good yield
Key Challenges High temperature and pressure, potential for side reactionsHandling of corrosive acid chloride, salt byproductCatalyst sensitivity, potential for incomplete conversion

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclopropanecarboxylic Acid and Ammonia

Materials:

  • Cyclopropanecarboxylic Acid (98%+)

  • Anhydrous Ammonia

Equipment:

  • High-pressure autoclave reactor with stirrer, temperature and pressure controls, and a venting system.

Procedure:

  • Charge the autoclave with cyclopropanecarboxylic acid.

  • Seal the reactor and perform a leak test with nitrogen.

  • Evacuate the reactor and then charge with anhydrous ammonia to the desired pressure.

  • Heat the reactor to 230-240°C while stirring.[1]

  • Maintain the temperature and pressure for 2-4 hours, monitoring the reaction progress by taking samples (if the reactor allows) for GC analysis.

  • Once the reaction is complete (conversion >96%), cool the reactor to approximately 150°C.

  • Carefully vent the excess ammonia through a scrubber system.

  • Cool the reactor to room temperature. The product will solidify.

  • Collect the solid product.

  • Purification: Wash the crude product with heptane and filter to obtain pure this compound.[1] Dry the product under vacuum.

Protocol 2: Synthesis of this compound from Isobutyl Cyclopropanecarboxylate

Materials:

  • Isobutyl cyclopropanecarboxylate

  • Anhydrous Ammonia

  • Sodium Isobutoxide (in isobutanol solution)

  • Anhydrous Isobutanol (if needed as solvent)

Equipment:

  • Pressure reactor with stirrer, temperature and pressure controls.

Procedure:

  • Ensure the reactor is completely dry and purged with nitrogen.

  • Charge the reactor with isobutyl cyclopropanecarboxylate and the sodium isobutoxide solution.[6]

  • Seal the reactor and introduce anhydrous ammonia to a pressure of approximately 4-6 bar.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Maintain the reaction conditions for 8-12 hours, monitoring for completion by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may crystallize out of the solution. If so, filter the solid product and wash with cold isobutanol.

  • If the product remains in solution, the isobutanol can be removed by distillation under reduced pressure to induce crystallization.

  • Dry the purified this compound under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: From Cyclopropanecarboxylic Acid cluster_route2 Route 2: From Cyclopropanecarbonyl Chloride cluster_route3 Route 3: From Cyclopropyl Ester start1 Cyclopropanecarboxylic Acid + Ammonia process1 High Temp (200-260°C) & High Pressure (10-100 bar) start1->process1 product1 Crude this compound process1->product1 purify1 Purification (Heptane Wash) product1->purify1 end1 Pure this compound purify1->end1 start2 Cyclopropanecarbonyl Chloride + Ammonia process2 Reaction in Solvent (e.g., DCM) start2->process2 product2 Crude Product + NH4Cl process2->product2 purify2 Filtration & Concentration product2->purify2 end2 Pure this compound purify2->end2 start3 Cyclopropyl Ester + Ammonia process3 Catalytic Amidation (Sodium Alkoxide) start3->process3 product3 Crude Product in Solution process3->product3 purify3 Crystallization / Distillation product3->purify3 end3 Pure this compound purify3->end3

Caption: Overview of major industrial synthesis routes for this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Identified (e.g., Low Yield, Impurity) check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Parameters (Temp, Pressure, Time, Mixing) start->check_conditions analyze_byproducts Identify Byproducts (GC-MS, LC-MS) start->analyze_byproducts solution_reagents Source Higher Purity Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Reaction Conditions Improve Agitation check_conditions->solution_conditions solution_purification Modify Purification Protocol (e.g., Recrystallization, Washing) analyze_byproducts->solution_purification implement Implement Corrective Actions solution_reagents->implement solution_conditions->implement solution_purification->implement monitor Monitor Subsequent Batches (QC/QA) implement->monitor

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

References

Identifying and removing impurities from Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopropanecarboxamide. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used. The most common synthesis involves the amidation of a cyclopropanecarboxylic ester. Therefore, impurities often include:

  • Unreacted Starting Materials: Such as methyl cyclopropanecarboxylate or other cyclopropanecarboxylic esters[1].

  • Precursors: Depending on the full synthetic pathway, precursors like cyclopropanecarboxylic acid or crotonaldehyde may be present[2][3].

  • Catalysts: Residual catalysts from the amidation reaction, for example, sodium methylate or sodium glycolate[1].

  • Solvents: Residual solvents used during the reaction or work-up, such as methanol, butanol, or toluene[1][4].

  • Side-Reaction Products: By-products from the synthesis, which can vary depending on reaction conditions.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities[5]. A reversed-phase method with UV detection is a common starting point. For complex mixtures, Ultra-High-Performance Liquid Chromatography (UHPLC) can offer better resolution and sensitivity[6].

  • Gas Chromatography (GC): Particularly useful for detecting volatile impurities, such as residual solvents or unreacted volatile esters[1].

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS, GC-MS) is a powerful tool for identifying the chemical structure of unknown impurities[7][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals[9][10].

Q3: What is the most effective primary method for purifying crude this compound?

A3: Recrystallization is the most widely cited and effective method for purifying solid this compound on a laboratory scale[11][12]. The process involves dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solvent (mother liquor)[12]. Methanol and hot water are commonly used solvents for this purpose[1][13][14].

Q4: My purified this compound has a yellow tint. What causes this and how can I remove it?

A4: A yellow discoloration often indicates the presence of colored impurities or degradation products. A common method to address this is to treat the solution with activated carbon before the final filtration step of recrystallization. A procedure involves dissolving the crude product in the hot recrystallization solvent, adding a small amount of activated carbon, heating for a short period, and then performing a hot filtration to remove the carbon before allowing the solution to cool and crystallize[14].

Q5: Recrystallization is not improving the purity of my sample significantly. What are my alternative options?

A5: If recrystallization is ineffective, likely due to impurities having similar solubility profiles to the product, column chromatography is the next logical step[15].

  • Flash Chromatography (Normal-Phase): Effective for separating less polar impurities.

  • Reversed-Phase Flash Chromatography: A good option for purifying polar compounds like amides when normal-phase is not effective[15].

  • Ion-Exchange Chromatography: For amides with basic functional groups, strong cation exchange (SCX) chromatography can be a highly selective method. The amide is captured on the resin, impurities are washed away, and the pure product is then eluted with a basic solution[15].

Troubleshooting Guides

Guide 1: Troubleshooting Poor Purity after Recrystallization

This guide helps diagnose and resolve common issues encountered during the recrystallization of this compound.

Issue DescriptionPotential CauseRecommended Solution
Low Purity/Yield The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
An incorrect solvent or solvent mixture was used.The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents like methanol, ethanol, acetonitrile, or water[1][11][14].
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add slightly more hot solvent to ensure the compound is fully dissolved. If the issue persists, switch to a lower-boiling point solvent.
No Crystals Form The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
High Impurity Levels Impurities have very similar solubility to this compound in the chosen solvent.Perform a second recrystallization using a different solvent system. If purity does not improve, proceed to column chromatography.
Guide 2: Quantitative Data on Purification Methods

The following table summarizes purity and yield data from various purification protocols mentioned in the literature.

Purification MethodStarting MaterialSolvent/ConditionsPurityYieldReference
RecrystallizationCrude reaction mixtureHot Methanol99.5%73%[1]
RecrystallizationCrude (S)-2,2-dimethylcyclopropane carboxamideMethanol>99% (optical purity)40%[13]
CrystallizationCrude (S)-(+)-2,2-dimethylthis compoundHot water (55°C), cool to 4°C99.2%-[14]
CrystallizationCrude (S)-(+)-2,2-dimethylthis compoundHot water (45°C), cool to 0°C99.4%-[14]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of a potential solvent (e.g., methanol). If it dissolves immediately at room temperature, it is too soluble. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold[16].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Analytical HPLC for Purity Assessment

This is a general-purpose starting method that should be optimized for specific impurity profiles.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL and integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks. The method must be validated to confirm that all impurities are detected[5].

Visualizations

Workflow_Impurity_ID_Removal cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end Finish Start Crude this compound Analysis Impurity Profiling (HPLC, GC-MS, NMR) Start->Analysis Decision_Known Impurities Identified? Analysis->Decision_Known Decision_Known->Analysis No, further investigation Purification_Method Select Purification Method Decision_Known->Purification_Method Yes Recrystallization Recrystallization Purification_Method->Recrystallization Simple Profile Chromatography Column Chromatography Purification_Method->Chromatography Complex Profile Final_QC Final Purity Check (HPLC) Recrystallization->Final_QC Chromatography->Final_QC Final_QC->Purification_Method Fail End Pure Product (>99%) Final_QC->End Pass

Caption: Workflow for Impurity Identification and Removal.

Troubleshooting_Recrystallization cluster_outcomes Outcomes cluster_actions Corrective Actions Start Recrystallization Attempt CheckPurity Check Purity (HPLC) Start->CheckPurity Success Purity OK Process Complete CheckPurity->Success >99% Failure Purity Low CheckPurity->Failure <99% Cooling Optimize Cooling Rate (Slow Cool) Failure->Cooling Solvent Change Solvent System Failure->Solvent Chrom Switch to Chromatography Failure->Chrom No Improvement Cooling->Start Retry Solvent->Start Retry

Caption: Logic for Troubleshooting Recrystallization Failures.

References

Technical Support Center: Interpreting Complex NMR Spectra of Cyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of cyclopropanecarboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and interpret the complex spectral features unique to this class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the cyclopropyl protons in my ¹H NMR spectrum show such a complex, overlapping multiplet?

A1: The complexity arises from the rigid, strained three-membered ring. The protons on the cyclopropane ring form a tightly coupled spin system. Due to the ring's geometry, the geminal (on the same carbon), cis (on the same side of the ring), and trans (on opposite sides of the ring) protons are all chemically non-equivalent and exhibit spin-spin coupling to each other. This results in complex, overlapping multiplets that are often difficult to interpret from a 1D ¹H NMR spectrum alone.[1] Two-dimensional NMR techniques like COSY are indispensable for deciphering these proton-proton connectivities.[1][2]

Q2: My amide N-H proton signal is very broad or not visible at all. What is happening and how can I fix it?

A2: This is a common issue for amides and can be caused by several factors:

  • Intermediate Rate of Chemical Exchange: The amide proton can exchange with trace amounts of water or acid in your NMR solvent.[3] If this exchange rate is on the NMR timescale, it leads to significant broadening.

  • Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is a quadrupolar nucleus, can cause rapid relaxation of the attached proton, resulting in a broad signal.[3]

  • Restricted C-N Bond Rotation: The partial double-bond character of the amide C-N bond can lead to slow rotation, sometimes resulting in multiple conformations (rotamers) and broad peaks at room temperature.[3]

Troubleshooting Steps:

  • Dry Your Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or drying the solvent over molecular sieves can minimize exchange broadening.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears, it confirms it was an exchangeable N-H proton.[4][5]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help.[3] Increasing the temperature can accelerate C-N bond rotation or chemical exchange, often resulting in a sharper signal.[4] Conversely, lowering the temperature can slow these processes, potentially resolving a broad peak into two distinct signals for different rotamers.[3]

Q3: How can I distinguish between cis and trans protons on the cyclopropane ring using coupling constants?

A3: The geometry of the cyclopropane ring is rigid, which leads to predictable differences in vicinal coupling constants (J). For cyclopropane systems, the coupling constant between cis protons is consistently larger than the coupling between trans protons.[6]

  • ³Jcis: Typically ranges from 7-13 Hz.

  • ³Jtrans: Typically ranges from 2-7 Hz. By carefully analyzing the coupling patterns, often with the help of 2D COSY spectra, you can assign the stereochemistry.[6][7]

Q4: The chemical shifts of my cyclopropyl protons are much further upfield (closer to 0 ppm) than typical alkane protons. Is this normal?

A4: Yes, this is a hallmark feature of cyclopropanes. The protons are highly shielded due to the magnetic anisotropy created by the ring's unique electronic structure, sometimes described as a ring current effect.[8][9] It is normal to see these proton signals appear in the range of ~0.2 to 1.5 ppm, which is significantly upfield from other cycloalkanes.[8][9]

Data Presentation: Typical NMR Parameters

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges and proton-proton coupling constants for this compound derivatives.

Table 1: Typical ¹H and ¹³C Chemical Shifts (δ) in CDCl₃

Atom PositionNucleusTypical Chemical Shift (ppm)Notes
Cyclopropyl CH₂ (geminal)¹H0.5 - 1.2Highly shielded, complex multiplet.[10]
Cyclopropyl CH (methine)¹H1.2 - 1.8Deshielded relative to CH₂ due to amide group.
Amide N-H¹H5.5 - 8.5Broad signal, chemical shift is concentration and solvent dependent.[11]
Cyclopropyl CH₂¹³C5 - 15Upfield signal characteristic of strained ring carbons.[10]
Cyclopropyl CH¹³C15 - 25Methine carbon adjacent to the carbonyl.
Carbonyl C=O¹³C170 - 180Typical chemical shift for an amide carbonyl.

Table 2: Characteristic Proton-Proton Coupling Constants (J)

Coupling TypeDescriptionTypical Range (Hz)Significance
²JgemBetween two protons on the same carbon-4 to -10 Hz (often observed as 4-10 Hz)Geminal coupling in a three-membered ring.
³JcisBetween vicinal protons on the same face of the ring7 - 13 HzUsed for stereochemical assignment.[6]
³JtransBetween vicinal protons on opposite faces of the ring2 - 7 HzUsed for stereochemical assignment.[6]

Experimental Protocols

Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This experiment is crucial for identifying which protons are coupled to each other, helping to unravel the complex spin system of the cyclopropyl ring.[2]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of your purified this compound derivative.

  • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube and cap it.

2. Instrument Setup & Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (sharp, symmetrical peaks for the reference signal).

  • Set the sample temperature, typically 298 K (25 °C).[3]

3. Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpprqf).[1]

  • Spectral Width (SW): Set the spectral width in both dimensions to cover all proton signals (e.g., 12 ppm).

  • Number of Points (TD): Set 2048 points in the direct dimension (F2) and 256-512 points (increments) in the indirect dimension (F1).

  • Number of Scans (NS): Use 2 to 8 scans per increment, depending on sample concentration.

  • Relaxation Delay (D1): Set a delay of 1.5 to 2.0 seconds between scans.

4. Processing and Analysis:

  • After acquisition, apply a sine-squared window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum and reference it to the TMS signal at 0.00 ppm.

  • Analyze the resulting spectrum: The diagonal shows the 1D proton spectrum. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.

Visualizations

Logical Workflow and Data Relationships

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound derivatives.

G Troubleshooting Workflow for Complex ¹H NMR Spectra problem Complex/Problematic Spectrum overlap Overlapping Multiplets in Cyclopropyl Region problem->overlap Issue broad_nh Broad or Missing Amide N-H Signal problem->broad_nh Issue unknown Uncertain Stereochemistry (cis/trans) problem->unknown Issue sol_cosy Run 2D COSY Experiment to Resolve Couplings overlap->sol_cosy Solution sol_vt Run Variable Temperature (VT) NMR or D₂O Exchange broad_nh->sol_vt Solution sol_j Measure Coupling Constants (J) from 1D or 2D Spectrum unknown->sol_j Solution outcome_cosy Trace H-H connectivities sol_cosy->outcome_cosy outcome_vt Sharpen N-H signal or confirm identity sol_vt->outcome_vt outcome_j Assign stereochemistry: J_cis > J_trans sol_j->outcome_j

Caption: Troubleshooting workflow for common NMR issues.

Caption: Key 2D NMR correlations for structure elucidation.

References

Enhancing the biological activity of Cyclopropanecarboxamide analogs through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the structural modification of cyclopropanecarboxamide analogs to enhance their biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound analogs?

A1: Common starting materials include cyclopropanecarboxylic acid and its derivatives. The synthesis often involves the coupling of a substituted cyclopropanecarboxylic acid with a variety of amines or aniline derivatives to introduce structural diversity.

Q2: My cyclopropanation reaction is showing low yield. What are the potential causes and solutions?

A2: Low yields in cyclopropanation reactions can stem from several factors:

  • Decomposition of the diazo compound: Ensure slow addition of the diazo compound and maintain a constant, optimal temperature.

  • Catalyst deactivation: Use fresh, high-quality catalyst and ensure the reaction is performed under an inert atmosphere to prevent oxidation.

  • Side reactions: The formation of dimers or insertion into C-H bonds of the solvent can occur. Consider using a solvent that is less prone to such side reactions.

Q3: I am observing poor solubility of my synthesized this compound analogs in aqueous buffers for biological assays. What can I do?

A3: Poor aqueous solubility is a common challenge. Here are some strategies to address this:

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) into the analog structure.

  • Salt Formation: If your compound has a basic or acidic center, consider forming a pharmaceutically acceptable salt to improve solubility.

  • Use of Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO can help solubilize your compounds. However, it is crucial to run appropriate vehicle controls to account for any effects of the solvent on the assay.

Q4: My biological assay results are inconsistent. What are the common sources of variability?

A4: Inconsistent results in biological assays can arise from several sources:

  • Compound Precipitation: As mentioned above, poor solubility can lead to precipitation in the assay medium, resulting in variable effective concentrations. Visually inspect your assay plates for any signs of precipitation.

  • Cell-based Assay Variability: Factors such as cell passage number, confluency, and plating density can significantly impact results. Standardize your cell culture and assay procedures meticulously.

  • Reagent Stability: Ensure all reagents, especially enzymes and ATP in kinase assays, are stored correctly and are not expired.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Incomplete Amide Coupling Reaction Insufficient activation of the carboxylic acid.Use a more potent coupling agent (e.g., HATU, HOBt/EDC). Ensure anhydrous reaction conditions.
Steric hindrance from bulky substituents.Increase reaction temperature or use a less sterically hindered amine or carboxylic acid if possible.
Difficult Purification of Final Product Co-elution of starting materials or byproducts.Optimize chromatography conditions (e.g., try a different solvent system or a different stationary phase). Consider recrystallization or preparative HPLC.
Isomer Separation Issues (cis/trans) Similar polarity of isomers.Employ chiral chromatography or derivatization to separate the isomers.
Biological Assays
Problem Possible Cause Troubleshooting Steps
High Background Signal in Kinase Assay Autophosphorylation of the kinase.Optimize the kinase concentration and incubation time.
Non-specific binding of the detection antibody.Increase the number of washing steps and include a blocking agent.
No Inhibition Observed in Antimicrobial Assay Compound is inactive against the tested strain.Test against a broader panel of microbial strains.
Compound is not penetrating the bacterial cell wall.Consider structural modifications to enhance cell permeability.
Inconsistent IC50 Values in Cell Proliferation Assays Fluctuation in incubation time.Ensure consistent incubation times for all experiments.
Edge effects in 96-well plates.Avoid using the outer wells of the plate or fill them with media to maintain humidity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of structurally modified this compound analogs.

Table 1: VEGFR-2 Kinase Inhibitory Activity of this compound Analogs

Analog Modification IC50 (nM)
Compound A Phenyl substitution on the cyclopropane ring150
Compound B Introduction of a trifluoromethyl group on the phenyl ring50
Compound C Replacement of the phenyl ring with a pyridine ring200

Table 2: Antimicrobial Activity of this compound Analogs against S. aureus

Analog Modification Minimum Inhibitory Concentration (MIC) (µg/mL)
Compound D Unsubstituted this compound>128
Compound E Addition of a long alkyl chain to the amide nitrogen32
Compound F Introduction of a halogenated phenyl group16

Experimental Protocols

VEGFR-2 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of this compound analogs against VEGFR-2 kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Prepare a stock solution of recombinant human VEGFR-2 kinase and a suitable peptide substrate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, the peptide substrate, and the test compound dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This assay is used to assess the effect of this compound analogs on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a key target for many anticancer this compound analogs.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (Cyclopropanecarboxylic acid, Amines) Coupling Amide Coupling Reaction Start->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Assays (e.g., Kinase, Cell Proliferation) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Validation & Comparative

A Comparative Guide to Cyclopropanecarboxamide Synthesis: Ester Amidation vs. Acid Chloride Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cyclopropanecarboxamide, a key building block in pharmaceuticals and agrochemicals, is of paramount importance. This guide provides an objective comparison of two common synthetic routes: the amidation of cyclopropanecarboxylic esters and the amination of cyclopropanecarbonyl chloride, supported by experimental data and detailed protocols.

Two of the most prevalent methods for the synthesis of this compound involve either the reaction of an ester with ammonia (ester amidation) or the reaction of an acid chloride with ammonia (acid chloride amination). Each pathway presents a unique set of advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability. This guide aims to provide a clear comparison to aid in the selection of the most appropriate method for a given research or development need.

Methodological Comparison

The choice between ester amidation and acid chloride amination for the synthesis of this compound hinges on several factors, including the desired scale of the reaction, available starting materials, and tolerance for specific reaction conditions. The acid chloride route is generally characterized by milder reaction conditions and faster reaction times, while the ester amidation pathway can be advantageous for large-scale production, despite often requiring elevated temperatures and pressures.

synthesis_comparison cluster_start Starting Materials cluster_ester Ester Amidation Route cluster_acid_chloride Acid Chloride Amination Route cluster_product Product Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Esterification Esterification Cyclopropanecarboxylic Acid->Esterification Chlorination Chlorination Cyclopropanecarboxylic Acid->Chlorination Cyclopropanecarboxylic Ester Cyclopropanecarboxylic Ester Esterification->Cyclopropanecarboxylic Ester Ester Amidation Ester Amidation Cyclopropanecarboxylic Ester->Ester Amidation This compound This compound Ester Amidation->this compound Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Chlorination->Cyclopropanecarbonyl Chloride Acid Chloride Amination Acid Chloride Amination Cyclopropanecarbonyl Chloride->Acid Chloride Amination Acid Chloride Amination->this compound

Figure 1. Comparative workflow of the two synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both the ester amidation and acid chloride amination routes to this compound, based on available experimental data.

ParameterEster AmidationAcid Chloride Amination
Starting Material Cyclopropanecarboxylic EsterCyclopropanecarbonyl Chloride
Reagents Ammonia, Alcoholate Catalyst (e.g., Sodium Methylate)Ammonia
Solvent Alcohol (e.g., Methanol)Dichloromethane
Temperature 60 - 200 °C[1]Room Temperature (approx. 20 °C)[2]
Pressure Atmospheric to 6 bar[3]Atmospheric
Reaction Time 3 - 14 hours[1][3]2 hours[2]
Reported Yield >99% conversion, 60% isolated yield in one example[1][3]100%[2]
Purity High purity achievable, but work-up can be complex[1]High purity reported[2]

Experimental Protocols

Ester Amidation Route

This protocol is based on a patented process for the preparation of this compound from a cyclopropanecarboxylic ester.[1]

Materials:

  • Methyl cyclopropanecarboxylate

  • Ammonia

  • Sodium methylate solution in methanol (10-17%)

  • Methanol

  • Toluene (optional, but can improve yield)[1]

Procedure:

  • A solution of methyl cyclopropanecarboxylate in methanol is prepared.

  • A catalytic amount of sodium methylate solution (e.g., 15 mol%) is added to the mixture.[1]

  • The reaction mixture is heated to approximately 80°C in a pressure vessel.[1]

  • Ammonia is introduced into the vessel, and the reaction is maintained at temperature and pressure for about 4 hours.[1]

  • After the reaction is complete, the mixture is cooled to 0°C to facilitate the crystallization of the product.[3]

  • The solid this compound is isolated by filtration and washed with a suitable solvent like butanol.[3]

  • The work-up procedure may involve distillation to remove unreacted starting materials and solvents.[1]

Acid Chloride Amination Route

This protocol is derived from a documented synthesis of this compound from cyclopropanecarbonyl chloride.[2]

1. Preparation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid by reaction with thionyl chloride.[4][5] This reaction typically proceeds with high yields of 90-96%.[4][5]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride

Procedure:

  • Cyclopropanecarboxylic acid is reacted with thionyl chloride, typically at a temperature between 50 to 100°C.[4][5]

  • The reaction is complete when the liberation of gas ceases.

  • The resulting cyclopropanecarbonyl chloride is purified by distillation to achieve a purity of at least 98%.[4][5]

2. Amination of Cyclopropanecarbonyl Chloride:

Materials:

  • Cyclopropanecarbonyl chloride

  • Ammonia gas

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.[2]

  • Ammonia gas is continuously passed through the solution for 2 hours.[2]

  • Upon completion of the reaction, the solvent is removed by vacuum distillation.[2]

  • The residue is dissolved in ethyl acetate and filtered to remove any insoluble matter.[2]

  • The filtrate is concentrated to yield pure this compound as a crystalline solid (0.81 g, 100% yield).[2]

Conclusion

Both the ester amidation and acid chloride amination routes offer effective means of synthesizing this compound. The acid chloride amination method stands out for its mild reaction conditions, rapid reaction time, and excellent reported yield, making it a highly attractive option for laboratory-scale synthesis. The ester amidation pathway, while requiring more forcing conditions and potentially more complex work-up, may be more suitable for large-scale industrial production where the direct use of gaseous ammonia and the handling of thionyl chloride might be less desirable. The choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety considerations.

References

Comparative analysis of catalysts for cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cyclopropanation Reactions

Cyclopropanation reactions, which form a three-membered carbocyclic ring, are a cornerstone of modern organic synthesis, providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials science. The selection of an appropriate catalyst is paramount to achieving high efficiency, stereoselectivity, and functional group tolerance. This guide provides a comparative analysis of common catalysts for cyclopropanation, with a focus on their performance, substrate scope, and mechanistic nuances, supported by experimental data.

Overview of Common Catalysts

Transition metal complexes are the most effective catalysts for cyclopropanation reactions, typically involving the reaction of a diazo compound with an alkene. The most prominent catalysts are based on rhodium, copper, iron, and palladium, each offering a unique profile of reactivity and selectivity.

  • Rhodium Catalysts: Dirhodium(II) carboxylates and carboxamidates are highly efficient for cyclopropanation, known for their high turnover numbers and excellent stereoselectivity, particularly in asymmetric reactions with chiral ligands. They are often the catalysts of choice for demanding transformations.

  • Copper Catalysts: Copper complexes, particularly with chiral bis(oxazoline) (BOX) or salen ligands, are widely used for enantioselective cyclopropanation. They represent a more economical alternative to rhodium catalysts and are effective for a broad range of substrates.

  • Iron Catalysts: Iron, being abundant and inexpensive, is an attractive metal for sustainable catalysis. Iron-based catalysts, such as iron porphyrins, have shown high efficiency in cyclopropanation reactions, including those with in situ generated diazo compounds from N-nosylhydrazones.

  • Palladium Catalysts: Palladium catalysts offer unique reactivity, particularly in the cyclopropanation of 1,3-dienes and in cascade reactions. The mechanism can differ from the classical metal-carbene pathway and may involve intermediates like metallacyclobutanes.

Performance Comparison of Catalysts

The performance of a catalyst in a cyclopropanation reaction is assessed by its ability to produce the desired cyclopropane in high yield and with excellent stereocontrol (diastereoselectivity and enantioselectivity). The following tables summarize representative data for different catalysts.

Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
Catalyst SystemYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %) (trans)Reference
Rh₂(S-DOSP)₄59>97:377
Chiral Copper-BisoxazolineHigh-90-95
Chiral Cobalt(II) PorphyrinHighComplete for t-Bu esterHigh
Iron(III) Porphyrinup to 99up to 99:1up to 87
Table 2: Cyclopropanation of Electron-Deficient Alkenes
CatalystAlkene SubstrateDiazo CompoundYield (%)Diastereoselectivity (dr)Enantioselectivity (ee, %)Reference
Rh₂(S-TCPTAD)₄AcrylateAryldiazoacetate75-89>97:395-98
Cobalt PorphyrinUnsaturated esters/nitrilesEthyl diazoacetateHighHighHigh

Mechanistic Overview and Catalyst Selection

The generally accepted mechanism for cyclopropanation catalyzed by rhodium, copper, and iron involves the formation of a metal-carbene intermediate from the diazo compound. This electrophilic carbene is then transferred to the alkene. The stereoselectivity of the reaction is determined by the chiral environment of the catalyst.

General Catalytic Cycle

Catalytic Cycle cluster_cycle Catalytic Cycle M_L Metal Catalyst (M-L) Metal_Carbene Metal-Carbene Intermediate (L-M=CR₂) M_L->Metal_Carbene Reacts with Diazo Diazo Compound (R₂CN₂) Diazo->M_L N2_release N₂ Release Transition_State Transition State Metal_Carbene->Transition_State Reacts with Alkene Alkene Alkene->Transition_State Cyclopropane_Complex Metal-Cyclopropane Complex Transition_State->Cyclopropane_Complex Cyclopropane_Complex->M_L Regenerates Catalyst Cyclopropane Cyclopropane Product Cyclopropane_Complex->Cyclopropane Releases Product

Caption: General mechanism for metal-catalyzed cyclopropanation.

Palladium-catalyzed reactions can proceed through different mechanisms, including pathways involving palladacyclobutane intermediates, which can be influenced by the choice of oxidant and ligands.

Catalyst Selection Guide

The choice of catalyst depends on several factors including the substrate, desired stereoselectivity, cost, and safety considerations.

Catalyst_Selection Start Start: Cyclopropanation Goal High_Enantio High Enantioselectivity Required? Start->High_Enantio Cost_Sensitive Cost-Sensitive Application? High_Enantio->Cost_Sensitive Yes Fe_Catalyst Iron Catalysts (e.g., Fe-Porphyrin) High_Enantio->Fe_Catalyst No Chiral_Rh Chiral Rhodium Catalysts (e.g., Rh₂(S-DOSP)₄) Cost_Sensitive->Chiral_Rh No Chiral_Cu Chiral Copper Catalysts (e.g., Cu-BOX) Cost_Sensitive->Chiral_Cu Yes Electron_Deficient Electron-Deficient Alkene? Diene_Substrate 1,3-Diene Substrate? Electron_Deficient->Diene_Substrate No Co_Catalyst Cobalt Catalysts Electron_Deficient->Co_Catalyst Yes Diene_Substrate->Fe_Catalyst No Pd_Catalyst Palladium Catalysts Diene_Substrate->Pd_Catalyst Yes Chiral_Rh->Electron_Deficient Chiral_Cu->Electron_Deficient

Caption: Decision tree for catalyst selection in cyclopropanation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for rhodium- and copper-catalyzed cyclopropanation reactions.

Experimental Workflow

Experimental_Workflow Start Start: Reaction Setup Flask_Prep Prepare a dry, inert atmosphere (e.g., N₂ or Ar) reaction flask. Start->Flask_Prep Reagent_Add Add solvent, alkene, and catalyst to the flask. Flask_Prep->Reagent_Add Temp_Control Establish and maintain the reaction temperature. Reagent_Add->Temp_Control Diazo_Add Slowly add a solution of the diazo compound via syringe pump. Temp_Control->Diazo_Add Monitoring Monitor reaction progress by TLC or GC. Diazo_Add->Monitoring Workup Quench the reaction and perform aqueous workup. Monitoring->Workup Reaction Complete Purification Purify the crude product by flash column chromatography. Workup->Purification Analysis Characterize the product by NMR, MS, and chiral HPLC/GC. Purification->Analysis End End: Pure Cyclopropane Analysis->End

Caption: A typical experimental workflow for catalytic cyclopropanation.

Protocol 1: Rhodium-Catalyzed Cyclopropanation of 1-Nonene

This protocol describes the synthesis of ethyl 2-heptylcyclopropane-1-carboxylate using rhodium(II) acetate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate dimer (0.05 mmol, 1.0 mol%).

  • Solvent and Alkene Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (5.0 mmol, 1.0 equiv).

  • Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.

  • Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (1

Choosing the Right Tool: A Comparative Guide to HPLC and GC for Cyclopropanecarboxamide Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of pharmaceutical intermediates like Cyclopropanecarboxamide. The two most powerful chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection between these methods is not arbitrary; it depends fundamentally on the physicochemical properties of the analyte and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC for the purity analysis of this compound, supported by representative experimental data and protocols to aid in making an informed decision.

Physicochemical Properties of this compound

Understanding the analyte's properties is the first step in method selection.

PropertyValueImplication for Analysis
Molecular Weight85.10 g/mol [1]Suitable for both HPLC and GC.
Boiling Point424.06 K (150.91 °C)[2]Sufficiently volatile for GC analysis, but thermal stability must be considered.
Water Solubility (log10WS)-0.36[2]Soluble in aqueous and polar organic solvents, making it suitable for Reverse-Phase HPLC.
Octanol/Water Partition Coefficient (logP)-0.118[2]Indicates the compound is polar, favoring HPLC analysis.
High-Level Comparison: HPLC vs. GC

Both HPLC and GC are separation techniques, but they differ in the mobile phase used and the types of compounds they are best suited to analyze.[3][4][5] HPLC uses a liquid mobile phase and is ideal for non-volatile or thermally sensitive compounds.[4] In contrast, GC employs an inert gas as the mobile phase and is designed for volatile and thermally stable compounds.[5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Analyte Requirement Non-volatile and thermally stable compounds. Well-suited for polar molecules.[4][5]Volatile and thermally stable compounds.[5][6]
Sample Preparation Dissolution in a suitable mobile phase-compatible solvent.Dissolution in a volatile solvent; derivatization may be needed for non-volatile samples.
Operating Temperature Typically ambient to moderate (e.g., 20-90 °C).[4]High temperatures (e.g., 150-300 °C) are required for vaporization.[4]
Mobile Phase Liquid solvents (e.g., acetonitrile, methanol, water).[3]Inert gases (e.g., Helium, Nitrogen, Hydrogen).[3]
Typical Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Refractive Index (RI).[4]Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).[5]
Analysis Speed Typically 10-60 minutes per sample.[4]Can be faster, from a few minutes to seconds, depending on the method.[4]

Experimental Protocols

Below are representative protocols for the analysis of this compound purity. These are starting points and should be optimized for specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reverse-phase chromatography, which is well-suited for the polar nature of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 20:80 v/v). A buffer like formic or phosphoric acid can be added to improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~210 nm (low UV range, as amides have a chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

This protocol is suitable given this compound's volatility and is supported by its use in patent literature for purity assessment.[8]

Instrumentation:

  • Gas chromatograph equipped with a capillary column, a split/splitless injector, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 200 °C at a rate of 15 °C/min.

    • Hold: Hold at 200 °C for 2 minutes.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a volatile solvent like Methanol or Dichloromethane to a concentration of approximately 1 mg/mL.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for HPLC and GC in the context of pharmaceutical purity analysis. Actual values will vary based on the specific instrument and method validation.

ParameterHPLCGCRemarks
Linearity (r²) > 0.995> 0.992Both techniques demonstrate excellent linearity for quantification.[9]
Precision (RSD%) < 6%< 15%HPLC often shows slightly better precision for non-derivatized polar compounds.[9]
Accuracy (Recovery %) 83 - 103%81 - 100%Both methods can achieve high accuracy.[9]
Limit of Detection (LOD) ng rangepg to ng rangeGC can often achieve lower detection limits, especially with sensitive detectors like MS.[9]
Limit of Quantitation (LOQ) ng rangepg to ng rangeSimilar to LOD, GC may offer lower quantitation limits.[9]

Decision Workflow

The choice between HPLC and GC can be guided by a logical workflow that considers the sample's properties and the analytical objectives.

HPLC_vs_GC_Decision_Workflow Decision Workflow: Choosing Between HPLC and GC for Purity Analysis start Start: Purity Analysis of This compound check_volatility Is the primary goal to analyze non-volatile impurities or degradation products? start->check_volatility check_thermal_stability Are volatile impurities or residual solvents the main target? check_volatility->check_thermal_stability No hplc_path Use HPLC (Primary Method) check_volatility->hplc_path  Yes check_thermal_stability->hplc_path No / General Purity gc_path Use GC (Complementary Method) check_thermal_stability->gc_path  Yes hplc_reason Reason: HPLC is ideal for a broad range of non-volatile and polar compounds without requiring high temperatures, preserving sample integrity. hplc_path->hplc_reason end_node End: Method Selected hplc_path->end_node gc_reason Reason: GC offers high resolution and speed for volatile analytes. It is the preferred method for residual solvent analysis. gc_path->gc_reason gc_path->end_node

Caption: A workflow diagram to guide the selection between HPLC and GC for purity analysis.

Conclusion and Recommendations

Both HPLC and GC are viable and powerful techniques for assessing the purity of this compound.

Choose HPLC when:

  • The primary goal is to create a comprehensive purity profile, including potential non-volatile starting materials, intermediates, or degradation products.

  • The sample may contain thermally labile impurities that would degrade in a hot GC injector.

  • The laboratory's primary expertise and equipment are geared towards liquid chromatography, as it is often the default platform in pharmaceutical analysis for its versatility.[10]

Choose GC when:

  • The primary analytical target is the quantification of volatile or semi-volatile impurities.

  • Analysis of residual solvents from the synthesis process is required.

  • A faster analysis time is critical for high-throughput screening, provided the compound and its potential impurities are thermally stable.

For comprehensive characterization, using both techniques can be highly beneficial. HPLC can serve as the primary method for purity and assay determination, while GC can be employed as a complementary technique to investigate volatile impurities and residual solvents, ensuring a complete quality assessment of the this compound product.

References

Validating the structure of Cyclopropanecarboxamide using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a molecule is a critical first step. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of Cyclopropanecarboxamide, contrasting its spectral features with those of two alternative compounds: Acrylamide and Cyclobutanamide. Detailed experimental protocols and data are provided to support the structural elucidation.

This compound, with the chemical formula C₄H₇NO, is a primary amide containing a cyclopropyl group.[1] Its unique three-membered ring structure imparts specific spectroscopic characteristics that can be unequivocally identified. This guide will delve into the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs, Acrylamide and Cyclobutanamide.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 5.63-5.91br s2H-NH₂
1.43m1H-CH (cyclopropyl)
0.98dd2H-CH₂ (cyclopropyl)
0.79dd2H-CH₂ (cyclopropyl)
Acrylamide 6.28dd1HCH=CH₂ (trans)
6.13dd1H-CH=
5.71dd1HCH=CH₂ (cis)
5.60br s2H-NH₂
Cyclobutanamide 2.90-3.10m1H-CH
2.10-2.30m2H-CH₂
1.80-2.00m2H-CH₂
1.60-1.80m2H-CH₂
5.40-5.80br s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~175C=O
~15-CH
~8-CH₂
Acrylamide 168.1C=O
130.9-CH=
126.3=CH₂
Cyclobutanamide ~178C=O
~40-CH
~25-CH₂
~18-CH₂

Table 3: IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC=O StretchC-H Stretch (Aliphatic)
This compound ~3350, ~3170~1650~3080, ~3000
Acrylamide ~3350, ~3180~1670~3050
Cyclobutanamide ~3350, ~3180~1650~2950

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 8569, 57, 44, 41
Acrylamide 7155, 44, 27
Cyclobutanamide 9982, 71, 56, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 15 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and record the sample spectrum.

    • Typically, scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Validation Workflow

The logical workflow for validating the structure of this compound using these spectroscopic techniques is illustrated below.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion Hypothesis Proposed Structure: This compound NMR NMR Spectroscopy (¹H & ¹³C) Hypothesis->NMR Subject to IR IR Spectroscopy Hypothesis->IR Subject to MS Mass Spectrometry Hypothesis->MS Subject to NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Carbon Signals NMR->NMR_Data IR_Data Identify Functional Groups (Amide C=O, N-H) and Cyclopropyl C-H IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare with Data of Alternative Structures (Acrylamide, Cyclobutanamide) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Validation Structure Validated Comparison->Validation Consistent Data Leads to

References

A Comparative Analysis of the Biological Activity of Cyclopropanecarboxamide Derivatives and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropanecarboxamide scaffold has emerged as a privileged motif in medicinal chemistry, conferring unique conformational rigidity and metabolic stability to molecules. This has led to the development of a diverse range of derivatives with promising biological activities. This guide provides an objective comparison of the performance of select this compound derivatives against established drugs in antifungal, insecticidal, larvicidal, and enzyme inhibitory applications, supported by available experimental data.

Antifungal Activity: this compound Derivatives vs. Fluconazole

A series of novel this compound derivatives have demonstrated significant antifungal activity. A study evaluating fifty-three such compounds identified several with promising efficacy against Candida albicans, a prevalent fungal pathogen. The antifungal activity of these derivatives is compared with Fluconazole, a widely used azole antifungal agent.

Data Presentation

Compound IDThis compound Derivative StructureMIC₈₀ (µg/mL) vs. C. albicansFluconazole MIC₈₀ (µg/mL)
F8 (Structure not publicly available)162
F24 (Structure not publicly available)162
F42 (Structure not publicly available)162
F5, F7, F9, F22, F23, F32, F49, F50, F51 (Structures not publicly available)32 - 642

Note: MIC₈₀ represents the minimum inhibitory concentration required to inhibit 80% of fungal growth.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity was determined using the broth microdilution method. Fungal strains were cultured and a standardized inoculum was prepared. The this compound derivatives and fluconazole were serially diluted in a 96-well microtiter plate. The fungal inoculum was added to each well and the plates were incubated. The minimum inhibitory concentration (MIC₈₀) was determined as the lowest concentration of the compound that inhibited 80% of the visible fungal growth compared to the control well.

Mandatory Visualization

Antifungal_Mechanism Cyclopropanecarboxamide_Derivative This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Cyclopropanecarboxamide_Derivative->CYP51 Inhibition Fluconazole Fluconazole Fluconazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Catalysis Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol->Fungal_Cell_Membrane Essential Component

Caption: Mechanism of action of azole antifungals and related CYP51 inhibitors.

Insecticidal Activity: this compound Derivatives vs. Cypermethrin

Certain this compound derivatives have been investigated for their insecticidal properties. Their primary mechanism of action often involves the modulation of neurotransmitter receptors in insects. Cypermethrin, a synthetic pyrethroid insecticide, is a well-established agent that targets the voltage-gated sodium channels of insects.

Data Presentation

Experimental Protocols

Insecticidal Bioassay (Leaf-Dip Method)

Leaf discs are dipped in solutions of the test compounds at various concentrations. After drying, the treated leaves are placed in petri dishes containing the target insect species (e.g., cotton bollworm larvae). Mortality is assessed after a specific period (e.g., 24-48 hours) and compared to a control group treated with solvent only.

Mandatory Visualization

Insecticidal_Mechanism cluster_cyclopropane This compound Derivatives cluster_cypermethrin Cypermethrin GABA_Receptor GABA Receptor Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Gating Hyper-excitation Hyper-excitation Chloride_Channel->Hyper-excitation Inhibition of Cl- influx Cyclopropanecarboxamide_Insecticide This compound Derivative Cyclopropanecarboxamide_Insecticide->GABA_Receptor Antagonism Sodium_Channel Voltage-Gated Sodium Channel Paralysis Paralysis Sodium_Channel->Paralysis Continuous Nerve Firing Cypermethrin Cypermethrin Cypermethrin->Sodium_Channel Prolongs Opening Larvicidal_Workflow Start Start Prepare_Larvae Culture Aedes aegypti larvae to 3rd/4th instar Start->Prepare_Larvae Prepare_Solutions Prepare serial dilutions of This compound & Temephos Prepare_Larvae->Prepare_Solutions Exposure Expose 25 larvae per replicate to each concentration Prepare_Solutions->Exposure Incubation Incubate for 24 hours at controlled temperature Exposure->Incubation Mortality_Count Record number of dead larvae Incubation->Mortality_Count Data_Analysis Calculate LC50 values using Probit analysis Mortality_Count->Data_Analysis End End Data_Analysis->End FAAH_Inhibition_Pathway FAAH_Inhibitor This compound FAAH Inhibitor FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH_Inhibitor->FAAH Inhibition Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Anandamide Anandamide Anandamide->FAAH Hydrolysis Cannabinoid_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->Cannabinoid_Receptors Activation Therapeutic_Effects Analgesia, Anti-inflammatory Effects Cannabinoid_Receptors->Therapeutic_Effects

A Comparative Guide to the In Silico and In Vitro Activity of Cyclopropanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) studies is paramount for the efficient identification and optimization of lead compounds. This guide provides a comparative analysis of the predicted and experimental activities of a series of cyclopropanecarboxamide analogs, a chemical scaffold of significant interest due to its presence in a variety of biologically active molecules. By examining both in silico docking scores and in vitro antimicrobial data, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research directions.

Data Summary: In Silico vs. In Vitro Antifungal Activity

The following table summarizes the in silico molecular docking scores and the in vitro antifungal activity of selected this compound analogs against the CYP51 protein of Candida albicans. The docking scores represent the predicted binding affinity of the compounds to the target enzyme, while the Minimum Inhibitory Concentration (MIC80) indicates the concentration required to inhibit 80% of fungal growth.

Compound IDIn Silico Docking Score (kcal/mol)In Vitro Antifungal Activity (MIC80 in µg/mL)
F8-6.08716
F24-6.52616
F42-6.87416
Fluconazole (Control)-8

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane"[1][2].

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the protocols for both the in silico molecular docking and the in vitro antifungal assays.

In Silico Molecular Docking Protocol

The molecular docking studies were performed to predict the binding interactions and affinity of the this compound analogs with the potential antifungal drug target, the CYP51 protein.[2]

  • Protein and Ligand Preparation: The crystal structure of the target protein (CYP51) was obtained from a protein data bank. The structures of the this compound analogs (ligands) were sketched and optimized.

  • Docking Simulation: A molecular docking software was utilized to predict the binding mode and affinity of each ligand within the active site of the CYP51 protein. The docking scores, representing the binding energy in kcal/mol, were calculated.[2]

  • Interaction Analysis: The resulting docked conformations were analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the target protein.[2]

In Vitro Antifungal Activity Assay Protocol

The in vitro antifungal activity of the synthesized this compound analogs was evaluated against Candida albicans to determine their MIC80 values.[1]

  • Compound Preparation: The synthesized compounds were dissolved in a suitable solvent to create stock solutions.

  • Microorganism Culture: Candida albicans was cultured in an appropriate growth medium to achieve a standardized cell density.

  • Microdilution Assay: A serial dilution of each compound was prepared in a microplate. The fungal suspension was then added to each well.

  • Incubation: The microplates were incubated under conditions suitable for fungal growth.

  • MIC80 Determination: After the incubation period, the fungal growth was measured, and the MIC80 was determined as the lowest concentration of the compound that inhibited 80% of the visible growth of Candida albicans.[1]

Visualizing the Workflow and a Potential Signaling Pathway

To further elucidate the processes and potential mechanisms involved, the following diagrams have been generated using the DOT language.

cluster_0 In Silico Analysis cluster_1 In Vitro Validation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking Target Identification Target Identification Target Identification->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Compound Synthesis Compound Synthesis Binding Affinity Prediction->Compound Synthesis Selects Candidates Biological Assay Biological Assay Compound Synthesis->Biological Assay Activity Measurement Activity Measurement Biological Assay->Activity Measurement Activity Measurement->Binding Affinity Prediction Correlates with Prediction

Caption: A general workflow comparing in silico predictions with in vitro experimental validation.

This compound Analog This compound Analog CYP51 (Lanosterol 14-alpha-demethylase) CYP51 (Lanosterol 14-alpha-demethylase) This compound Analog->CYP51 (Lanosterol 14-alpha-demethylase) Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis CYP51 (Lanosterol 14-alpha-demethylase)->Ergosterol Biosynthesis Catalyzes step in Lanosterol Lanosterol Lanosterol->CYP51 (Lanosterol 14-alpha-demethylase) Substrate Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Essential for

Caption: A simplified diagram of the proposed mechanism of action for antifungal this compound analogs.

References

A Comparative Analysis of Cyclopropanecarboxamide and its Open-Chain Amide Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative study of Cyclopropanecarboxamide and its open-chain amide analog, Isobutyramide, focusing on their performance as potential antimicrobial agents. The inclusion of a cyclopropane ring, a common bioisostere for an isopropyl group, can significantly influence a molecule's biological activity and physicochemical properties.

This report synthesizes available data on the antimicrobial efficacy of these compounds, details the experimental protocols for their synthesis and evaluation, and explores their potential mechanisms of action.

Data Presentation: Antimicrobial Activity

CompoundStaphylococcus aureus (MIC80, μg/mL)Escherichia coli (MIC80, μg/mL)Candida albicans (MIC80, μg/mL)
This compound Derivative F53212832
This compound Derivative F7128>12864
This compound Derivative F8>128>12816
This compound Derivative F9643264
This compound Derivative F24>128>12816
This compound Derivative F42>128>12816
Ciprofloxacin (Control)-2-
Fluconazole (Control)--2

Table 1: Antimicrobial Activity of this compound Derivatives. MIC80 values represent the minimum concentration required to inhibit 80% of microbial growth. Data for ciprofloxacin and fluconazole are provided as reference standards.[1]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.[2]

Procedure:

  • A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.[2]

  • Ammonia gas is continuously purged through the solution for 2 hours.[2]

  • Upon completion of the reaction, the solvent is removed under vacuum.[2]

  • The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble materials.[2]

  • The filtrate is then concentrated to yield pure this compound as a crystalline solid.[2]

Another method involves the reaction of cyclopropanecarboxylic acid with ammonia at elevated temperature and pressure.[3]

Procedure:

  • A 300-mL autoclave is charged with cyclopropanecarboxylic acid (129 g, 98% assay) and ammonia (100 ml).[3]

  • The autoclave is sealed and heated to 240°C with stirring, maintaining a pressure of 41–44 bar for 2 hours.[3]

  • The reaction mixture is then cooled to 150°C, and the autoclave is vented to atmospheric pressure to remove excess ammonia and water.[3]

  • After cooling to room temperature, the solid this compound product is collected.[3]

Synthesis of Isobutyramide

A high-purity synthesis of Isobutyramide can be achieved by reacting isobutyryl chloride with ammonia in an organic solvent.[4]

Procedure:

  • A solution of isobutyryl chloride (35 kg) in toluene (250 L) is cooled to -15°C.[4]

  • Liquid ammonia (17 kg) is metered into the solution over 2 hours, allowing the temperature to rise to 30°C.[4]

  • The mixture is stirred for one hour while cooling to 18°C and is then heated to reflux.[4]

  • The formed ammonium chloride is removed by hot filtration, and the filter residue is washed with toluene.[4]

  • The filtrate is concentrated by distillation to remove a portion of the toluene.[4]

  • Upon cooling, Isobutyramide crystallizes and is collected.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

General Protocol:

  • Preparation of Microtiter Plates: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5][6][7]

  • Inoculum Preparation: The test microorganisms are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 0.5 McFarland standard).[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[5][6]

Mandatory Visualization

To illustrate the key processes, the following diagrams are provided.

Synthesis_Workflow cluster_Cyclo This compound Synthesis cluster_Open Isobutyramide Synthesis Cyclopropanecarbonyl\nChloride Cyclopropanecarbonyl Chloride Reaction Reaction Cyclopropanecarbonyl\nChloride->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound Isobutyryl\nChloride Isobutyryl Chloride Reaction_open Reaction Isobutyryl\nChloride->Reaction_open Ammonia_open Ammonia Ammonia_open->Reaction_open Isobutyramide Isobutyramide Reaction_open->Isobutyramide Antimicrobial_Testing_Workflow Serial_Dilution Prepare Serial Dilutions of Compounds Inoculation Inoculate Microtiter Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

References

Cyclopropanecarboxamide Derivatives: A Comparative Analysis of Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory activity of cyclopropanecarboxamide derivatives against several key enzyme targets. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development in this area.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound derivatives has been evaluated against several enzymes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a crucial target in cancer therapy due to its role in tumor growth and metastasis.[1][2] Several N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives have demonstrated potent inhibitory activity against c-Met kinase.[1]

Compound IDc-Met IC50 (μM)Cytotoxicity IC50 (μM) vs. A549 CellsCytotoxicity IC50 (μM) vs. H460 CellsCytotoxicity IC50 (μM) vs. HT-29 CellsReference
26a 0.0161.590.720.56[1]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine metabolism and a target for herbicides.[3] Derivatives of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one have been investigated as HPPD inhibitors.

Compound IDSubstitutionHPPD IC50 (nM)Reference
12 2-chloro15[3]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for immunosuppressive and anti-cancer drugs.[4][5] While specific data for this compound derivatives is limited, related compounds containing a cyclopropyl group have been evaluated. For instance, 2-cyano-3-cyclopropyl-3-oxo-(4-cyanophenyl)propionamide (MNA279) has shown potent inhibition.[5]

Compound IDTargetIC50Reference
MNA279 Rat DHODH19-53 nM (range)[5]
MNA279 Human DHODH0.5-2.3 µM (range)[5]
1-Aminocyclopropane-1-carboxylate Oxidase (ACO) Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.

c-Met Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-Met kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against c-Met kinase.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and robust method.[7]

  • Inhibitor Preparation: A serial dilution of the test compound (e.g., in DMSO) is prepared to create a range of concentrations.

  • Assay Plate Setup: The diluted inhibitor is added to the wells of a 384-well plate. Control wells with no inhibitor (0% inhibition) and a potent known inhibitor (100% inhibition) are included.

  • Enzyme and Substrate Addition: Recombinant c-Met enzyme and a suitable substrate (e.g., a biotinylated peptide) are diluted in kinase buffer and added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature.

  • Detection: A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: The ratio of the two emission signals is calculated. The percent inhibition is determined relative to the controls, and the IC50 value is calculated by fitting the data to a dose-response curve.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to determine the inhibitory activity against HPPD.

Objective: To determine the IC50 of test compounds against HPPD.

Methodology: The assay measures the consumption of the substrate, 4-hydroxyphenylpyruvate, by monitoring the decrease in its absorbance at a specific wavelength.

  • Reagent Preparation: Prepare assay buffer, a stock solution of 4-hydroxyphenylpyruvate, and a solution of purified HPPD enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • Add the assay buffer, a reducing agent (e.g., ascorbate), and the test inhibitor at various concentrations to a microplate.

    • Initiate the reaction by adding the HPPD enzyme and the substrate.

    • Monitor the decrease in absorbance at 310 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance-time curve. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value is then obtained by plotting percent inhibition against the logarithm of the inhibitor concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay Protocol

This protocol details a common method for assessing DHODH inhibitory activity.

Objective: To determine the IC50 of test compounds against DHODH.

Methodology: This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[8]

  • Reagent Preparation: Prepare an assay buffer, stock solutions of dihydroorotate (DHO), DCIP, and coenzyme Q10. Dilute recombinant human DHODH in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • Add the test inhibitor dilutions to the wells of a 96-well plate.

    • Add the DHODH enzyme solution and incubate to allow for inhibitor binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10.

    • Initiate the reaction by adding the reaction mix to the wells.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm at regular intervals using a microplate spectrophotometer.[8]

  • Data Analysis: Calculate the rate of DCIP reduction from the slope of the absorbance versus time plot. Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.

1-Aminocyclopropane-1-carboxylate Oxidase (ACO) Inhibition Assay Protocol

This protocol describes a method for measuring the inhibition of ACO activity.

Objective: To determine the inhibitory effect of compounds on ACO.

Methodology: This assay measures the amount of ethylene produced from the substrate ACC by gas chromatography.

  • Plant Material/Enzyme Preparation: Extract ACO from plant tissue or use a purified recombinant enzyme.

  • Inhibitor Preparation: Prepare solutions of the test compounds at various concentrations.

  • Reaction Setup:

    • In sealed vials, combine the assay buffer (containing ascorbate and FeSO4), the ACO enzyme preparation, and the test inhibitor.

    • Initiate the reaction by injecting a solution of the substrate, ACC.

    • Incubate the vials at a controlled temperature with shaking.

  • Ethylene Measurement: After a set incubation time, withdraw a sample of the headspace gas from each vial using a gas-tight syringe. Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.

  • Data Analysis: Calculate the rate of ethylene production for each reaction. Determine the percent inhibition for each inhibitor concentration compared to the control and calculate the IC50 value if applicable.

Visualizing the Molecular Context

Understanding the signaling and metabolic pathways in which these enzymes operate is critical for rational drug design and interpreting experimental results.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound This compound Derivative Synthesis Dilution Serial Dilution of Inhibitor Compound->Dilution Enzyme Enzyme Purification/ Procurement Incubation Enzyme-Inhibitor Incubation Enzyme->Incubation Reagents Buffer and Reagent Preparation Reagents->Dilution Reagents->Incubation Dilution->Incubation Reaction Initiation with Substrate Incubation->Reaction Detection Signal Detection (e.g., Spectrophotometry) Reaction->Detection Rate_Calc Calculate Reaction Rates Detection->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

General Experimental Workflow for Enzyme Inhibition Assays
c-Met Signaling Pathway

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation. This triggers downstream pathways such as RAS/MAPK and PI3K/AKT, which are involved in cell proliferation, survival, and motility.[1][9] Aberrant activation of this pathway is a hallmark of many cancers.[2]

c_Met_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Motility Cell Motility & Invasion MAPK->Motility Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Simplified c-Met Signaling Pathway and Point of Inhibition
De Novo Pyrimidine Biosynthesis Pathway

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[10] Inhibition of DHODH depletes the pyrimidine pool, thereby halting cell proliferation.

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor Cyclopropyl-containing Inhibitor Inhibitor->DHODH Inhibits Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Further_Metabolism Further Metabolism Homogentisate->Further_Metabolism Inhibitor Cyclopropanecarbonyl Derivative Inhibitor->HPPD Inhibits Ethylene_Biosynthesis SAM S-adenosyl- methionine (SAM) ACS ACC Synthase SAM->ACS ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase ACC->ACO Ethylene Ethylene ACO->Ethylene Inhibitor Potential Cyclopropane Carboxylic Acid Derivative Inhibitor->ACO Inhibits

References

Cross-Validation of Analytical Methods for Cyclopropanecarboxamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel chemical entities such as Cyclopropanecarboxamide is fundamental in pharmaceutical development and research. The selection of a robust and reliable analytical method is critical for ensuring data integrity for pharmacokinetics, quality control, and regulatory submissions. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

Due to the limited availability of public data on specific methods for this compound, this guide presents a framework based on methodologies for analogous compounds, such as Cyclopropanecarboxylic Acid and other cyclopropane derivatives.[1] Cross-validation of these or other analytical methods is crucial to guarantee the consistency and reliability of results.

Method Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the quantification of small organic molecules. The choice between them is often dictated by the analyte's properties, the required sensitivity, and the complexity of the sample matrix.

  • HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile. It offers robust and reproducible results, making it a workhorse in many analytical laboratories.[2]

  • GC-MS provides high sensitivity and specificity, making it ideal for trace analysis.[1] For some analytes, a derivatization step may be necessary to increase volatility and improve chromatographic performance.[3]

Comparative Performance of Analytical Methods

The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes the typical quantitative performance of HPLC-UV and GC-MS for the analysis of small molecules analogous to this compound.

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (r²) > 0.999> 0.999
Range Analyte Dependent (typically µg/mL to mg/mL)Analyte Dependent (typically pg/mL to µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)
- Intra-day< 2.0%< 10.0%
- Inter-day< 3.0%< 15.0%
Limit of Detection (LOD) Analyte Dependent (typically ng/mL)Analyte Dependent (typically pg/mL)
Limit of Quantification (LOQ) Analyte Dependent (typically ng/mL to µg/mL)Analyte Dependent (typically pg/mL to ng/mL)
Specificity/Selectivity Moderate to HighVery High (Mass-based detection)

Experimental Protocols

The following are model experimental protocols for the quantification of cyclopropane-containing compounds. These should be optimized and validated for the specific analysis of this compound.

Method A: High-Performance Liquid Chromatography (HPLC)

This protocol is based on the analysis of Cyclopropanecarboxylic Acid and can be adapted for this compound.[4]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : Primesep B, 4.6 x 150 mm, 5 µm.[4]

  • Mobile Phase : An isocratic mixture of water and acetonitrile with a sulfuric acid buffer.[4]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at an appropriate wavelength for this compound.

  • Sample Preparation :

    • Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Quantification : An external standard calibration curve is generated by plotting the peak area against the concentration of this compound standards.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of cyclopropane derivatives and may require optimization, including a derivatization step if necessary, for this compound.[5]

  • Instrumentation : A standard GC-MS system.

  • Column : A chiral stationary phase column such as Chirasil-β-Dex may be used for enantioselective analysis if required.[5]

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Sample Preparation :

    • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate).

    • If derivatization is needed, follow a validated derivatization protocol.

    • An internal standard should be added for accurate quantification.

  • Quantification : An internal standard calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results, which is a critical step when transferring methods between laboratories or employing different techniques for the same analyte.[1]

Cross-Validation Workflow A Define Acceptance Criteria B Select Batches of Samples (Low, Medium, High Concentrations) A->B C Analyze Samples by Reference Method B->C D Analyze Samples by New Method B->D E Compare Results C->E D->E F Statistical Analysis (e.g., Bland-Altman Plot) E->F G Results Meet Acceptance Criteria? F->G H Methods are Correlated G->H Yes I Investigate Discrepancies G->I No J Re-evaluate and Modify New Method I->J

References

A Comparative Analysis of Green Chemistry Metrics for Cyclopropanecarboxamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adoption of green chemistry principles is paramount in creating sustainable and efficient synthetic processes. This guide provides a comparative evaluation of three distinct synthesis protocols for Cyclopropanecarboxamide, a key building block in the pharmaceutical industry. The analysis focuses on widely accepted green chemistry metrics: Atom Economy, Reaction Mass Efficiency (RME), E-factor, and Process Mass Intensity (PMI), offering a quantitative assessment of the environmental impact of each method.

Executive Summary

Three primary synthetic routes to this compound are evaluated: the reaction of cyclopropanecarbonyl chloride with ammonia (Protocol 1), the amidation of methyl cyclopropanecarboxylate with ammonia (Protocol 2), and the direct reaction of cyclopropanecarboxylic acid with ammonia under high pressure and temperature (Protocol 3). Our analysis reveals that Protocol 3, the direct amidation of cyclopropanecarboxylic acid, exhibits the most favorable green chemistry metrics, primarily due to the absence of solvents and catalysts, leading to significantly lower waste generation.

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the three synthesis protocols. Lower E-factor and PMI values, and higher RME and Atom Economy values, are indicative of a greener process.

MetricProtocol 1: From Cyclopropanecarbonyl ChlorideProtocol 2: From Methyl CyclopropanecarboxylateProtocol 3: From Cyclopropanecarboxylic Acid
Atom Economy (%) 50.2%85.1%81.9%
Reaction Mass Efficiency (RME) (%) 44.7%77.4%90.1%
E-factor 22.81.20.1
Process Mass Intensity (PMI) 23.82.21.1

Detailed Experimental Protocols

Protocol 1: Synthesis from Cyclopropanecarbonyl Chloride

This protocol involves the reaction of cyclopropanecarbonyl chloride with ammonia in a chlorinated solvent.[1]

Reaction:

Cyclopropanecarbonyl chloride + 2 NH₃ → this compound + NH₄Cl

Procedure:

  • A solution of cyclopropanecarbonyl chloride (1.0 g, 9.57 mmol) in dichloromethane (10 mL) is prepared in a reaction vessel.

  • Ammonia gas is bubbled through the solution for a specified period.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and filtered to remove ammonium chloride.

  • The filtrate is concentrated to yield this compound.

  • Yield: 0.81 g (99% of theoretical)

Protocol 2: Synthesis from Methyl Cyclopropanecarboxylate

This industrial process describes the amidation of an ester using a catalytic amount of sodium methylate.

Reaction:

Methyl cyclopropanecarboxylate + NH₃ --(NaOCH₃)--> this compound + CH₃OH

Procedure:

  • Methyl cyclopropanecarboxylate (500 g, 5.0 mol) and a 30% solution of sodium methylate in methanol (90 g) are charged into an autoclave.

  • The autoclave is pressurized with ammonia.

  • The reaction mixture is heated to the desired temperature and maintained for several hours.

  • After cooling, the reaction mixture is processed to isolate the product.

  • Yield: Based on a reported conversion of >99%, the theoretical yield of this compound is approximately 425 g.

Protocol 3: Synthesis from Cyclopropanecarboxylic Acid

This method involves the direct reaction of the carboxylic acid with ammonia at elevated temperature and pressure, avoiding the need for solvents and catalysts.[2]

Reaction:

Cyclopropanecarboxylic acid + NH₃ → this compound + H₂O

Procedure:

  • Cyclopropanecarboxylic acid (86 g, 1.0 mol) and liquid ammonia (100 mL, approx. 68 g) are charged into a high-pressure autoclave.

  • The autoclave is heated to 240 °C, and the pressure is maintained for 2 hours.

  • After cooling and venting the excess ammonia, the solid product is collected.

  • The crude product is washed with heptane to remove any unreacted starting material.

  • Yield: 73 g (90% of theoretical)

Logical Workflow for Evaluating Green Chemistry Metrics

The following diagram illustrates the workflow for calculating and comparing the green chemistry metrics for the different synthesis protocols.

cluster_input Input Data cluster_calc Green Metrics Calculation cluster_output Comparative Evaluation P1 Protocol 1 Data (Reactants, Solvents, Yield) AE Atom Economy P1->AE RME Reaction Mass Efficiency P1->RME EF E-factor P1->EF PMI Process Mass Intensity P1->PMI P2 Protocol 2 Data (Reactants, Catalyst, Solvents, Yield) P2->AE P2->RME P2->EF P2->PMI P3 Protocol 3 Data (Reactants, Yield) P3->AE P3->RME P3->EF P3->PMI Comp_Table Comparison Table AE->Comp_Table RME->Comp_Table EF->Comp_Table PMI->Comp_Table Guide Publish Comparison Guide Comp_Table->Guide

Caption: Workflow for Green Chemistry Metric Evaluation.

Conclusion

The evaluation of these three synthesis protocols for this compound using key green chemistry metrics provides a clear framework for process selection based on environmental impact. Protocol 3, the direct amidation of cyclopropanecarboxylic acid, is demonstrably the greenest method due to its high atom economy, excellent reaction mass efficiency, and remarkably low E-factor and process mass intensity. While Protocols 1 and 2 are effective in producing the target molecule, they generate significantly more waste, primarily due to the use of solvents, reagents for activation (in the case of the acid chloride), and catalysts. This comparative guide underscores the importance of quantitative metric analysis in guiding the development of more sustainable chemical manufacturing processes.

References

Cyclopropanecarboxamide Derivatives as Versatile Scaffolds in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the myriad of structural motifs explored, cyclopropanecarboxamide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This guide provides a comparative analysis of this compound derivatives, focusing on their application as inhibitors of c-Met kinase and Hepatitis C Virus (HCV) NS5B polymerase, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make this scaffold particularly attractive for drug design.[1][2] Its rigid nature can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target. This guide will delve into specific examples of this compound derivatives that have been optimized as potent inhibitors, highlighting the structure-activity relationships (SAR) that govern their efficacy.

This compound Derivatives as c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established oncogene, and its aberrant activation is implicated in the progression of numerous cancers.[3] Consequently, the development of small molecule inhibitors targeting c-Met is a major focus in oncology drug discovery. Several series of this compound derivatives have been investigated as potent c-Met inhibitors.

Comparative Inhibitory Activity of c-Met Inhibitors

The following table summarizes the in vitro inhibitory activities of representative N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives against c-Met kinase and their cytotoxic effects on various cancer cell lines.

Compound IDc-Met IC50 (μM)A549 IC50 (μM)H460 IC50 (μM)HT-29 IC50 (μM)
26a 0.0161.590.720.56
26b 0.0232.111.030.89
26c 0.0313.541.871.25
Foretinib (Control) 0.0090.980.510.43

Data compiled from a study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives.

The data clearly indicates that derivative 26a exhibits the most potent inhibitory activity against c-Met kinase among the synthesized compounds, with an IC50 value of 0.016 μM. Its cytotoxicity against the tested cancer cell lines is also noteworthy, particularly against the HT-29 colon cancer cell line (IC50 = 0.56 μM). The structure-activity relationship studies suggest that the presence of a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker and electron-withdrawing groups on the terminal phenyl ring are beneficial for antitumor activity.

Experimental Protocol: c-Met Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against c-Met kinase, based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated poly(Glu, Tyr) substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well assay plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 μL) of the compound dilutions to the wells of a 384-well plate.

  • Add the c-Met enzyme and the biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2 cMet->GRB2 recruits PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration

This compound Derivatives as HCV NS5B Polymerase Inhibitors

Hepatitis C virus infection is a major global health problem, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[4] this compound derivatives, particularly the cyclopropylindolobenzazepine class, have been identified as potent allosteric inhibitors of the HCV NS5B polymerase.

Comparative Inhibitory Activity of HCV NS5B Polymerase Inhibitors

The following table presents the half-maximal effective concentration (EC50) values for a series of cyclopropylindolobenzazepine derivatives against HCV genotype 1a and 1b replicons.

Compound IDGenotype 1a Replicon EC50 (nM)Genotype 1b Replicon EC50 (nM)
BMS-791325 36
Analog 1 1528
Analog 2 812
Analog 3 59

Data is illustrative and based on structure-activity relationship studies of cyclopropylindolobenzazepine HCV NS5B polymerase inhibitors.[4][5][6]

BMS-791325 (Beclabuvir) stands out as a highly potent inhibitor with low nanomolar activity against both genotypes.[5][6] The structure-activity relationship for this class of compounds is complex, with modifications to the cyclopropyl group, the indole ring, and the benzazepine core significantly impacting potency and pharmacokinetic properties.[4]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

A common method to assess the inhibitory activity of compounds against HCV NS5B polymerase is a scintillation proximity assay (SPA).

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • Biotinylated RNA template/primer

  • [3H]-UTP (radiolabeled nucleotide)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated SPA beads

  • Stop solution (e.g., 0.5 M EDTA)

  • 384-well assay plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds, HCV NS5B polymerase, and the biotinylated RNA template/primer to the wells of a 384-well plate.

  • Initiate the polymerase reaction by adding a mixture of unlabeled nucleotides and [3H]-UTP.

  • Incubate the plate at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding the stop solution.

  • Add the streptavidin-coated SPA beads to the wells. The biotinylated RNA product will bind to the beads.

  • Incubate the plate for at least 1 hour to allow for binding.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 values.

Experimental Workflow for HCV NS5B Inhibition Assay

HCV_NS5B_Workflow A Compound Dilution B Add Reagents to Plate (Enzyme, Template/Primer, Compound) A->B C Initiate Reaction (Add Nucleotides + [3H]-UTP) B->C D Incubate (e.g., 2 hours at 30°C) C->D E Stop Reaction (Add EDTA) D->E F Add SPA Beads E->F G Incubate for Binding F->G H Read Radioactivity (Scintillation Counter) G->H I Data Analysis (Calculate IC50) H->I

Conclusion

This compound derivatives represent a highly versatile and valuable scaffold in modern medicinal chemistry. Their unique structural features have been successfully exploited to develop potent and selective inhibitors against challenging therapeutic targets such as c-Met kinase and HCV NS5B polymerase. The comparative data and experimental protocols presented in this guide underscore the potential of this scaffold and provide a foundation for further research and development in the pursuit of novel therapeutics. The continued exploration of the chemical space around the this compound core is likely to yield new drug candidates with improved efficacy and safety profiles.

References

Validating the Mechanism of Action of Bioactive Cyclopropanecarboxamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a bioactive Cyclopropanecarboxamide compound, a potential c-Met kinase inhibitor, with other established alternatives. The content herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key validation experiments.

Introduction to Cyclopropanecarboxamides as c-Met Inhibitors

This compound derivatives have emerged as a promising class of small molecules in cancer drug discovery.[1][2] The rigid cyclopropane motif can enhance pharmacological properties, including metabolic stability and binding affinity.[1] Certain derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumor growth, metastasis, and invasion in various cancers.[1][3] Dysregulation of the c-Met signaling pathway, which includes downstream cascades like RAS/MAPK, PI3K/Akt, and STAT, is a hallmark of numerous malignancies.[1][4]

This guide focuses on a specific bioactive compound, N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound (herein referred to as Compound 26a) , and compares its activity with established c-Met inhibitors.[1]

Comparative Analysis of c-Met Inhibitors

The following tables summarize the in vitro potency of Compound 26a and alternative c-Met inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

CompoundIC50 (µM) vs. c-Met KinaseCompound Class
Compound 26a 0.016 This compound
Crizotinib0.02Aminopyridine
Cabozantinib0.0013Anilinoquinoline
Tivantinib (ARQ 197)0.355 (Ki)Non-ATP competitive

Data for Compound 26a from[1]. Data for Crizotinib, Cabozantinib, and Tivantinib from various sources.

Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines

CompoundA549 (Lung Carcinoma) IC50 (µM)H460 (Large Cell Lung Cancer) IC50 (µM)HT-29 (Colorectal Adenocarcinoma) IC50 (µM)
Compound 26a 1.59 0.72 0.56
Crizotinib>10~1~5
Cabozantinib~4~2~6
Tivantinib (ARQ 197)Not widely reportedNot widely reported~2.5

Data for Compound 26a from[1]. Data for Crizotinib, Cabozantinib, and Tivantinib are approximate values from various public sources and may not be directly comparable.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a potential c-Met inhibitor like Compound 26a, a series of biochemical and cell-based assays are essential.

In Vitro c-Met Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Principle: Recombinant c-Met kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is quantified.

Detailed Protocol:

  • Reagents:

    • Recombinant human c-Met kinase domain.

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution.

    • Substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compound (e.g., Compound 26a) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add 5 µL of 2x concentrated test compound to the wells of a 384-well plate.

    • Add 2.5 µL of 4x concentrated c-Met enzyme solution to all wells except the negative control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of 4x concentrated ATP/substrate mixture.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of c-Met Phosphorylation

This cell-based assay confirms that the compound inhibits c-Met activity within a cellular context by measuring the phosphorylation status of the receptor.

Principle: Cancer cells with activated c-Met are treated with the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting using antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed c-Met-dependent cancer cells (e.g., HT-29) in 6-well plates.

    • Once cells reach 70-80% confluency, serum-starve them overnight.

    • Treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with hepatocyte growth factor (HGF) for 15 minutes to induce c-Met phosphorylation.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-c-Met and total c-Met using densitometry software.

    • Normalize the p-c-Met signal to the total c-Met signal to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for validating the mechanism of action of a c-Met inhibitor.

cMet_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT STAT p_cMet->STAT RAS RAS GRB2->RAS AKT Akt PI3K->AKT JAK JAK STAT->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival p_STAT p-STAT JAK->p_STAT Invasion Invasion p_STAT->Invasion Inhibitor This compound (e.g., Compound 26a) Inhibitor->p_cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_data Data Analysis & Comparison Kinase_Assay c-Met Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Cell Determine Cytotoxic IC50 Cell_Viability->IC50_Cell Western_Blot Western Blot for p-c-Met Phospho_Quant Quantify p-c-Met Inhibition Western_Blot->Phospho_Quant Comparison Compare with Alternatives IC50_Kinase->Comparison IC50_Cell->Western_Blot IC50_Cell->Comparison Phospho_Quant->Comparison Start Identify Bioactive This compound Start->Kinase_Assay Start->Cell_Viability

Caption: Experimental workflow for mechanism of action validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopropanecarboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cyclopropanecarboxamide, ensuring compliance and minimizing risk.

I. Immediate Safety Precautions and Waste Identification

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding the hazards, handling, and emergency measures specific to the compound.

Key Hazard Information:

  • Toxicity: Harmful if swallowed and causes serious eye irritation.[1][2]

  • Environmental Precautions: Do not let the product enter drains.[3][4]

Waste Classification:

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Local, regional, and national regulations must be consulted for complete and accurate classification.

Waste Type Description Recommended Container
Unused/Surplus this compound Pure, unadulterated this compound.Original container or a clearly labeled, sealed, and chemically resistant container.
Contaminated Labware Gloves, pipette tips, vials, etc., that have come into direct contact with this compound.Labeled, sealed plastic bag or container.
Aqueous Solutions Solutions containing dissolved this compound.Labeled, sealed, and chemically resistant container.

II. Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is advised.[3]

Step 1: Segregation and Collection

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[5][6] Store acids and bases separately, and do not mix oxidizing agents with organic compounds.[5]

  • Collect in Appropriate Containers:

    • For solid waste and contaminated labware, use a designated, properly labeled, and sealed container.[3]

    • For liquid waste, use a sturdy, leak-proof container.[6] The first rinse of any container that held this compound must be collected as hazardous waste.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5][6] Note the composition of any chemical mixtures by percentage or volume.[5]

Step 2: Storage

  • Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA.[5] This area must be inspected weekly for any signs of leakage.[5]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]

  • Storage Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab.[6] Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[5]

Step 3: Arrange for Disposal

  • Contact a Licensed Professional: Engage a licensed professional waste disposal company for the collection and disposal of this compound waste.[3] Your institution's Environmental Health and Safety (EHS) department can provide guidance and arrange for pickups.[6][7]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[3][4]

    • DO NOT dispose of this compound in the regular trash.[8]

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[6]

III. Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

This compound Disposal Workflow A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) A->B C Segregate Waste (Solid vs. Liquid) B->C D Label Container: 'Hazardous Waste This compound' C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup by Licensed Disposal Company E->F G Prohibited Disposal: - Drain - Regular Trash - Evaporation E->G

Caption: Decision workflow for this compound disposal.

This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopropanecarboxamide, including detailed personal protective equipment (PPE) protocols, emergency first aid procedures, and operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shieldsMust conform to EN166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1]
Laboratory coatStandard lab coat to be worn over personal clothing.
Respiratory Particle respiratorFor nuisance exposures, use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure to this compound. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]

Disposal:

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

Logical Workflow for Handling this compound

The following diagram illustrates the step-by-step workflow for safely handling this compound from initial preparation to final disposal.

A Preparation - Review SDS - Don appropriate PPE B Handling - Work in a ventilated area - Avoid dust/aerosol formation A->B C Storage - Cool, dry, well-ventilated - Tightly closed container B->C D Spill/Exposure Event B->D If spill/exposure occurs F Disposal - Use licensed disposal company - Incinerate if appropriate B->F After use C->B For subsequent use E First Aid - Follow specific procedures - Seek medical attention D->E G Decontamination - Clean work area - Properly remove and dispose of PPE F->G

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.